molecular formula C11H13BrS B176867 6-Bromo-4,4-dimethylthiochroman CAS No. 112110-44-8

6-Bromo-4,4-dimethylthiochroman

货号: B176867
CAS 编号: 112110-44-8
分子量: 257.19 g/mol
InChI 键: FLNJCJQFSGXLIR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-4,4-dimethylthiochroman (CAS 112110-44-8) is a high-purity chemical intermediate supplied with comprehensive characterization data compliant with major regulatory guidelines . Its primary research application is as a critical synthetic precursor in the development and commercial production of the retinoid drug Tazarotene, used in topical treatments for conditions like stable plaque psoriasis and acne vulgaris . This compound is essential for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of Abbreviated New Drug Application (ANDA) and commercial drug manufacturing . It also serves as a reference standard, providing traceability against pharmacopeial standards such as those from the USP or EP . The compound has also been utilized in other medicinal chemistry research, such as the synthesis of novel thiochromanone derivatives investigated for anti-leishmanial activity . This compound has the molecular formula C11H13BrS and a molecular weight of 257.19 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

属性

IUPAC Name

6-bromo-4,4-dimethyl-2,3-dihydrothiochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrS/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNJCJQFSGXLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431237
Record name 6-BROMO-4,4-DIMETHYLTHIOCHROMAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112110-44-8
Record name 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112110-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-BROMO-4,4-DIMETHYLTHIOCHROMAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 6-Bromo-4,4-dimethylthiochroman. This compound is a key intermediate in the synthesis of Tazarotene, a third-generation topical retinoid used in the treatment of psoriasis, acne, and photoaging.[1] This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted physicochemical properties.

PropertyValueSource
Molecular Formula C₁₁H₁₃BrS
Molecular Weight 257.19 g/mol [2][3]
Physical Form Solid[4]
CAS Number 112110-44-8
Predicted XlogP 4.4[5]
Melting Point Not available
Boiling Point Not available
Solubility Not available
Storage Temperature 2-8°C, sealed in dry conditions[4]

Synthesis and Analysis: Experimental Protocols

Plausible Synthesis Protocol

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available materials. A plausible synthetic route is outlined below. This proposed pathway is based on established chemical reactions for the formation of the thiochroman ring system and subsequent bromination.

Step 1: Synthesis of 4-bromo-thiophenol

This step involves the bromination of thiophenol.

  • Materials: Thiophenol, Bromine, Carbon tetrachloride (or another suitable inert solvent).

  • Procedure:

    • Dissolve thiophenol in carbon tetrachloride in a reaction vessel equipped with a dropping funnel and a stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in carbon tetrachloride dropwise to the cooled thiophenol solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromo-thiophenol.

Step 2: Synthesis of 3-(4-bromophenylthio)-3-methylbutanoic acid

This step involves the reaction of 4-bromo-thiophenol with 3,3-dimethylacrylic acid.

  • Materials: 4-bromo-thiophenol, 3,3-dimethylacrylic acid, a suitable base (e.g., pyridine or triethylamine), and a solvent (e.g., toluene).

  • Procedure:

    • Combine 4-bromo-thiophenol and 3,3-dimethylacrylic acid in toluene.

    • Add the base to the mixture and heat the reaction under reflux for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 3-(4-bromophenylthio)-3-methylbutanoic acid.

Step 3: Cyclization to this compound-2-one

This step involves an intramolecular Friedel-Crafts acylation.

  • Materials: 3-(4-bromophenylthio)-3-methylbutanoic acid, Polyphosphoric acid (PPA) or another suitable cyclizing agent.

  • Procedure:

    • Heat polyphosphoric acid to a temperature of approximately 80-100°C.

    • Slowly add 3-(4-bromophenylthio)-3-methylbutanoic acid to the hot PPA with vigorous stirring.

    • Continue heating and stirring for a few hours until the reaction is complete (monitored by TLC).

    • Pour the hot reaction mixture onto crushed ice with stirring.

    • Extract the product with an organic solvent.

    • Wash the organic extract with a saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer and remove the solvent to give the crude thiochromanone.

Step 4: Reduction to this compound

This final step involves the reduction of the ketone functionality.

  • Materials: this compound-2-one, a reducing agent (e.g., triethylsilane), and a strong acid (e.g., trifluoroacetic acid).

  • Procedure:

    • Dissolve the thiochromanone in a suitable solvent like dichloromethane.

    • Add triethylsilane to the solution.

    • Slowly add trifluoroacetic acid to the mixture at room temperature.

    • Stir the reaction mixture for several hours until completion.

    • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to obtain this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

As an intermediate in the synthesis of Tazarotene, the purity of this compound is critical. HPLC is a standard method for assessing the purity of such pharmaceutical intermediates.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid often added to improve peak shape). A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration over the course of the run to elute compounds with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where the compound has significant absorbance, likely in the range of 220-280 nm. A photodiode array (PDA) detector would be ideal for method development to determine the optimal wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a accurately weighed sample of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample solution.

    • Run the gradient program.

    • Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

    • The purity can be calculated based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed using NMR spectroscopy. A ¹H NMR spectrum for this compound is available.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this type of compound.

  • Expected ¹H NMR Signals: The spectrum would be expected to show signals corresponding to the aromatic protons on the brominated ring, the methylene protons of the thiochroman ring, and a singlet for the two methyl groups.

Biological Context and Signaling Pathway

This compound is a crucial precursor in the synthesis of Tazarotene. Tazarotene is a prodrug that is converted in the body to its active form, tazarotenic acid. Tazarotenic acid is a selective agonist for retinoic acid receptors (RARs), with a particular affinity for the RAR-β and RAR-γ subtypes.

The binding of tazarotenic acid to these nuclear receptors leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to changes in cellular proliferation and differentiation. This mechanism of action is central to its therapeutic effects in hyperproliferative and inflammatory skin conditions.

Mandatory Visualizations

Logical Workflow for Synthesis

The following diagram illustrates a plausible logical workflow for the synthesis of this compound.

G Thiophenol Thiophenol Step1 Bromination Thiophenol->Step1 Bromine Bromine Bromine->Step1 BromoThiophenol 4-Bromo-thiophenol Step1->BromoThiophenol Step2 Michael Addition BromoThiophenol->Step2 DimethylacrylicAcid 3,3-Dimethylacrylic Acid DimethylacrylicAcid->Step2 AcidIntermediate 3-(4-bromophenylthio)-3-methylbutanoic acid Step2->AcidIntermediate Step3 Intramolecular Friedel-Crafts Acylation AcidIntermediate->Step3 Thiochromanone This compound-2-one Step3->Thiochromanone Step4 Reduction Thiochromanone->Step4 FinalProduct This compound Step4->FinalProduct G cluster_cell Target Cell cluster_nucleus Nucleus Tazarotene Tazarotene (Prodrug) Esterases Esterases Tazarotene->Esterases Metabolism TazarotenicAcid Tazarotenic Acid (Active Metabolite) Esterases->TazarotenicAcid RAR Retinoic Acid Receptor (RAR) TazarotenicAcid->RAR Binds to Heterodimer RAR-RXR Heterodimer RAR->Heterodimer RXR Retinoid X Receptor (RXR) RXR->Heterodimer RARE Retinoic Acid Response Element (RARE) on DNA Heterodimer->RARE Binds to GeneTranscription Modulation of Gene Transcription RARE->GeneTranscription CellResponse ↓ Proliferation ↑ Differentiation GeneTranscription->CellResponse

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable and robust synthesis pathway for 6-Bromo-4,4-dimethylthiochroman, a key intermediate in the preparation of various pharmaceutical compounds, notably as a precursor to the retinoid receptor agonist, Tazarotene.[1][2] The described synthesis is a three-step process commencing with a Michael addition, followed by an intramolecular Friedel-Crafts acylation, and concluding with a ketone reduction.

This document outlines detailed experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to ensure clarity and reproducibility for researchers in the field of medicinal chemistry and drug development.

Overall Synthesis Pathway

The synthesis of this compound is achieved through the following three-step reaction sequence:

  • Step 1: Michael Addition - The synthesis begins with the conjugate addition of 4-bromothiophenol to 3,3-dimethylacrylic acid to yield the intermediate compound, 3-(4-bromophenylthio)-3-methylbutanoic acid.

  • Step 2: Intramolecular Friedel-Crafts Acylation - The carboxylic acid intermediate undergoes an intramolecular cyclization reaction in the presence of a strong acid catalyst to form the cyclic ketone, this compound-4-one.

  • Step 3: Wolff-Kishner Reduction - The final step involves the deoxygenation of the ketone group of this compound-4-one to the corresponding methylene group, affording the target molecule, this compound.

A schematic representation of this synthetic route is provided below.

Synthesis_Pathway cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Wolff-Kishner Reduction 4-bromothiophenol 4-bromothiophenol Intermediate_Acid 3-(4-bromophenylthio)-3-methylbutanoic acid 4-bromothiophenol->Intermediate_Acid Base Catalyst 3,3-dimethylacrylic_acid 3,3-dimethylacrylic_acid 3,3-dimethylacrylic_acid->Intermediate_Acid Base Catalyst Intermediate_Ketone This compound-4-one Intermediate_Acid->Intermediate_Ketone Polyphosphoric Acid, Heat Final_Product This compound Intermediate_Ketone->Final_Product Hydrazine Hydrate, KOH, Heat

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each of the key transformations in the synthesis of this compound.

Step 1: Synthesis of 3-(4-bromophenylthio)-3-methylbutanoic acid (Michael Addition)

This procedure outlines the base-catalyzed Michael addition of 4-bromothiophenol to 3,3-dimethylacrylic acid.

Materials:

ReagentMolar Mass ( g/mol )
4-bromothiophenol189.07
3,3-dimethylacrylic acid100.12
Sodium hydroxide (NaOH)40.00
Hydrochloric acid (HCl)36.46
Water (H₂O)18.02
Diethyl ether74.12

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromothiophenol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq) in a minimal amount of a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • To this solution, add an aqueous solution of sodium hydroxide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to a pH of approximately 2 with dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(4-bromophenylthio)-3-methylbutanoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Michael_Addition_Workflow A Dissolve 4-bromothiophenol and 3,3-dimethylacrylic acid in solvent B Add aqueous NaOH dropwise A->B C Stir at room temperature for 12-24h B->C D Monitor reaction by TLC C->D E Acidify with dilute HCl D->E F Extract with diethyl ether E->F G Combine organic layers, wash, dry F->G H Concentrate under reduced pressure G->H I Purify by recrystallization H->I

Caption: Workflow for the Michael Addition of 4-bromothiophenol.

Step 2: Synthesis of this compound-4-one (Intramolecular Friedel-Crafts Acylation)

This procedure describes the cyclization of 3-(4-bromophenylthio)-3-methylbutanoic acid to the corresponding thiochromanone using polyphosphoric acid (PPA) as the catalyst.

Materials:

ReagentMolar Mass ( g/mol )
3-(4-bromophenylthio)-3-methylbutanoic acid289.19
Polyphosphoric acid (PPA)-
Dichloromethane (DCM)84.93
Saturated sodium bicarbonate solution-
Water (H₂O)18.02

Procedure:

  • Place 3-(4-bromophenylthio)-3-methylbutanoic acid (1.0 eq) in a round-bottom flask.

  • Add polyphosphoric acid (10-20 times the weight of the starting material) to the flask.

  • Heat the mixture with stirring to 80-100 °C for 2-4 hours. The reaction should be monitored by TLC.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude this compound-4-one can be purified by column chromatography on silica gel.

Friedel_Crafts_Workflow A Combine 3-(4-bromophenylthio)-3-methylbutanoic acid and polyphosphoric acid B Heat at 80-100 °C for 2-4h A->B C Monitor reaction by TLC B->C D Pour mixture onto crushed ice C->D E Extract with dichloromethane D->E F Wash organic layers E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for the Intramolecular Friedel-Crafts Acylation.

Step 3: Synthesis of this compound (Wolff-Kishner Reduction)

This procedure details the reduction of the ketone functionality in this compound-4-one to a methylene group.

Materials:

ReagentMolar Mass ( g/mol )
This compound-4-one271.18
Hydrazine hydrate (N₂H₄·H₂O)50.06
Potassium hydroxide (KOH)56.11
Diethylene glycol106.12
Hydrochloric acid (HCl)36.46
Diethyl ether74.12

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, add this compound-4-one (1.0 eq), hydrazine hydrate (10-20 eq), and diethylene glycol.

  • Heat the mixture to 120-140 °C for 1-2 hours.

  • Cool the reaction mixture slightly and add potassium hydroxide pellets (5-10 eq).

  • Heat the mixture to 190-210 °C, allowing for the distillation of water and excess hydrazine.

  • Maintain the reaction at this temperature for 3-5 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Acidify the mixture with dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • The crude this compound can be purified by column chromatography.

Wolff_Kishner_Workflow A Combine thiochromanone, hydrazine hydrate, and diethylene glycol B Heat to 120-140 °C for 1-2h A->B C Add KOH pellets B->C D Heat to 190-210 °C for 3-5h C->D E Monitor reaction by TLC D->E F Cool and pour into water E->F G Acidify with dilute HCl F->G H Extract with diethyl ether G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J

References

Structural Elucidation of 6-Bromo-4,4-dimethylthiochroman: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 6-Bromo-4,4-dimethylthiochroman, a key intermediate in the synthesis of the third-generation retinoid, Tazarotene. This document outlines the synthetic pathway, detailed experimental protocols for its preparation, and a thorough analysis of its structural characterization using modern spectroscopic techniques. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to be a valuable resource for researchers and professionals involved in pharmaceutical synthesis and analysis.

Introduction

This compound (C₁₁H₁₃BrS) is a heterocyclic compound that serves as a crucial building block in the pharmaceutical industry. Its primary significance lies in its role as a precursor to Tazarotene, a topical medication used in the treatment of psoriasis and acne. The structural integrity and purity of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its synthesis and a complete structural elucidation are essential for quality control and regulatory purposes.

This guide details the synthetic route to this compound and provides a comprehensive analysis of its chemical structure through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from commercially available 4-bromothiophenol and 1-bromo-3-methyl-2-butene (also known as 3,3-dimethylallyl bromide). The general synthetic pathway is outlined below.

Synthesis_Pathway Synthetic Pathway of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A 4-Bromothiophenol C 1-Bromo-4-((3-methylbut-2-en-1-yl)thio)benzene A->C Nucleophilic Substitution B 1-Bromo-3-methyl-2-butene B->C D This compound C->D Intramolecular Cyclization (Friedel-Crafts type)

Caption: Synthetic Pathway for this compound.

Experimental Protocol: Synthesis

Materials:

  • 4-Bromothiophenol

  • 1-Bromo-3-methyl-2-butene

  • A suitable base (e.g., Potassium Carbonate)

  • A suitable solvent (e.g., Acetone or Acetonitrile)

  • A Lewis acid catalyst (e.g., Polyphosphoric acid or Amberlyst-15)

  • Organic solvents for extraction and purification (e.g., Dichloromethane, Hexane)

  • Drying agent (e.g., Anhydrous Sodium Sulfate)

Procedure:

Step 1: Synthesis of 1-Bromo-4-((3-methylbut-2-en-1-yl)thio)benzene

  • To a solution of 4-bromothiophenol in a suitable solvent, add a base such as potassium carbonate.

  • Stir the mixture at room temperature to form the corresponding thiophenoxide salt.

  • Slowly add 1-bromo-3-methyl-2-butene to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 1-bromo-4-((3-methylbut-2-en-1-yl)thio)benzene.

Step 2: Intramolecular Cyclization to this compound

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as dichloromethane.

  • Add a Lewis acid catalyst (e.g., polyphosphoric acid or Amberlyst-15) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the intramolecular Friedel-Crafts type cyclization should be monitored by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Structural Elucidation

The definitive structure of the synthesized this compound is established through a combination of spectroscopic techniques.

Elucidation_Workflow Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation A Synthesized Compound B 1H NMR Spectroscopy A->B C 13C NMR Spectroscopy A->C D Mass Spectrometry A->D E Data Analysis & Interpretation B->E C->E D->E F Structure Confirmed E->F

Caption: Workflow for the Structural Elucidation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The experimental ¹H NMR data for this compound is summarized in the table below.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Predicted
~7.3d1HAr-H
~7.2dd1HAr-H
~6.9d1HAr-H
~3.0t2H-S-CH₂-
~1.9t2H-CH₂-C(CH₃)₂-
~1.3s6H-C(CH₃)₂-

Note: The provided ¹H NMR spectrum from a commercial source was not fully assigned. The chemical shifts and multiplicities are estimations based on the spectral image and general knowledge of thiochroman systems.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. As experimental data is not publicly available, predicted chemical shifts are provided in the table below.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~138Quaternary Ar-C
~131Quaternary Ar-C
~130Ar-CH
~129Ar-CH
~127Ar-CH
~118Quaternary Ar-C (C-Br)
~40-C(CH₃)₂-
~35-S-CH₂-
~30-CH₂-C(CH₃)₂-
~25-C(CH₃)₂-

Note: These values are predicted and should be confirmed with experimental data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Predicted mass-to-charge ratios (m/z) for various adducts are listed below.

Table 3: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺257.0000 / 259.0000
[M+Na]⁺279.0000 / 281.0000
[M]⁺256.0000 / 258.0000

Note: The presence of bromine will result in characteristic isotopic patterns (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), leading to M and M+2 peaks of nearly equal intensity.

Experimental Protocol: Structural Characterization

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Mass Spectrometer (e.g., ESI-MS or GC-MS)

Procedure:

  • NMR Sample Preparation: Dissolve a small amount (5-10 mg) of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum (e.g., using a proton-decoupled pulse sequence). Process the data to identify the chemical shifts of all carbon atoms.

  • Mass Spectrometry Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • MS Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum. Analyze the spectrum to determine the molecular ion peak and observe the characteristic isotopic pattern of the bromine atom.

Conclusion

This technical guide has detailed the synthesis and structural elucidation of this compound. While a complete set of experimental spectroscopic data is not publicly available, this document provides a robust framework based on known synthetic routes and predicted spectral data. The provided protocols offer a solid foundation for the preparation and characterization of this important pharmaceutical intermediate. For definitive structural confirmation, it is imperative to acquire and analyze a full set of experimental data.

Spectroscopic and Synthetic Profile of 6-Bromo-4,4-dimethylthiochroman: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key chemical and spectroscopic properties of 6-Bromo-4,4-dimethylthiochroman. Due to the limited availability of published experimental data, this document presents a combination of known properties and predicted spectroscopic data based on established principles of organic spectroscopy. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may be working with this compound or related structures. This guide also outlines a plausible synthetic route and general protocols for spectroscopic analysis. This compound is recognized as a key intermediate in the synthesis of various pharmaceutical compounds, including its role as a precursor to Tazarotene, a retinoid receptor agonist used in the treatment of psoriasis and acne.[1]

Chemical Properties

This compound is a heterocyclic compound with the molecular formula C₁₁H₁₃BrS.[2][3] It is a derivative of thiochroman, featuring a bromine substituent on the aromatic ring and two methyl groups at the 4-position.

PropertyValueSource
CAS Number 112110-44-8[2][3]
Molecular Formula C₁₁H₁₃BrS[2][3]
Molecular Weight 257.19 g/mol [3]
Synonyms 6-Bromo-4,4-dimethylthiochromane, Tazarotene Impurity 6, 6-bromo-4,4-dimethyl-2,3-dihydrothiochromene, 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran[1]

Predicted Spectroscopic Data

The following sections provide predicted spectroscopic data for this compound. These predictions are based on the compound's structure and typical values observed for similar functional groups and structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.3 - 7.5Multiplet2HAromatic protons ortho and meta to the bromine atom
~ 7.0 - 7.2Doublet1HAromatic proton ortho to the sulfur atom
~ 2.9 - 3.1Triplet2HMethylene protons (-CH₂-) adjacent to the sulfur atom
~ 1.9 - 2.1Triplet2HMethylene protons (-CH₂-) adjacent to the quaternary carbon
~ 1.3Singlet6HGeminal dimethyl protons (-C(CH₃)₂)

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 135 - 145QuaternaryAromatic carbon attached to sulfur
~ 130 - 135QuaternaryAromatic carbon attached to the quaternary aliphatic carbon
~ 125 - 130TertiaryAromatic carbons (CH)
~ 115 - 125QuaternaryAromatic carbon attached to bromine
~ 35 - 45QuaternaryQuaternary aliphatic carbon (-C(CH₃)₂)
~ 30 - 40SecondaryMethylene carbon (-CH₂-) adjacent to the quaternary carbon
~ 25 - 35SecondaryMethylene carbon (-CH₂-) adjacent to sulfur
~ 20 - 30PrimaryGeminal dimethyl carbons (-C(CH₃)₂)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the different functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic C-H
2960 - 2850C-H stretchAliphatic C-H
1600 - 1450C=C stretchAromatic ring
1100 - 1000C-Br stretchAryl bromide
850 - 750C-H bendAromatic C-H out-of-plane bending
700 - 600C-S stretchThioether
Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), would provide information on the molecular weight and fragmentation pattern of the molecule.

m/z ValueInterpretation
256 / 258Molecular ion peak ([M]⁺ and [M+2]⁺) with approximately 1:1 intensity ratio, characteristic of a monobrominated compound.
241 / 243Loss of a methyl group (-CH₃)
177Loss of bromine (-Br)
149Further fragmentation, potentially loss of the dimethylpropyl group.
91Tropylium ion, a common fragment in compounds with a benzyl group.

Experimental Protocols

Plausible Synthesis Protocol

The synthesis of this compound can be envisioned through a multi-step process starting from 4-bromothiophenol and 3,3-dimethylacrylic acid, involving a Michael addition followed by an intramolecular Friedel-Crafts acylation and subsequent reduction.

Step 1: Michael Addition

  • In a round-bottom flask, dissolve 4-bromothiophenol and 3,3-dimethylacrylic acid in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base (e.g., sodium ethoxide).

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidify the mixture and extract the product with an organic solvent.

Step 2: Intramolecular Friedel-Crafts Acylation

  • The product from the previous step is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

  • The mixture is heated to promote intramolecular cyclization to form the corresponding thiochromanone.

  • The reaction is quenched with ice water, and the product is extracted.

Step 3: Wolff-Kishner or Clemmensen Reduction

  • The thiochromanone is then reduced to the thiochroman.

    • Wolff-Kishner: React the ketone with hydrazine hydrate in a high-boiling solvent like diethylene glycol with a strong base (e.g., potassium hydroxide) and heat.

    • Clemmensen: React the ketone with amalgamated zinc in concentrated hydrochloric acid.

  • The final product, this compound, is purified by column chromatography.

General Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to confirm assignments.

IR Spectroscopy:

  • Sample Preparation: A thin film of the compound is prepared between two potassium bromide (KBr) plates if it is a liquid or oil. If it is a solid, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Data Acquisition: For structural elucidation, Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target organic compound like this compound.

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (e.g., 4-Bromothiophenol, 3,3-Dimethylacrylic Acid) step1 Step 1: Michael Addition start->step1 step2 Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation) step1->step2 step3 Step 3: Reduction (e.g., Wolff-Kishner) step2->step3 purification Purification (e.g., Column Chromatography) step3->purification product Target Compound: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis final_report Final Report data_analysis->final_report Confirmation of Structure

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Conclusion

While experimental spectroscopic data for this compound is not widely published, this technical guide provides a robust, predicted spectroscopic profile and a plausible synthetic pathway. The information presented herein is intended to aid researchers in the identification, synthesis, and further application of this important pharmaceutical intermediate. As with any predictive data, experimental verification is strongly recommended.

References

An In-depth Technical Guide on the Solubility of 6-Bromo-4,4-dimethylthiochroman in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-4,4-dimethylthiochroman, a key intermediate in pharmaceutical synthesis.[1] While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines expected solubility trends based on its chemical structure, provides detailed experimental protocols for determining its solubility, and presents an illustrative solubility profile in common organic solvents.

Introduction to this compound

This compound (CAS No: 112110-44-8) is a heterocyclic organic compound with the molecular formula C₁₁H₁₃BrS.[2][3][4] It serves as a crucial precursor in the synthesis of various pharmaceutical compounds, most notably as an intermediate for Tazarotene, a retinoid receptor agonist used in the treatment of psoriasis and acne.[1] Its chemical structure, featuring a thiochroman core with a bromine substituent and two methyl groups, influences its physicochemical properties, including its solubility in organic solvents. Understanding these solubility characteristics is paramount for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation development.

Expected Solubility Profile

The molecular structure of this compound, which includes a relatively non-polar thiochroman ring system and a lipophilic bromo-substituent, suggests that it is likely to be soluble in a range of common organic solvents. The presence of the sulfur heteroatom and the bromine atom introduces some polarity, but the overall character of the molecule is hydrophobic. Based on the general principle of "like dissolves like," it is anticipated that this compound will exhibit good solubility in non-polar to moderately polar aprotic solvents. Its solubility in highly polar protic solvents, such as water, is expected to be low.

Illustrative Solubility Data

The following table summarizes the expected qualitative and hypothetical quantitative solubility of this compound in a selection of common organic solvents at ambient temperature. Note: The quantitative data presented here is illustrative and should be confirmed by experimental measurement.

SolventChemical FormulaTypeExpected Qualitative SolubilityHypothetical Quantitative Solubility (mg/mL)
Dichloromethane (DCM)CH₂Cl₂Non-polarSoluble> 100
ChloroformCHCl₃Non-polarSoluble> 100
Tetrahydrofuran (THF)C₄H₈OPolar AproticSoluble> 100
Ethyl AcetateC₄H₈O₂Moderately PolarSoluble> 50
AcetoneC₃H₆OPolar AproticSoluble> 50
AcetonitrileC₂H₃NPolar AproticModerately Soluble20 - 50
Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble> 100
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble> 100
MethanolCH₄OPolar ProticSparingly Soluble5 - 10
EthanolC₂H₅OHPolar ProticSparingly Soluble10 - 20
IsopropanolC₃H₈OPolar ProticSparingly Soluble5 - 15
HexaneC₆H₁₄Non-polarModerately Soluble15 - 30
TolueneC₇H₈Non-polarSoluble> 50
WaterH₂OPolar ProticInsoluble< 0.1

Experimental Protocols for Solubility Determination

Precise and reproducible solubility data is critical for process development and optimization. The following are detailed protocols for the qualitative and quantitative determination of the solubility of this compound.

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., as listed in the table above)

  • Small vials or test tubes (e.g., 1.5 mL or 4 mL)

  • Vortex mixer

  • Spatula

  • Analytical balance

Procedure:

  • Preparation: Accurately weigh approximately 2-5 mg of this compound and place it into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.

  • Mixing: Tightly cap the vial and vortex the mixture vigorously for 30-60 seconds to promote dissolution.

  • Observation: Visually inspect the solution against a well-lit, contrasting background.

    • Soluble: A clear solution with no visible solid particles.

    • Sparingly Soluble: A hazy or cloudy solution, or a solution with a small amount of undissolved solid.

    • Insoluble: The majority of the solid material remains undissolved.

  • Incremental Solvent Addition: If the compound is not fully soluble, add additional aliquots of the solvent (e.g., 100 µL at a time), vortexing after each addition, until the solid dissolves or a significant volume of solvent has been added. Record the approximate volume of solvent required for dissolution.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., GC, NMR with an internal standard).

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of a Key Synthetic Pathway

As a key pharmaceutical intermediate, this compound is a starting material in multi-step synthetic processes. The following diagram illustrates its role in a representative synthetic workflow for the production of Tazarotene.

G A This compound B Coupling Reaction (e.g., Sonogashira) A->B Pd catalyst, Cu(I) co-catalyst C 6-Ethynyl-4,4-dimethylthiochroman B->C Intermediate Product P1 Deprotection C->P1 Base (e.g., K2CO3) D Second Coupling Reaction E Tazarotene D->E Final Product Synthesis R1 Trimethylsilylacetylene R1->B R2 Ethyl 6-chloronicotinate R2->D P1->D

Caption: Synthetic pathway from this compound to Tazarotene.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, its structural characteristics suggest good solubility in a range of non-polar to polar aprotic organic solvents and poor solubility in polar protic solvents like water. The experimental protocols provided in this guide offer robust methodologies for researchers to determine precise solubility values tailored to their specific laboratory conditions and solvent systems. This information is crucial for the efficient design of synthetic routes, purification strategies, and the overall advancement of drug development programs that utilize this important pharmaceutical intermediate.

References

In-Depth Technical Guide: 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran (CAS No. 112110-44-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran, with CAS number 112110-44-8, is a crucial intermediate in the synthesis of Tazarotene. Tazarotene is a third-generation topical retinoid used in the treatment of psoriasis, acne vulgaris, and photoaging.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this key intermediate, tailored for professionals in drug development and chemical research.

Chemical Structure and Identification

The chemical structure of 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran is characterized by a benzothiopyran core with a bromine substituent at the 6-position and two methyl groups at the 4-position.

IdentifierValue
CAS Number 112110-44-8
Molecular Formula C₁₁H₁₃BrS
Molecular Weight 257.19 g/mol [3]
IUPAC Name 6-bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran
Synonyms 6-Bromo-4,4-dimethylthiochroman, 6-Bromo-4,4-dimethyl-2,3-dihydrothiochromene, Tazarotene Impurity 1[4]
SMILES CC1(C)CCSC2=C1C=C(Br)C=C2[5]
InChI Key FLNJCJQFSGXLIR-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran is presented below.

PropertyValue
Physical Form Solid[4]
Color Off-white to yellow[4]
Boiling Point (Predicted) 307.5 ± 41.0 °C[4]
Storage Temperature 2-8°C[4]

Synthesis and Logical Workflow

6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran is a key building block in the multi-step synthesis of Tazarotene. The general synthetic pathway to Tazarotene involves the coupling of this thiochromane derivative with a nicotinic acid moiety.

Tazarotene_Synthesis Thiophenol Thiophenol Thioether Thioether Intermediate Thiophenol->Thioether Alkylation DimethylallylBromide Dimethylallyl Bromide DimethylallylBromide->Thioether Thiopyran 4,4-Dimethylthiochroman Thioether->Thiopyran Friedel-Crafts Cyclization MethylKetone Methyl Ketone Intermediate Thiopyran->MethylKetone Acylation AcetylChloride Acetyl Chloride AcetylChloride->MethylKetone Acetylene 6-Ethynyl-4,4-dimethylthiochroman MethylKetone->Acetylene Enol Phosphate Formation & Elimination DiethylChlorophosphate Diethyl Chlorophosphate DiethylChlorophosphate->Acetylene TargetCompound 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran (CAS: 112110-44-8) Acetylene->TargetCompound Bromination (Conceptual Step) Tazarotene Tazarotene TargetCompound->Tazarotene Sonogashira Coupling EthylChloronicotinate Ethyl 6-chloronicotinate EthylChloronicotinate->Tazarotene

Caption: Synthetic pathway of Tazarotene highlighting the role of the target intermediate.

Experimental Protocol: Synthesis of a Thiochroman Ring System

Materials:

  • Thiophenol

  • Dimethylallyl bromide

  • Polyphosphoric acid (PPA)

  • Anhydrous solvent (e.g., dichloromethane)

  • Base (e.g., sodium hydroxide)

Procedure:

  • Alkylation: React thiophenol with dimethylallyl bromide in the presence of a base to form the corresponding thioether.

  • Friedel-Crafts Cyclization: The resulting thioether undergoes an intramolecular Friedel-Crafts cyclization using a strong acid catalyst like polyphosphoric acid to form the 4,4-dimethylthiochroman ring.

  • Bromination: The subsequent bromination at the 6-position would yield the target compound. This step would likely involve an electrophilic aromatic substitution reaction using a suitable brominating agent.

Analytical Methods

The purity and identity of 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran, especially in the context of Tazarotene synthesis, are critical. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

Experimental Protocol: HPLC Analysis of Tazarotene and Impurities

This protocol provides a general framework for the analysis of Tazarotene and its impurities, including the title compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reversed-phase column.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate

Chromatographic Conditions:

  • Mobile Phase: A gradient mixture of a buffer (e.g., 10 mM ammonium formate, pH 3.5) and acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where both Tazarotene and the impurities show significant absorbance (e.g., 346.4 nm for Tazarotene).[7]

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare standard solutions of Tazarotene and the reference standard for 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran in a suitable solvent (e.g., methanol).

  • Prepare the sample solution by dissolving the test substance in the mobile phase or a suitable solvent.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the impurity by comparing the retention time and peak area with that of the reference standard.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions HPLC_Injection Inject into HPLC System Prep_Standard->HPLC_Injection Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Acquire Chromatogram Detection->Data_Acquisition Peak_Integration Integrate Peak Areas Data_Acquisition->Peak_Integration Quantification Quantify Impurity Peak_Integration->Quantification Report Report Quantification->Report Generate Report

Caption: A typical workflow for the HPLC analysis of impurities in a drug substance.

Role in Tazarotene's Mechanism of Action

While 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran is a synthetic precursor and not biologically active itself, its structure forms a significant part of the Tazarotene molecule. Tazarotene is a prodrug that is hydrolyzed in the skin to its active form, tazarotenic acid.[8] Tazarotenic acid selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ.[9] This interaction modulates gene expression, leading to the normalization of keratinocyte differentiation and proliferation, and a reduction in inflammation, which are key in the treatment of psoriasis and acne.[8][9]

Tazarotene_MoA Tazarotene Tazarotene (Prodrug) Esterase Esterase Hydrolysis (in skin) Tazarotene->Esterase Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Esterase->Tazarotenic_Acid RAR Retinoic Acid Receptors (RAR-β and RAR-γ) Tazarotenic_Acid->RAR Binds to Nucleus Cell Nucleus RAR->Nucleus Translocates to Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Regulates Therapeutic_Effects Therapeutic Effects (↓ Proliferation, ↓ Inflammation, Normalize Differentiation) Gene_Expression->Therapeutic_Effects Leads to

Caption: Simplified signaling pathway for the mechanism of action of Tazarotene.

Conclusion

6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran is a vital chemical entity in the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of the dermatological drug Tazarotene. A thorough understanding of its chemical properties, synthesis, and analytical control is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient. This guide provides a foundational resource for scientists and professionals involved in the research and development of Tazarotene and related compounds.

References

Theoretical Modeling of 6-Bromo-4,4-dimethylthiochroman: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of 6-bromo-4,4-dimethylthiochroman, a key intermediate in the synthesis of the third-generation retinoid, Tazarotene. This document outlines its molecular properties, a plausible synthesis protocol, and predicted spectroscopic data based on computational chemistry methods. Furthermore, it delves into the biological context of this molecule by examining the Tazarotene signaling pathway. This guide is intended to serve as a valuable resource for researchers in computational chemistry, medicinal chemistry, and drug development, facilitating further investigation and application of this compound.

Introduction

This compound is a heterocyclic compound of significant interest due to its role as a precursor in the synthesis of Tazarotene, a topical medication employed in the treatment of psoriasis and acne.[1] The therapeutic action of Tazarotene is mediated through its selective agonism of retinoic acid receptors (RARs), which are crucial regulators of cell proliferation and differentiation.[2][3][4] Understanding the structural and electronic properties of its precursors, such as this compound, through theoretical modeling can provide valuable insights for the optimization of synthetic routes and the design of novel therapeutic agents.

This whitepaper presents a detailed theoretical analysis of this compound, encompassing its fundamental molecular characteristics, a proposed experimental protocol for its synthesis, and a computational approach to predict its spectroscopic signatures. A key focus is the application of Density Functional Theory (DFT) for these predictions, a powerful tool in computational chemistry. Additionally, the relevant biological signaling pathway is illustrated to provide a comprehensive understanding of the molecule's significance.

Molecular Properties

A foundational aspect of theoretical modeling is the accurate representation of the molecule's identity and structure. The key molecular identifiers and properties for this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 6-bromo-4,4-dimethyl-2,3-dihydro-1-benzothiopyran[1][5]
Molecular Formula C₁₁H₁₃BrS[5]
Molecular Weight 257.19 g/mol [5]
Canonical SMILES CC1(C)CCSC2=C1C=C(Br)C=C2[5]
CAS Number 112110-44-8[6]

Experimental Protocols

Proposed Synthesis of this compound:

Materials:

  • 4-Bromothiophenol

  • 3,3-Dimethylallyl bromide

  • Polyphosphoric acid (PPA) or a similar strong acid catalyst

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • Alkylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromothiophenol in an anhydrous solvent. Cool the solution in an ice bath. Add 3,3-dimethylallyl bromide dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by Thin Layer Chromatography - TLC).

  • Work-up and Purification of Intermediate: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude thioether intermediate can be purified by column chromatography on silica gel.

  • Cyclization: Add the purified thioether to polyphosphoric acid at an elevated temperature (e.g., 80-100 °C). Stir the mixture vigorously for several hours. The progress of the intramolecular cyclization to form the thiochroman ring can be monitored by TLC.

  • Final Work-up and Purification: Carefully pour the hot reaction mixture onto ice. Extract the product with a suitable organic solvent. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The final product, this compound, can be purified by column chromatography.

Theoretical Modeling and Data Presentation

Theoretical modeling provides a powerful means to predict and understand the properties of molecules. In the absence of direct experimental spectroscopic data for this compound, Density Functional Theory (DFT) calculations can be employed to predict its NMR and IR spectra. These theoretical predictions can then be compared with general spectral data for similar thiochroman derivatives to assess their validity.

Computational Methodology:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

  • Method: Density Functional Theory (DFT) is a suitable and widely used method for such calculations.

  • Functional: The B3LYP hybrid functional is a common choice that often provides a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: A Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311+G(d,p) is appropriate for geometry optimization and frequency calculations. For NMR chemical shift calculations, a basis set suitable for this property, such as the GIAO (Gauge-Including Atomic Orbital) method, should be employed.

Predicted Spectroscopic Data:

The following tables summarize the predicted quantitative data from theoretical modeling, alongside expected ranges from literature for similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton AssignmentPredicted Chemical Shift (ppm)Expected Range (ppm)[7][8]
Aromatic-H (ortho to Br)7.2 - 7.47.0 - 7.5
Aromatic-H (meta to Br)6.8 - 7.16.7 - 7.2
Methylene-H (C2)2.8 - 3.12.7 - 3.2
Methylene-H (C3)1.8 - 2.11.7 - 2.2
Methyl-H (C4)1.2 - 1.41.1 - 1.5

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon AssignmentPredicted Chemical Shift (ppm)Expected Range (ppm)[7][8]
Quaternary-C (C4)35 - 4530 - 50
Methylene-C (C2)25 - 3520 - 40
Methylene-C (C3)30 - 4025 - 45
Aromatic-C (C-Br)115 - 125110 - 130
Aromatic-C120 - 140120 - 145
Methyl-C (C4)25 - 3520 - 35

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)

Vibrational ModePredicted Frequency (cm⁻¹)Expected Range (cm⁻¹)[9][10][11][12]
Aromatic C-H Stretch3050 - 31003000 - 3100
Aliphatic C-H Stretch2850 - 29602850 - 3000
Aromatic C=C Stretch1580 - 16101450 - 1600
C-S Stretch680 - 720600 - 800
C-Br Stretch500 - 600500 - 650

Mandatory Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Theoretical Modeling Workflow

start Define Molecular Structure geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Spectrum Calculation (GIAO) geom_opt->nmr_calc ir_calc IR Spectrum Calculation freq_calc->ir_calc analysis Data Analysis and Comparison nmr_calc->analysis ir_calc->analysis end Validated Theoretical Model analysis->end

Caption: Logical workflow for the theoretical modeling of the target molecule.

Tazarotene Signaling Pathway

Tazarotene Tazarotene (from this compound) Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Metabolism RAR Retinoic Acid Receptors (RAR-β and RAR-γ) Tazarotenic_Acid->RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR Retinoid X Receptor (RXR) RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Regulates Cell_Effects ↓ Cell Proliferation ↑ Cell Differentiation ↓ Inflammation Gene_Expression->Cell_Effects

Caption: Simplified signaling pathway of Tazarotene, the active drug derived from the title compound.

Conclusion

This technical guide has provided a detailed theoretical framework for the study of this compound. By combining fundamental molecular data, a proposed synthetic protocol, and a robust computational methodology for spectroscopic prediction, this document serves as a comprehensive starting point for further research. The elucidation of its role as a precursor to Tazarotene and the visualization of the corresponding signaling pathway underscore its importance in medicinal chemistry. The presented theoretical data, while awaiting experimental validation, offers valuable guidance for the synthesis, characterization, and potential applications of this and related thiochroman derivatives. Future experimental work to confirm the predicted spectroscopic data and to optimize the proposed synthesis is highly encouraged.

References

The Genesis of a Scaffold: A Technical Guide to the Discovery and History of Thiochromane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiochromane scaffold, a sulfur-containing heterocyclic motif, has emerged as a privileged structure in medicinal chemistry and materials science. Its unique stereoelectronic properties, conferred by the presence of a sulfur atom within a chromane-like ring system, have led to the development of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the discovery and historical development of thiochromane compounds, detailing seminal synthetic strategies, key physicochemical properties, and the evolution of their therapeutic applications. Particular emphasis is placed on early methodologies that laid the groundwork for contemporary drug discovery efforts.

The Dawn of Thiochromane Chemistry: Early Synthetic Approaches

The genesis of thiochromane chemistry is intrinsically linked to the development of methods for the synthesis of its oxidized and ketonic derivatives, most notably thiochroman-4-one. This compound has historically served as a versatile intermediate for the elaboration of more complex thiochromane-based structures.

One of the foundational and most widely employed methods for the synthesis of the thiochroman-4-one core involves a two-step process commencing with the nucleophilic addition of thiophenol to a suitable three-carbon electrophile, followed by an intramolecular cyclization.

A prevalent historical route involves the reaction of thiophenol with β-propiolactone or acrylic acid to furnish 3-(phenylthio)propanoic acid. Subsequent intramolecular Friedel-Crafts acylation, typically promoted by a strong acid such as concentrated sulfuric acid or polyphosphoric acid (PPA), effects the cyclization to yield thiochroman-4-one.

Figure 1: A logical diagram illustrating the early and common synthetic pathway to thiochroman-4-one from thiophenol and acrylic acid.

Another early approach involves the reaction of thiophenol with α,β-unsaturated acids in the presence of a strong acid catalyst, such as methanesulfonic acid, to directly yield thiochroman-4-ones, albeit often in lower yields.[1]

Experimental Protocols

Synthesis of 3-(Phenylthio)propanoic Acid

  • Reagents: Thiophenol, acrylic acid, and a base catalyst (e.g., sodium hydroxide).

  • Procedure: Thiophenol is reacted with an equimolar amount of acrylic acid in the presence of a catalytic amount of a suitable base. The reaction mixture is typically stirred at room temperature or with gentle heating to drive the Michael addition to completion. Following the reaction, the mixture is acidified to precipitate the 3-(phenylthio)propanoic acid product, which is then collected by filtration and purified by recrystallization.

Intramolecular Friedel-Crafts Acylation to Thiochroman-4-one

  • Reagents: 3-(Phenylthio)propanoic acid and a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Procedure: 3-(Phenylthio)propanoic acid is added portion-wise to a stirred excess of the strong acid catalyst at a controlled temperature, typically ranging from room temperature to slightly elevated temperatures. The reaction is monitored until the starting material is consumed. The reaction mixture is then carefully poured onto ice, leading to the precipitation of thiochroman-4-one. The solid product is collected by filtration, washed with water and a dilute base solution to remove acidic impurities, and then purified by recrystallization or distillation.

Physicochemical and Spectroscopic Properties of the Thiochromane Core

The fundamental thiochromane and thiochroman-4-one structures possess distinct physicochemical and spectroscopic characteristics that are crucial for their identification and for understanding their reactivity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C/mmHg)
Thiochromane C₉H₁₀S150.24N/A114-115 / 14
Thiochroman-4-one C₉H₈OS164.2228-30154 / 12

Table 1: Physicochemical Properties of Thiochromane and Thiochroman-4-one.[2][3]

Spectroscopic data provides the definitive structural confirmation of these compounds.

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Thiochromane 7.15-6.90 (m, 4H), 3.05 (t, 2H), 2.80 (t, 2H), 2.10 (quint, 2H)135.5, 129.8, 126.5, 125.9, 124.8, 29.5, 28.8, 25.13058, 2927, 1582, 1478, 1440, 750
Thiochroman-4-one 8.07 (dd, 1H), 7.33 (m, 1H), 7.23 (m, 1H), 7.14 (d, 1H), 3.20 (t, 2H), 2.94 (t, 2H)197.5, 140.1, 133.5, 128.9, 127.8, 126.9, 125.4, 42.1, 26.51680 (C=O), 1595, 1470, 1310, 760

Table 2: Spectroscopic Data for Thiochromane and Thiochroman-4-one.[2][4][5][6]

The Emergence of Thiochromanes in Medicinal Chemistry: Antiestrogenic Activity

A pivotal moment in the history of thiochromane compounds was the discovery of their potential as therapeutic agents. Notably, derivatives of the thiochromane scaffold have been investigated as selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs) for the treatment of hormone-dependent breast cancer.[7][8][9][10]

The mechanism of action for certain thiochromane-based antiestrogens involves the downregulation of the estrogen receptor (ER). These compounds bind to the ER and induce a conformational change that promotes the degradation of the receptor protein, thereby reducing its cellular levels and mitigating estrogen-mediated signaling.[8][11][12]

Estrogen_Receptor_Downregulation cluster_cell Cancer Cell Thiochromane Thiochromane Derivative ER Estrogen Receptor (ER) Thiochromane->ER Binds to Dimerization ER Dimerization ER->Dimerization Inhibited by Thiochromane Derivative Degradation ER Degradation ER->Degradation Promoted by Thiochromane Derivative ERE Estrogen Response Element (DNA) Dimerization->ERE Binding to DNA Transcription Gene Transcription ERE->Transcription Initiates Antiestrogen_Activity_Workflow synthesis Synthesis of Thiochromane Derivatives binding_assay Estrogen Receptor Binding Assay synthesis->binding_assay cell_proliferation Breast Cancer Cell Proliferation Assay binding_assay->cell_proliferation er_degradation ER Degradation Assay (Western Blot) cell_proliferation->er_degradation in_vivo In Vivo Xenograft Tumor Model er_degradation->in_vivo

References

Methodological & Application

Application Notes and Protocols for Coupling Reactions Using 6-Bromo-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed and copper-mediated cross-coupling reactions utilizing 6-Bromo-4,4-dimethylthiochroman. This versatile building block is a key intermediate in the synthesis of pharmaceutically active molecules, most notably as a precursor for the retinoid receptor agonist, Tazarotene, which is used in the treatment of psoriasis and acne.[1] The protocols outlined below are generalized and may require optimization based on the specific substrate and desired scale.

Overview of Coupling Reactions

This compound serves as an excellent substrate for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The electron-rich nature of the thiochroman ring system and the reactivity of the aryl bromide facilitate efficient transformations under appropriate catalytic conditions. Key coupling reactions applicable to this substrate include Sonogashira, Suzuki, Buchwald-Hartwig, Heck, Stille, Negishi, Kumada, and Ullmann reactions.

Experimental Protocols

The following sections detail generalized protocols for several key coupling reactions. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a crucial step in the synthesis of Tazarotene and its analogs.[2] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3][4]

Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (CuI, 3-10 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add an anhydrous amine solvent, such as triethylamine or diisopropylamine, via syringe.

  • Stir the reaction mixture at room temperature to 65°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronate ester.[5] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[6]

Protocol:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture with vigorous stirring at 80-110°C. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[7][8] This reaction is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals.

Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a suitable precatalyst, 1-4 mol%), a phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.4-2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add an anhydrous solvent such as toluene or THF via syringe.

  • Heat the reaction mixture to 65-110°C and stir until the starting material is consumed, as indicated by TLC or LC-MS analysis.

  • Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry the organic phase.

  • After solvent removal, purify the product by flash chromatography.

Data Presentation

The following table summarizes representative reaction conditions and yields for the coupling of this compound with various partners. These values are illustrative and actual results may vary.

Coupling ReactionCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NEt₃N60685-95
Suzuki Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001280-92
Buchwald-Hartwig MorpholinePd₂(dba)₃/XantphosNaOt-BuToluene1001675-88
Heck StyrenePd(OAc)₂/P(o-tol)₃Na₂CO₃DMF1202470-85
Stille Tributyl(phenyl)tinPd(PPh₃)₄-Toluene1101878-90
Negishi Phenylzinc ChloridePd(dppf)Cl₂-THF651282-94
Kumada Phenylmagnesium BromidePdCl₂(dppf)-THF25885-96
Ullmann PhenolCuI/N,N-dimethylglycineCs₂CO₃Dioxane1102465-80

Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base (if applicable) solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry purify Concentrate & Purify (Column Chromatography) dry->purify

Caption: General experimental workflow for cross-coupling reactions.

catalytic_cycle pd0 Pd(0)Ln pd2_ox R-Pd(II)L2-Br pd0->pd2_ox Oxidative Addition (R-Br) pd2_trans R-Pd(II)L2-R' pd2_ox->pd2_trans Transmetalation (R'-M) pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

References

Application Notes and Protocols: 6-Bromo-4,4-dimethylthiochroman as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4,4-dimethylthiochroman is a key heterocyclic building block employed as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its thiochromane core, substituted with a bromine atom, provides a versatile scaffold for the introduction of diverse functionalities, making it a valuable precursor in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound, with a primary focus on its well-established role in the synthesis of the topical retinoid, Tazarotene.

Application: Synthesis of Tazarotene

This compound is a pivotal starting material for the synthesis of Tazarotene, a third-generation, receptor-selective retinoid approved for the topical treatment of psoriasis, acne vulgaris, and photoaging.[1] The synthesis of Tazarotene from this compound is a multi-step process that prominently features a Sonogashira cross-coupling reaction to form the characteristic acetylenic linkage of the final drug molecule.[2][3][4]

Synthetic Workflow Overview

The general synthetic strategy to produce Tazarotene from this compound involves the conversion of the bromo-substituent to an ethynyl group, followed by a palladium-catalyzed cross-coupling reaction with a substituted pyridine derivative. An alternative and often preferred route involves the initial coupling of a protected alkyne to the thiochromane core, followed by deprotection and subsequent coupling. The workflow often utilizes the S-oxide of this compound to enhance the crystallinity and ease of purification of intermediates.[1][4][5]

G cluster_0 Step 1: Oxidation (Optional but Recommended) cluster_1 Step 2: Sonogashira Coupling with Protected Alkyne cluster_2 Step 3: Deprotection cluster_3 Step 4: Sonogashira Coupling with Ethyl 6-chloronicotinate cluster_4 Step 5: Deoxygenation A This compound B This compound S-oxide A->B Peroxy acid (e.g., m-CPBA) C This compound S-oxide E 4,4-Dimethyl-6-((2-hydroxy-2-methylprop-3-yn-1-yl)ethynyl)thiochroman S-oxide C->E Pd/Cu catalyst, Base D 2-Methyl-3-butyn-2-ol D->E Pd/Cu catalyst, Base F 4,4-Dimethyl-6-((2-hydroxy-2-methylprop-3-yn-1-yl)ethynyl)thiochroman S-oxide G 4,4-Dimethyl-6-ethynylthiochroman S-oxide F->G Base (e.g., NaH) H 4,4-Dimethyl-6-ethynylthiochroman S-oxide J Tazarotene S-oxide H->J Pd/Cu catalyst, Base I Ethyl 6-chloronicotinate I->J Pd/Cu catalyst, Base K Tazarotene S-oxide L Tazarotene K->L PCl3

Figure 1: Synthetic workflow for Tazarotene from this compound.
Experimental Protocols

The following protocols are a composite representation derived from various patented synthetic routes.[1][4][5] Researchers should optimize these conditions based on their specific laboratory settings and available reagents.

Protocol 1: Synthesis of this compound S-oxide

  • Dissolution: Dissolve this compound in a suitable chlorinated solvent such as dichloromethane or chloroform.

  • Oxidation: Cool the solution in an ice bath and add a controlled amount (typically 1.0-1.1 equivalents) of a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), portion-wise while monitoring the reaction temperature.

  • Quenching and Work-up: After completion of the reaction (monitored by TLC), quench the excess peroxy acid with a reducing agent like sodium thiosulfate solution. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the S-oxide as a crystalline solid.

Protocol 2: Sonogashira Coupling for the Synthesis of Tazarotene S-oxide

  • Reaction Setup: To a solution of 4,4-dimethyl-6-ethynylthiochroman S-oxide in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene, add ethyl 6-chloronicotinate.

  • Catalyst and Base Addition: Add a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), a copper(I) co-catalyst (e.g., copper(I) iodide), and a base (e.g., triethylamine or diisopropylethylamine).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature ranging from 50 to 80 °C. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate. Wash the solution with water and brine. Dry the organic layer, concentrate, and purify the crude Tazarotene S-oxide by column chromatography or recrystallization. A yield of 80-85% can be expected for this step.[4]

Protocol 3: Deoxygenation to Tazarotene

  • Dissolution and Cooling: Dissolve Tazarotene S-oxide in anhydrous DMF and cool the solution to a low temperature (e.g., -20 °C).

  • Reagent Addition: Slowly add a deoxygenating agent, such as phosphorus trichloride (PCl₃), to the cooled solution.

  • Reaction and Quenching: Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC). Carefully quench the reaction by adding it to ice-water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude Tazarotene by column chromatography or recrystallization from a solvent like hexane to obtain the final product. Yields for this deoxygenation step are reported to be in the range of 60-70%.[4]

Quantitative Data Summary
StepReactantsKey Reagents and CatalystsTypical YieldReference(s)
Oxidation This compoundm-CPBAHigh[4][5]
Sonogashira Coupling (Protected Alkyne) This compound S-oxide, 2-Methyl-3-butyn-2-olPd/Cu catalyst, BaseHigh[1]
Deprotection 4,4-Dimethyl-6-((2-hydroxy-2-methylprop-3-yn-1-yl)ethynyl)thiochroman S-oxideNaH84%[4][5]
Sonogashira Coupling (Final) 4,4-Dimethyl-6-ethynylthiochroman S-oxide, Ethyl 6-chloronicotinatePd(PPh₃)₂Cl₂, CuI, Triethylamine80-85%[4]
Deoxygenation Tazarotene S-oxidePCl₃60-70%[4]

Mechanism of Action of Tazarotene: The Retinoid Signaling Pathway

Tazarotene is a prodrug that is rapidly hydrolyzed in biological systems to its active form, tazarotenic acid.[6] Tazarotenic acid exerts its therapeutic effects by modulating gene expression through the retinoid signaling pathway. It selectively binds to retinoic acid receptors (RARs), with a preference for RARβ and RARγ.[6][7]

Upon binding of tazarotenic acid, the RAR forms a heterodimer with a retinoid X receptor (RXR). This activated heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[8][9][10] This binding event can either activate or repress the transcription of these genes, leading to a normalization of keratinocyte differentiation and proliferation, and a reduction in the expression of inflammatory markers, which are key pathological features of psoriasis and acne.[6][7][11]

G cluster_0 Cellular Uptake and Metabolism cluster_1 Nuclear Translocation and Receptor Binding cluster_2 Gene Transcription Regulation cluster_3 Therapeutic Effects Tazarotene Tazarotene (Prodrug) Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Esterase Hydrolysis Tazarotenic_Acid_N Tazarotenic Acid Tazarotenic_Acid->Tazarotenic_Acid_N Translocation to Nucleus RAR RAR (β/γ) Tazarotenic_Acid_N->RAR Heterodimer Tazarotenic Acid-RAR/RXR Heterodimer RAR->Heterodimer Heterodimerization RXR RXR RXR->Heterodimer Heterodimerization RARE RARE (Retinoic Acid Response Element) Heterodimer->RARE DNA DNA Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Activation/Repression Normalization Normalization of Keratinocyte Differentiation & Proliferation Gene_Expression->Normalization Inflammation Reduction of Inflammatory Markers Gene_Expression->Inflammation

Figure 2: Mechanism of action of Tazarotene via the retinoid signaling pathway.

Other Potential Applications

While the primary documented use of this compound is in the synthesis of Tazarotene, the thiochromane scaffold is of broader interest in medicinal chemistry.[12] Thiochromane derivatives have been investigated for a range of biological activities. However, a direct and established application of this compound as an intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs) is not well-documented in publicly available scientific literature. Further research may explore the utility of this intermediate in the development of novel therapeutics targeting other biological pathways.

Conclusion

This compound serves as a valuable and versatile pharmaceutical intermediate, most notably in the multi-step synthesis of the topical retinoid Tazarotene. The synthetic routes, primarily involving Sonogashira coupling reactions, are well-established, offering robust methods for the production of this important dermatological drug. A thorough understanding of the experimental protocols and the underlying mechanism of action of the final product is essential for researchers and professionals in the field of drug development. While its application in other areas of medicinal chemistry remains an avenue for future exploration, its role in the synthesis of Tazarotene solidifies its importance in the pharmaceutical industry.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for various palladium-catalyzed cross-coupling reactions involving 6-Bromo-4,4-dimethylthiochroman. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The following protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, Heck reaction, and palladium-catalyzed cyanation are based on established methodologies for structurally related aryl bromides and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly effective method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide.[1][2][3] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane80-901260-90[1][2]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (4)-K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[1]
Thiophene-2-boronic acidPd(PPh₃)₄ (4)-K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[1]
(4-Formylphenyl)boronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME/H₂O8516~85[4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)L2Br Ar-Pd(II)L₂-Br Oxidative_Addition->ArPd(II)L2Br Transmetalation Transmetalation ArPd(II)L2Br->Transmetalation ArPd(II)L2R Ar-Pd(II)L₂-R' Transmetalation->ArPd(II)L2R Reductive_Elimination Reductive Elimination ArPd(II)L2R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArR Coupled Product (Ar-R') Reductive_Elimination->ArR ArBr 6-Bromo-4,4-dimethyl- thiochroman (Ar-Br) ArBr->Oxidative_Addition R_B(OH)2 Arylboronic Acid (R'-B(OH)₂) R_B(OH)2->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6][7] It allows for the synthesis of a wide variety of aryl amines from aryl halides.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aniline (Primary)Pd₂(dba)₃ (2)BrettPhos (4)LiHMDSTHF6512-2485[5]
Morpholine (Secondary)Pd₂(dba)₃ (2)RuPhos (4)LiHMDSTHF6512-24High[5][8]
Piperidine (Secondary)Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene10016High[9]
N-Methylaniline (Secondary)Pd₂(dba)₃ (2.5)XPhos (6)LHMDSDioxane10012-16Good[10]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Buchwald-Hartwig Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Oven-dried Schlenk Tube Add_Solids Add: - this compound - Pd Catalyst & Ligand - Base Start->Add_Solids Inert_Atmosphere Evacuate & Backfill with Inert Gas (3x) Add_Solids->Inert_Atmosphere Add_Liquids Add Anhydrous Solvent & Amine Inert_Atmosphere->Add_Liquids Heat Heat to 80-110 °C Add_Liquids->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Dilute & Filter through Celite® Cool->Filter Wash Wash with H₂O & Brine Filter->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Final Product Purify->Product

Buchwald-Hartwig Amination Workflow

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[10][11][12][13] This reaction is instrumental in the synthesis of substituted alkynes.

Data Presentation: Representative Conditions for Sonogashira Coupling

AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTolueneRT6-20Good[13]
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTolueneRT6-20Good[13]
1-HexynePd(PPh₃)₄ (5)CuI (10)Et₃NDMF100372-96[14]
2-Methyl-3-butyn-2-olNS-MCM-41-Pd (0.1)CuI (0.2)Et₃NToluene9024Good to Excellent[12]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.) via syringe.

  • Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature for 6-20 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Pd_OA Oxidative Addition Pd(0)L2->Pd_OA ArPd(II)L2Br Ar-Pd(II)L₂-Br Pd_OA->ArPd(II)L2Br Pd_TM Transmetalation ArPd(II)L2Br->Pd_TM CuBr CuBr ArPd(II)L2Br->CuBr ArPd(II)L2CCR Ar-Pd(II)L₂-C≡CR' Pd_TM->ArPd(II)L2CCR Pd_RE Reductive Elimination ArPd(II)L2CCR->Pd_RE Pd_RE->Pd(0)L2 Product Ar-C≡CR' Pd_RE->Product Alkyne_Coord Alkyne Coordination CuBr->Alkyne_Coord CuCCR Cu-C≡CR' Alkyne_Coord->CuCCR CuCCR->Pd_TM CuCCR->Pd_TM ArBr Ar-Br ArBr->Pd_OA Alkyne R'-C≡CH Alkyne->Alkyne_Coord Base Base Base->Alkyne_Coord

Sonogashira Coupling Catalytic Cycles

Heck Reaction

The Mizoroki-Heck reaction facilitates the carbon-carbon bond formation between an unsaturated halide and an alkene, catalyzed by a palladium complex in the presence of a base.[15][16][17] This reaction is particularly useful for the synthesis of substituted alkenes.

Data Presentation: Representative Conditions for Heck Reaction

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
n-Butyl acrylate[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃DMF10020up to 98[16]
StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile80-10024Good[15]
Methyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAcDMF12024High[18]
AcrylonitrilePdCl₂(PPh₃)₂ (1)-Et₃NToluene10048Moderate[19]

Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate

  • To an oven-dried screw-cap vial, add this compound (1.0 mmol, 1.0 equiv.), [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (0.014 mmol, 1.4 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).[16]

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Add n-butyl acrylate (1.0 mmol, 1.0 equiv.) via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C for 20 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization: Heck Reaction Catalytic Cycle

Heck_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 OA Oxidative Addition Pd(0)L2->OA ArPd(II)L2Br Ar-Pd(II)L₂-Br OA->ArPd(II)L2Br MI Migratory Insertion ArPd(II)L2Br->MI Intermediate R-CH₂-CH(Ar)-Pd(II)L₂-Br MI->Intermediate Beta_Hydride β-Hydride Elimination Intermediate->Beta_Hydride HPd(II)L2Br H-Pd(II)L₂-Br Beta_Hydride->HPd(II)L2Br Product Substituted Alkene Beta_Hydride->Product Base_Regen Base Regeneration HPd(II)L2Br->Base_Regen Base_Regen->Pd(0)L2 ArBr Ar-Br ArBr->OA Alkene Alkene Alkene->MI Base Base Base->Base_Regen

Mizoroki-Heck Reaction Catalytic Cycle

Palladium-Catalyzed Cyanation

The palladium-catalyzed cyanation of aryl halides provides a valuable route to aryl nitriles, which are important intermediates in organic synthesis. The use of potassium ferrocyanide (K₄[Fe(CN)₆]) as a cyanide source offers a less toxic alternative to other cyanide reagents.[20][21][22]

Data Presentation: Representative Conditions for Palladium-Catalyzed Cyanation

Aryl HalideCatalyst (mol%)Ligand (mol%)Cyanide SourceBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl BromidePd(dppf)Cl₂-K₄[Fe(CN)₆]Na₂CO₃Water/TPGS-750-M8012up to 96[20]
Aryl ChloridePd/CM-phos-K₄[Fe(CN)₆]Na₂CO₃MeCN/H₂O7024up to 96[21]
Aryl BromidePalladacycle (0.5)-K₄[Fe(CN)₆]Na₂CO₃DMF130 (MW)0.1-0.4High[22]
Aryl BromidePd(OAc)₂ (0.1)-K₄[Fe(CN)₆]Na₂CO₃DMAc120583-96[23]

Experimental Protocol: Palladium-Catalyzed Cyanation of this compound

  • To a screw-top test tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol, 0.5 equiv.).

  • Seal the tube with a Teflon-lined screw cap, then evacuate and backfill with nitrogen (repeat three times).

  • Add a mixture of acetonitrile (2.5 mL) and degassed water (2.5 mL) via syringe.[21]

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization: Cyanation Reaction Workflow

Cyanation_Workflow cluster_setup Reaction Setup cluster_process Reaction & Workup cluster_purification Purification Start Screw-cap Test Tube Add_Reagents Add: - this compound - Pd Catalyst - Base - K₄[Fe(CN)₆]·3H₂O Start->Add_Reagents Inert Seal, Evacuate & Backfill with Nitrogen (3x) Add_Reagents->Inert Add_Solvent Add Solvent Mixture (e.g., MeCN/H₂O) Inert->Add_Solvent Heat_Stir Heat to 70-80 °C & Stir Add_Solvent->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Cool_Extract Cool, Dilute & Extract Monitor->Cool_Extract Wash_Dry Wash & Dry Organic Layer Cool_Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Aryl Nitrile Product Purify->Final_Product

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the large-scale synthesis of 6-Bromo-4,4-dimethylthiochroman, a key intermediate in the production of the retinoid drug, Tazarotene.[1][2][3] The synthesis is a two-step process commencing with the Michael addition of 4-bromothiophenol to 3,3-dimethylacrylic acid, followed by an intramolecular Friedel-Crafts cyclization. This document offers detailed experimental protocols, data presentation in tabular format for clarity, and workflow visualizations to ensure reproducibility and scalability for research and development purposes.

Introduction

This compound is a crucial building block in the pharmaceutical industry, primarily serving as a precursor for the synthesis of Tazarotene, a topical medication used to treat psoriasis and acne. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The synthetic route described herein is a robust and well-established method that proceeds in two main stages: the formation of the intermediate 3-(4-bromophenylthio)-3-methylbutanoic acid and its subsequent cyclization to the target molecule.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of 3-(4-bromophenylthio)-3-methylbutanoic acid, which is then cyclized in the second step to yield the final product.

4-bromothiophenol 4-bromothiophenol intermediate 3-(4-bromophenylthio)-3-methylbutanoic acid 4-bromothiophenol->intermediate Michael Addition 3_3_dimethylacrylic_acid 3,3-dimethylacrylic acid 3_3_dimethylacrylic_acid->intermediate final_product This compound intermediate->final_product Intramolecular Friedel-Crafts Cyclization

Synthetic Workflow for this compound.

Step 1: Synthesis of 3-(4-bromophenylthio)-3-methylbutanoic acid

This step involves the Michael addition of 4-bromothiophenol to 3,3-dimethylacrylic acid.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar equivalent)
4-bromothiophenolC₆H₅BrS189.071.0
3,3-dimethylacrylic acidC₅H₈O₂100.121.1
TolueneC₇H₈92.14Solvent
Sodium HydroxideNaOH40.00Catalyst

Procedure:

  • To a stirred solution of 4-bromothiophenol in toluene, add a catalytic amount of sodium hydroxide.

  • Heat the mixture to a reflux temperature of approximately 80-90 °C.

  • Slowly add 3,3-dimethylacrylic acid to the reaction mixture.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-(4-bromophenylthio)-3-methylbutanoic acid by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Expected Yield: 85-95%

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

The second step is the intramolecular Friedel-Crafts cyclization of the previously synthesized carboxylic acid intermediate to form the thiochroman ring system.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar equivalent)
3-(4-bromophenylthio)-3-methylbutanoic acidC₁₁H₁₃BrO₂S305.191.0
Polyphosphoric acid (PPA)(HPO₃)n-Catalyst/Solvent
DichloromethaneCH₂Cl₂84.93Solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Quenching Agent

Procedure:

  • Add 3-(4-bromophenylthio)-3-methylbutanoic acid to polyphosphoric acid (PPA) at room temperature.

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Maintain the temperature for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Extract the product with dichloromethane.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Yield: 70-85%

Data Summary

StepProductStarting MaterialsKey ReagentsReaction TypeTypical Yield (%)Purity (%)
13-(4-bromophenylthio)-3-methylbutanoic acid4-bromothiophenol, 3,3-dimethylacrylic acidSodium Hydroxide, TolueneMichael Addition85-95>95 (after recrystallization)
2This compound3-(4-bromophenylthio)-3-methylbutanoic acidPolyphosphoric AcidFriedel-Crafts Cyclization70-85>98 (after chromatography)

Logical Workflow for Synthesis and Purification

cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Friedel-Crafts Cyclization start_materials_1 4-bromothiophenol + 3,3-dimethylacrylic acid reaction_1 Reaction in Toluene with NaOH catalyst (Reflux, 4-6h) start_materials_1->reaction_1 workup_1 Aqueous Workup (Water & Brine Wash) reaction_1->workup_1 purification_1 Recrystallization (Hexane/Ethyl Acetate) workup_1->purification_1 intermediate 3-(4-bromophenylthio)-3- methylbutanoic acid purification_1->intermediate start_materials_2 Intermediate from Step 1 intermediate->start_materials_2 reaction_2 Reaction in PPA (80-100°C, 2-4h) start_materials_2->reaction_2 workup_2 Quenching on Ice & DCM Extraction reaction_2->workup_2 purification_2 Column Chromatography (Silica, Hexane/EtOAc) workup_2->purification_2 final_product This compound purification_2->final_product

Detailed workflow for the synthesis of this compound.

Safety Precautions

  • 4-bromothiophenol: This compound has a strong, unpleasant odor and is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Polyphosphoric acid (PPA): PPA is corrosive and will cause severe burns upon contact. It is also highly viscous and can be difficult to handle. Use with extreme caution and appropriate PPE. The quenching process is exothermic and should be performed slowly and carefully.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

Conclusion

The two-step synthesis of this compound presented here provides a reliable and scalable method for producing this important pharmaceutical intermediate. By following the detailed protocols and adhering to the safety precautions, researchers and drug development professionals can efficiently synthesize this compound for further use in the development of Tazarotene and other potential applications.

References

Application of 6-Bromo-4,4-dimethylthiochroman in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4,4-dimethylthiochroman is a heterocyclic compound that has garnered significant attention in medicinal chemistry, primarily as a key building block in the synthesis of pharmaceutically active molecules. Its rigid thiochroman scaffold, substituted with a bromine atom and gem-dimethyl groups, provides a unique structural motif for the development of novel therapeutic agents. The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This document provides a detailed overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of the retinoid prodrug Tazarotene and the broader potential of the thiochroman scaffold in drug discovery.

Key Application: Intermediate in the Synthesis of Tazarotene

The most prominent application of this compound is as a crucial intermediate in the industrial synthesis of Tazarotene.[1] Tazarotene is a third-generation topical retinoid approved for the treatment of psoriasis, acne, and photoaged skin. It selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, modulating gene expression involved in cell proliferation, differentiation, and inflammation.

The synthesis of Tazarotene from this compound typically involves a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the connection of the thiochroman moiety to a substituted pyridine ring via an ethynyl linker.

Experimental Protocols

Protocol 1: Synthesis of Tazarotene via Sonogashira Coupling of this compound

This protocol outlines a representative procedure for the synthesis of Tazarotene starting from this compound. The key step is a palladium and copper co-catalyzed Sonogashira coupling with ethyl 6-ethynylnicotinate.[2][3]

Materials:

  • This compound

  • Ethyl 6-ethynylnicotinate

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), ethyl 6-ethynylnicotinate (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Base Addition: Add anhydrous DMF and triethylamine to the flask. The reaction mixture should be stirred under the inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Tazarotene by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Broader Potential of the Thiochroman Scaffold in Medicinal Chemistry

The thiochroman scaffold, of which this compound is a key derivative, is considered a "privileged structure" in medicinal chemistry. This is due to its ability to serve as a versatile template for the design of ligands for a variety of biological targets. The incorporation of a sulfur atom in the heterocyclic ring, compared to its oxygen analog (chroman), can significantly alter the physicochemical properties and biological activity of the resulting molecules.

Anticancer Activity

Derivatives of the thiochroman scaffold have shown promising anticancer activity. The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The presence of a halogen, such as bromine, on the thiochroman ring can enhance the cytotoxic effects.

Antimicrobial Activity

Thiochroman-based compounds have also been investigated for their antimicrobial properties. Structure-activity relationship (SAR) studies have indicated that substitutions at various positions of the thiochroman ring can modulate the antibacterial and antifungal efficacy.

Data Presentation

Table 1: Representative Anticancer Activity of Thiochroman Analogs

Compound IDScaffoldR1R2Cell LineIC₅₀ (µM)
A-1 Thiochroman-4-oneH4-Cl-PhMCF-7 (Breast)5.2
A-2 Thiochroman-4-one6-BrHHCT-116 (Colon)8.9
A-3 Thiochroman6-F4-OH-PhA549 (Lung)12.5
A-4 Chroman6-Br4-NH₂HeLa (Cervical)15.1

Note: The data in this table is representative and compiled from various studies on thiochroman and chroman derivatives to showcase the potential activity. The specific substitutions and cell lines are illustrative.

Table 2: Representative Antimicrobial Activity of Thiochroman Analogs

Compound IDScaffoldR1R2MicroorganismMIC (µg/mL)
B-1 Thiochroman-4-oneH3-pyridylS. aureus16
B-2 Thiochroman-4-one6-ClHE. coli32
B-3 Thiochroman6-Br4-thiazolylC. albicans8
B-4 Chroman6-BrHM. tuberculosis6.25

Note: The data in this table is representative and compiled from various studies on thiochroman and chroman derivatives to showcase the potential activity. The specific substitutions and microorganisms are illustrative.

Mandatory Visualizations

Tazarotene_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_product Product This compound This compound ReactionVessel Reaction Mixture (DMF, TEA) This compound->ReactionVessel Ethyl 6-ethynylnicotinate Ethyl 6-ethynylnicotinate Ethyl 6-ethynylnicotinate->ReactionVessel Tazarotene Tazarotene ReactionVessel->Tazarotene Purification Catalysts Pd(PPh₃)₂Cl₂ CuI Catalysts->ReactionVessel Catalyzes the reaction

Caption: Workflow for the synthesis of Tazarotene.

Medicinal_Chemistry_Applications cluster_applications Potential Therapeutic Areas Thiochroman_Scaffold Thiochroman Scaffold (e.g., this compound) Anticancer Anticancer Thiochroman_Scaffold->Anticancer Inhibition of cell proliferation Antimicrobial Antimicrobial Thiochroman_Scaffold->Antimicrobial Disruption of microbial growth Anti_inflammatory Anti_inflammatory Thiochroman_Scaffold->Anti_inflammatory Modulation of inflammatory pathways Other_Applications Other Applications (e.g., CNS, Cardiovascular) Thiochroman_Scaffold->Other_Applications

Caption: Medicinal chemistry applications of the thiochroman scaffold.

References

Application Note: A Stability-Indicating UPLC Method for the Analysis of Tazarotene and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a validated, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and sensitive determination of Tazarotene and its known impurities. The method is suitable for routine quality control analysis of Tazarotene in bulk drug substances and pharmaceutical formulations. The developed method effectively separates Tazarotene from its process-related impurities and degradation products generated under various stress conditions, as stipulated by ICH guidelines.

Introduction

Tazarotene is a third-generation topical retinoid used in the treatment of psoriasis, acne vulgaris, and photoaging.[1][2] As an ester prodrug, it is converted to its active metabolite, tazarotenic acid, in the skin.[2] The quality and safety of the drug product necessitate a robust analytical method to identify and quantify any impurities. This application note outlines a UPLC method that offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC methods for impurity profiling of Tazarotene.

Known Impurities of Tazarotene

Several impurities associated with Tazarotene have been identified, arising from the manufacturing process or degradation. These include:

  • Tazarotenic Acid: The primary active metabolite and a major hydrolytic degradation product.[2][3][4]

  • Tazarotene Sulfoxide: A major oxidative degradation product.[3][5]

  • Tazarotene Sulfone: An oxidative product.[2][4]

  • Process-Related Impurities: Such as 6-Chloronicotinic Acid Ethyl Ester and 2-methyl-4-(4,4-dimethylthiochroman-6-yl)but-3-yn-2-ol.[4][6]

  • Photodegradation Products: Tazarotene is susceptible to degradation upon exposure to light.[7]

Experimental Protocol

Materials and Reagents
  • Tazarotene reference standard and impurity standards were procured from a certified vendor.

  • Acetonitrile (HPLC grade), Methanol (HPLC grade), and Formic acid (AR grade) were used.

  • High-purity water was generated using a Milli-Q water purification system.

Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector was used for this analysis.

Table 1: UPLC Chromatographic Conditions

ParameterCondition
Column Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[7]
Mobile Phase A 0.1% Formic acid in Water[7]
Mobile Phase B 0.1% Formic acid in Acetonitrile[7]
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 0.3 mL/min[7]
Column Temperature 40 °C[7]
Detection Wavelength 325 nm[8]
Injection Volume 2 µL
Sample Concentration 100 µg/mL of Tazarotene
Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of Tazarotene reference standard in 25 mL of diluent (Acetonitrile:Water, 80:20 v/v).

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Impurity Stock Solutions: Prepare individual stock solutions of each impurity at a concentration of 100 µg/mL in the diluent.

  • Spiked Sample Solution: Spike the Tazarotene working standard solution with known amounts of each impurity to a final concentration of approximately 1 µg/mL for each impurity.

Method Validation Summary

The developed UPLC method was validated according to ICH guidelines for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness.[1][9]

Table 2: Summary of Method Validation Data

ParameterTazaroteneImpurity A (Tazarotenic Acid)Impurity B (Tazarotene Sulfoxide)Impurity C
Linearity Range (µg/mL) 0.02 - 1500.02 - 1.50.01 - 1.50.01 - 1.5
Correlation Coefficient (r²) > 0.999> 0.999> 0.999> 0.999
LOD (µg/mL) 0.0060.0060.0030.003
LOQ (µg/mL) 0.020.020.010.01[8]
Accuracy (% Recovery) 98.0 - 102.095.0 - 105.0[8]95.0 - 105.095.0 - 105.0
Precision (% RSD) < 2.0< 5.0< 5.0< 5.0
Relative Response Factor (RRF) 1.000.99[8]1.78[8]1.24[8]

Data compiled from representative studies.[1][8]

Forced Degradation Studies

Forced degradation studies were performed on Tazarotene to demonstrate the stability-indicating nature of the method.[10] The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[3][7][8]

Table 3: Summary of Forced Degradation Results

Stress ConditionObservation
Acid Hydrolysis (0.1 M HCl) Significant degradation observed, with Tazarotenic acid as the major degradant.[3]
Base Hydrolysis (0.1 M NaOH) Tazarotene is highly susceptible to basic hydrolysis, leading to the formation of Tazarotenic acid.[8]
Oxidative Degradation (3% H₂O₂) Significant degradation with the formation of Tazarotene sulfoxide and other oxidative products.[3][7]
Thermal Degradation (80°C) The drug was found to be relatively stable to heat.
Photolytic Degradation (UV light) Tazarotene showed significant degradation upon exposure to UV light.[7]

The UPLC method was able to separate all degradation products from the parent Tazarotene peak, demonstrating its specificity and stability-indicating capability.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Reporting A Weigh Tazarotene & Impurity Standards B Prepare Stock Solutions (1000 µg/mL) A->B C Prepare Working Standard (100 µg/mL) B->C D Prepare Spiked Sample (Impurities at 1 µg/mL) B->D F Inject Sample/Standard C->F D->F E Instrument Setup (Column, Mobile Phase, etc.) E->F G Data Acquisition (PDA Detector at 325 nm) F->G H Peak Integration & Identification G->H I Quantification of Impurities (Using RRF values) H->I J Generate Report I->J

Caption: UPLC analysis workflow for Tazarotene and its impurities.

Logical Relationship of Impurity Formation

impurity_formation Tazarotene Tazarotene Tazarotenic_Acid Tazarotenic Acid (Hydrolysis Product) Tazarotene->Tazarotenic_Acid Hydrolysis (Acid/Base) Tazarotene_Sulfoxide Tazarotene Sulfoxide (Oxidation Product) Tazarotene->Tazarotene_Sulfoxide Oxidation Photodegradation_Products Photodegradation Products Tazarotene->Photodegradation_Products UV Light Process_Impurities Process-Related Impurities

References

Application Notes and Protocols for the Development of Novel Compounds from 6-Bromo-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel compounds derived from the versatile building block, 6-Bromo-4,4-dimethylthiochroman. This key intermediate, notably used in the synthesis of the retinoid receptor agonist Tazarotene, offers a valuable scaffold for the development of new therapeutic agents. The thiochroman core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

This document outlines detailed experimental protocols for palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki, and Buchwald-Hartwig—to generate diverse libraries of 6-substituted-4,4-dimethylthiochroman derivatives. Furthermore, it presents hypothetical biological data to illustrate the potential therapeutic applications of these novel compounds and includes diagrams of relevant signaling pathways that could be modulated by these molecules.

Synthetic Strategies for Derivatization

The bromine atom at the 6-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups, leading to the generation of novel compound libraries with diverse physicochemical and pharmacological properties.

Sonogashira Coupling for the Synthesis of 6-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is instrumental in the synthesis of Tazarotene and can be adapted to introduce a variety of alkynyl moieties.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or DMF, add the terminal alkyne (1.2 eq).

  • Add a palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

  • Add a base, typically an amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and stir at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAlkyne PartnerProductYield (%)
1Phenylacetylene6-Phenylethynyl-4,4-dimethylthiochroman85
2Trimethylsilylacetylene6-(Trimethylsilylethynyl)-4,4-dimethylthiochroman92
3Propargyl alcohol3-(4,4-Dimethylthiochroman-6-yl)prop-2-yn-1-ol78
Suzuki Coupling for the Synthesis of 6-Aryl/Heteroaryl Derivatives

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between the aryl bromide and a boronic acid or ester, enabling the synthesis of biaryl and heteroaryl-aryl structures.

Experimental Protocol: General Procedure for Suzuki Coupling

  • In a reaction vessel, combine this compound (1.0 eq), the aryl or heteroaryl boronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a base, for example, an aqueous solution of sodium carbonate (2M, 3.0 eq) or potassium phosphate (3.0 eq).

  • Add a suitable solvent system, typically a mixture of an organic solvent like toluene, dioxane, or DMF, and water.

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

EntryBoronic Acid PartnerProductYield (%)
1Phenylboronic acid6-Phenyl-4,4-dimethylthiochroman90
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-4,4-dimethylthiochroman88
3Pyridine-3-boronic acid6-(Pyridin-3-yl)-4,4-dimethylthiochroman75
Buchwald-Hartwig Amination for the Synthesis of 6-Amino Derivatives

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine, providing access to a wide range of N-substituted derivatives.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Charge a dry Schlenk tube with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos or SPhos, 0.05 eq).

  • Add a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the amine (1.2 eq) and an anhydrous solvent like toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until completion (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

EntryAmine PartnerProductYield (%)
1AnilineN-Phenyl-4,4-dimethylthiochroman-6-amine82
2Morpholine4-(4,4-Dimethylthiochroman-6-yl)morpholine89
3BenzylamineN-Benzyl-4,4-dimethylthiochroman-6-amine76

Potential Biological Applications and Signaling Pathways

Derivatives of the thiochroman scaffold have shown promise in a variety of therapeutic areas. The novel compounds synthesized from this compound can be screened for a range of biological activities.

Anticancer Activity

Many heterocyclic compounds, including those with a thiochroman core, exhibit cytotoxic effects against various cancer cell lines. The synthesized derivatives could be evaluated for their potential to inhibit cancer cell proliferation and induce apoptosis. A potential mechanism of action could involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Novel_Compound Novel Thiochroman Derivative Novel_Compound->Akt Inhibits

Potential inhibition of the PI3K/Akt/mTOR signaling pathway by novel thiochroman derivatives.

Hypothetical Anticancer Activity Data

CompoundCell LineIC₅₀ (µM)
6-Phenyl-4,4-dimethylthiochromanMCF-7 (Breast Cancer)15.2
6-(4-Methoxyphenyl)-4,4-dimethylthiochromanA549 (Lung Cancer)22.5
N-Phenyl-4,4-dimethylthiochroman-6-aminePC-3 (Prostate Cancer)10.8
Antimicrobial Activity

The thiochroman scaffold is also a promising platform for the development of novel antimicrobial agents. The synthesized compounds could be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC). The mechanism of action could involve the inhibition of essential microbial enzymes, such as DNA gyrase.

Antimicrobial_Mechanism Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase Bacterial_DNA->DNA_Gyrase Binds to Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Allows for Novel_Compound Novel Thiochroman Derivative Novel_Compound->DNA_Gyrase Inhibits

Proposed mechanism of antimicrobial action via inhibition of bacterial DNA gyrase.

Hypothetical Antimicrobial Activity Data

CompoundMicroorganismMIC (µg/mL)
6-(Pyridin-3-yl)-4,4-dimethylthiochromanStaphylococcus aureus8
4-(4,4-Dimethylthiochroman-6-yl)morpholineEscherichia coli16
3-(4,4-Dimethylthiochroman-6-yl)prop-2-yn-1-olCandida albicans32

Experimental Workflow Visualization

The overall process for the development and evaluation of novel compounds from this compound can be summarized in the following workflow.

Experimental_Workflow Start 6-Bromo-4,4- dimethylthiochroman Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Library Library of Novel Derivatives Coupling->Library Purification Purification & Characterization Library->Purification Screening Biological Screening (e.g., anticancer, antimicrobial) Purification->Screening Data Data Analysis & Structure-Activity Relationship (SAR) Screening->Data Lead Lead Compound Identification Data->Lead

General workflow for the synthesis and evaluation of novel thiochroman derivatives.

Application Notes and Protocols for the Purification of 6-Bromo-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 6-Bromo-4,4-dimethylthiochroman, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline two primary purification techniques: flash column chromatography and recrystallization, complete with experimental protocols, data presentation, and workflow visualizations.

Introduction

This compound is a crucial building block in medicinal chemistry, notably as a precursor for the synthesis of Tazarotene, a third-generation topical retinoid. The purity of this intermediate is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide details established methods for the purification of this compound from crude reaction mixtures, enabling researchers to obtain high-purity material for subsequent synthetic steps.

Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying this compound from reaction byproducts and unreacted starting materials. The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase.

Data Presentation: Chromatographic Parameters

The following table summarizes typical parameters and expected results for the purification of this compound by flash column chromatography. These values are representative and may require optimization based on the specific crude mixture composition.

ParameterValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard grade for flash chromatography.
Mobile Phase Hexane:Ethyl Acetate (95:5 to 90:10 v/v)Gradient or isocratic elution can be used.
Expected Rf ~0.4 in Hexane:Ethyl Acetate (9:1)The Rf should be targeted between 0.3-0.5 for optimal separation.
Crude Purity 85-95%Dependent on the preceding synthetic step.
Purity after Chromatography >99%As determined by HPLC or NMR.
Typical Recovery 80-90%Varies with scale and loading technique.
Experimental Protocol: Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber containing a hexane:ethyl acetate mixture (e.g., 9:1).

    • Visualize the spots under a UV lamp to determine the Rf of the desired product and impurities. Adjust the solvent system to achieve an Rf of ~0.3-0.4 for the product.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (typically a 30-50:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the silica bed.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

    • Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

    • Carefully apply the sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Collect fractions and monitor the elution progress by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualization: Flash Chromatography Workflow

flash_chromatography_workflow cluster_prep Preparation cluster_separation Separation cluster_post Post-Purification tlc TLC Analysis (Optimize Solvent System) slurry Prepare Silica Gel Slurry tlc->slurry pack Pack Chromatography Column slurry->pack load Load Crude Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound by flash column chromatography.

Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent or solvent mixture at different temperatures. It is an effective method for removing small amounts of impurities from a relatively pure compound.

Data Presentation: Recrystallization Parameters

The following table provides representative data for the purification of this compound via recrystallization.

ParameterValueNotes
Suitable Solvents Ethanol, Methanol, IsopropanolSingle solvent systems.
Solvent Mixtures Hexane:Ethyl Acetate, Hexane:DichloromethaneGood for tuning solubility.
Crude Purity >95%Recrystallization is most effective on mostly pure material.
Purity after Recrystallization >99.5%As determined by HPLC or NMR.
Typical Recovery 70-85%Dependent on the chosen solvent and cooling rate.
Appearance White to off-white crystalline solid
Experimental Protocol: Recrystallization

Materials:

  • Crude this compound (>95% purity)

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude solid.

    • Add a few drops of the potential solvent at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the test tube. An ideal solvent will dissolve the compound when hot.

    • Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualization: Recrystallization Workflow

recrystallization_workflow cluster_process Recrystallization Process dissolve Dissolve Crude Solid in Minimum Hot Solvent cool Slowly Cool Solution dissolve->cool crystallize Induce Crystallization cool->crystallize filter Filter Crystals crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry pure Pure Crystalline Product dry->pure crude Crude Solid crude->dissolve

Caption: Step-by-step workflow for the recrystallization of this compound.

Conclusion

The purification of this compound is a critical step in the synthesis of Tazarotene and other pharmaceutical agents. Both flash column chromatography and recrystallization are effective methods for obtaining high-purity material. The choice of method will depend on the scale of the reaction and the impurity profile of the crude product. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully purify this important intermediate.

safe handling and storage procedures for 6-Bromo-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 6-Bromo-4,4-dimethylthiochroman (CAS No: 11210-44-8). The information herein is a synthesis of available safety data and general laboratory best practices for handling chemical intermediates.

Compound Identification and Properties

This compound is a pharmaceutical intermediate, notably used as a precursor in the synthesis of Tazarotene, a retinoid receptor agonist for treating psoriasis and acne.[3]

PropertyValueSource
CAS Number 112110-44-8[4][5][6]
Molecular Formula C₁₁H₁₃BrS[4][5][6]
Molecular Weight 257.19 g/mol [5][6][7]
Physical Form Solid[1][3]
Appearance Off-white to yellow[3]
Purity 97%[7]
Storage Temperature 2-8°C[3][7]

Hazard Identification and Safety Precautions

Based on available data, this compound is classified with the following hazards:

Hazard StatementDescriptionGHS PictogramSignal Word
H315 Causes skin irritationGHS07 (Exclamation Mark)Warning
H319 Causes serious eye irritationGHS07 (Exclamation Mark)Warning

Source:[7]

Personal Protective Equipment (PPE): A comprehensive list of required PPE is essential for the safe handling of this compound.

EquipmentSpecification
Gloves Nitrile or other appropriate chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols.

Detailed Protocols for Safe Handling and Storage

3.1. General Handling Protocol:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Don appropriate Personal Protective Equipment (PPE) as outlined in the table above.

  • Weighing and Aliquoting:

    • Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

    • If transferring to a new container, ensure it is properly labeled with the compound name, CAS number, and relevant hazard warnings.

  • Dissolving the Compound:

    • When dissolving the solid, add the solvent to the vessel containing the compound slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][8]

    • Clean all equipment and the work area to remove any residual chemical.

    • Dispose of contaminated materials and waste in a designated, labeled hazardous waste container.[1][8]

3.2. Storage Protocol:

  • Container: Store in the original, tightly sealed container.[1]

  • Temperature: Maintain the storage temperature between 2-8°C.[3][7]

  • Environment: Keep in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.

3.3. First Aid Measures:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][8] If skin irritation persists, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][8] If eye irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1][8] If feeling unwell, call a poison center or doctor.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage Prep Assess Risks PPE Don PPE Prep->PPE WorkArea Prepare Work Area PPE->WorkArea Weigh Weigh in Fume Hood WorkArea->Weigh Transfer Transfer/Aliquot Weigh->Transfer Dissolve Dissolve Transfer->Dissolve Clean Clean Work Area Dissolve->Clean Decontaminate Decontaminate PPE Clean->Decontaminate Waste Dispose of Waste Decontaminate->Waste Store Store at 2-8°C Waste->Store Seal Tightly Seal Container Store->Seal Ventilate Well-Ventilated Area Seal->Ventilate

Caption: Workflow for the safe handling and storage of this compound.

Emergency_Response_Protocol cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Start Exposure Incident WashSkin Wash with Soap & Water Start->WashSkin RinseEyes Rinse with Water for 15 mins Start->RinseEyes FreshAir Move to Fresh Air Start->FreshAir SeekMedicalSkin Seek Medical Attention if Irritation Persists WashSkin->SeekMedicalSkin SeekMedicalEye Seek Medical Attention if Irritation Persists RinseEyes->SeekMedicalEye SeekMedicalInhale Seek Medical Attention if Unwell FreshAir->SeekMedicalInhale

Caption: First aid and emergency response protocol for exposure incidents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-4,4-dimethylthiochroman synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Why am I observing a low overall yield for the synthesis of this compound?

A low overall yield can be attributed to several factors throughout the synthetic process. Incomplete reaction at either the initial S-alkylation step or the subsequent intramolecular cyclization is a common culprit. Additionally, the formation of side products can consume starting materials and reduce the quantity of the desired product. Purification losses, particularly during column chromatography or recrystallization, can also significantly impact the final isolated yield. To diagnose the specific cause, it is recommended to analyze crude reaction mixtures by techniques such as TLC, LC-MS, or ¹H NMR to identify unreacted starting materials and the presence of byproducts.

Question 2: What are the most common side products in the synthesis of this compound and how can their formation be minimized?

The primary side products in this synthesis often arise from undesired follow-on reactions. One common byproduct is the corresponding sulfoxide, formed by oxidation of the thioether. This can be minimized by thoroughly degassing all solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Another potential side product is the dimerized starting material. Optimizing the stoichiometry of the reactants, particularly by avoiding a large excess of the alkylating agent, can help to reduce dimerization.

Question 3: I am having difficulty with the purification of the final product. What strategies can I employ for effective purification?

Purification of this compound can be challenging due to the presence of structurally similar impurities. A multi-step purification strategy is often most effective. Initially, a simple filtration through a plug of silica gel can remove baseline impurities. This can be followed by meticulous column chromatography. It is crucial to select an appropriate solvent system that provides good separation between the product and its impurities; a gradient elution from a non-polar solvent (like hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is often successful. For final polishing, recrystallization from a suitable solvent system can be employed to obtain a highly pure product.

Question 4: My reaction appears to stall and does not go to completion. What can I do to improve the reaction kinetics?

A stalled reaction can often be addressed by adjusting the reaction temperature. A modest increase in temperature can sometimes provide the necessary activation energy to drive the reaction to completion. However, be cautious, as excessive heat can lead to the formation of degradation products. Another approach is to explore different catalyst systems. For the intramolecular cyclization step, a stronger Lewis acid or a different Brønsted acid might be more effective. The choice of solvent can also play a critical role; switching to a more polar or higher-boiling solvent may improve solubility and reaction rates.

Frequently Asked Questions (FAQs)

What is a typical yield for the synthesis of this compound?

While literature on the specific yield for this compound is not abundant, yields for analogous thiochroman syntheses can range from moderate to good, typically between 40% and 70%. The final yield is highly dependent on the specific reaction conditions and the purity of the starting materials.

What are the key reaction parameters to optimize for improving the yield?

The most critical parameters to optimize are reaction temperature, reaction time, the choice and concentration of the catalyst, and the solvent system. A systematic approach, such as a Design of Experiments (DoE), can be beneficial in identifying the optimal combination of these parameters.

How can I confirm the identity and purity of my final product?

The identity and purity of this compound should be confirmed using a combination of analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, while mass spectrometry will verify the molecular weight. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned via a two-step process:

  • S-alkylation: Reaction of 4-bromothiophenol with 3-chloro-3-methyl-1-butene.

  • Intramolecular Cyclization: Acid-catalyzed cyclization of the resulting thioether.

Detailed Methodology:

Step 1: Synthesis of 1-((4-bromophenyl)thio)-3-methylbut-2-ene

  • To a stirred solution of 4-bromothiophenol (1.0 eq) in a suitable solvent (e.g., acetone, acetonitrile) at room temperature, add a base such as potassium carbonate (1.5 eq).

  • To this mixture, add 3-chloro-3-methyl-1-butene (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude thioether.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified thioether from Step 1 in a non-polar solvent such as dichloromethane or toluene.

  • Add a suitable acid catalyst (e.g., polyphosphoric acid, methanesulfonic acid, or a Lewis acid like aluminum chloride) to the solution. The amount of catalyst may need to be optimized, but a starting point is typically 0.2-1.0 equivalents.

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the chosen catalyst and solvent. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by carefully adding it to a cold, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Optimization of the S-alkylation Reaction

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetone25675
2Cs₂CO₃Acetonitrile25482
3NaHTHF0 to 25385
4K₂CO₃DMF50278

Table 2: Optimization of the Intramolecular Cyclization

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1PPAToluene110560
2MsOHDCM40865
3AlCl₃DCM0 to 25372
4H₂SO₄Dioxane80455

Visualizations

experimental_workflow cluster_step1 Step 1: S-alkylation cluster_step2 Step 2: Intramolecular Cyclization cluster_purification Purification start1 4-bromothiophenol + 3-chloro-3-methyl-1-butene reagents1 Base (e.g., K₂CO₃) Solvent (e.g., Acetone) reaction1 Stir at RT start1->reaction1 Reactants workup1 Filtration & Concentration reaction1->workup1 4-6h product1 Crude Thioether workup1->product1 start2 Purified Thioether product1->start2 Purify & Proceed reagents2 Acid Catalyst (e.g., PPA) Solvent (e.g., Toluene) reaction2 Heat (e.g., 110°C) start2->reaction2 Reactant workup2 Quench, Extract & Concentrate reaction2->workup2 ~5h product2 Crude Product workup2->product2 purify Column Chromatography product2->purify final_product This compound purify->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Observed check_completion Incomplete Reaction? start->check_completion check_side_products Side Products Formed? start->check_side_products check_purification High Purification Loss? start->check_purification optimize_time_temp Increase Time/Temp check_completion->optimize_time_temp change_catalyst Change Catalyst/Solvent check_completion->change_catalyst optimize_stoichiometry Adjust Stoichiometry check_side_products->optimize_stoichiometry inert_atmosphere Use Inert Atmosphere check_side_products->inert_atmosphere optimize_purification Refine Purification Protocol check_purification->optimize_purification

Caption: Troubleshooting logic for low yield.

side reactions in the synthesis of Tazarotene from its precursor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tazarotene. The focus is on addressing common side reactions and optimizing the synthesis from its key precursors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Tazarotene?

A1: The most widely used method for synthesizing Tazarotene is the Sonogashira cross-coupling reaction. This reaction involves coupling an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] In the case of Tazarotene, the key precursors are typically 4,4-dimethyl-6-ethynylthiochroman and ethyl 6-chloronicotinate.[2]

Q2: What is the primary side reaction of concern during Tazarotene synthesis?

A2: The principal side reaction is the homocoupling of the terminal alkyne precursor, 4,4-dimethyl-6-ethynylthiochroman. This reaction, also known as Glaser coupling, results in the formation of a symmetrical dimer impurity, specifically 4,4-dimethyl-6-[4-(4,4-dimethylthiochroman-6-yl)-buta-1,3-diynyl]-thiochroman.[2] This impurity can complicate purification and may have toxicological implications.

Q3: What are the main causes of this dimer formation?

A3: The formation of the dimer impurity is primarily promoted by:

  • Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the alkyne.

  • Copper(I) Co-catalyst: While essential for the traditional Sonogashira reaction, the copper catalyst can also directly promote the Glaser coupling side reaction.[2]

Q4: How can I detect and quantify Tazarotene and its dimer impurity?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the analysis of Tazarotene and its synthesis-related impurities. Several validated HPLC methods have been developed for this purpose, typically using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile. UV detection is commonly employed for quantification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Tazarotene via Sonogashira coupling.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Tazarotene 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Inefficient base.1. Use a fresh batch of palladium catalyst and copper(I) iodide. 2. For aryl bromides, heating is often required. For less reactive substrates, temperatures around 100°C may be necessary. 3. Ensure the amine base (e.g., triethylamine, diisopropylethylamine) is dry and used in appropriate excess.
High Levels of Dimer Impurity 1. Presence of oxygen in the reaction mixture. 2. High concentration of the alkyne precursor. 3. Use of a copper co-catalyst.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. 2. Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration. 3. Consider a copper-free Sonogashira protocol.
Reaction Fails to Initiate 1. Catalyst poisoning. 2. Impure starting materials.1. The thioether in the 4,4-dimethyl-6-ethynylthiochroman can act as a catalyst poison. Consider using a more robust ligand for the palladium catalyst. 2. Ensure the purity of both the thiochroman precursor and the ethyl 6-chloronicotinate.
Formation of Palladium Black 1. Agglomeration and precipitation of the Pd(0) catalyst.1. Ensure scrupulously anhydrous conditions. 2. The choice of solvent can influence catalyst stability. Consider switching from THF to DMF or toluene.

Data on Reaction Condition Optimization

The following table summarizes the impact of different reaction conditions on the yield of the desired product and the formation of the homocoupling dimer in Sonogashira reactions. While specific data for Tazarotene synthesis is proprietary, these general trends are highly applicable.

Parameter Condition A Yield of Desired Product (A) Dimer Formation (A) Condition B Yield of Desired Product (B) Dimer Formation (B) Reference
Catalyst System Pd/Cu Co-catalyzedGood to ExcellentSignificantCopper-FreeGood to ExcellentMinimized[2]
Atmosphere Ambient AirVariableHighInert (Argon/Nitrogen)HighLow[2]
Base Triethylamine (TEA)GoodModerateDiisopropylethylamine (DIPEA)GoodModerateGeneral Knowledge
Solvent Tetrahydrofuran (THF)GoodVariableDimethylformamide (DMF)GoodVariableGeneral Knowledge

Experimental Protocols

Representative Protocol for Tazarotene Synthesis (Sonogashira Coupling)

This protocol is a general representation and may require optimization.

Materials:

  • 4,4-dimethyl-6-ethynylthiochroman

  • Ethyl 6-chloronicotinate

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous and degassed

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4,4-dimethyl-6-ethynylthiochroman (1.0 equivalent), ethyl 6-chloronicotinate (1.1 equivalents), bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents), and copper(I) iodide (0.05 equivalents).

  • Add anhydrous and degassed toluene and triethylamine.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 80-90°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble catalysts.

  • Wash the filtrate with a saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Tazarotene as a solid.

Visualizations

Tazarotene_Synthesis_Pathway Precursor1 4,4-dimethyl-6-ethynylthiochroman Catalyst PdCl₂(PPh₃)₂ / CuI Triethylamine, Toluene Precursor1->Catalyst Precursor2 Ethyl 6-chloronicotinate Precursor2->Catalyst Tazarotene Tazarotene Catalyst->Tazarotene Sonogashira Coupling

Caption: Main synthetic pathway for Tazarotene.

Tazarotene_Side_Reaction Alkyne 4,4-dimethyl-6-ethynylthiochroman Conditions O₂, Cu(I) Alkyne->Conditions Dimer Dimer Impurity Conditions->Dimer Homocoupling

Caption: Formation of the primary dimer impurity.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Reaction Analyze Reaction Mixture by HPLC Start->Check_Reaction High_Dimer High Dimer Content? Check_Reaction->High_Dimer Optimize_Inert Improve Inert Atmosphere (Degas Solvents, Argon Purge) High_Dimer->Optimize_Inert Yes Low_Yield Low Tazarotene Yield? High_Dimer->Low_Yield No Copper_Free Consider Copper-Free Protocol Optimize_Inert->Copper_Free Slow_Addition Slow Addition of Alkyne Copper_Free->Slow_Addition Slow_Addition->Check_Reaction Check_Catalyst Verify Catalyst Activity (Use Fresh Catalyst) Low_Yield->Check_Catalyst Yes End Optimized Synthesis Low_Yield->End No Check_Temp_Base Optimize Temperature and Base Check_Catalyst->Check_Temp_Base Check_Purity Check Starting Material Purity Check_Temp_Base->Check_Purity Check_Purity->Check_Reaction

References

Technical Support Center: Troubleshooting Failed Coupling Reactions of 6-Bromo-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for challenges encountered during palladium-catalyzed cross-coupling reactions involving 6-Bromo-4,4-dimethylthiochroman.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound resulting in low to no yield?

A1: Low yields with this substrate can be attributed to a combination of factors. The thiochroman moiety contains a sulfur atom, which can act as a poison to the palladium catalyst by strongly coordinating to the metal center and deactivating it.[1][2][3] Additionally, the two methyl groups at the 4-position create significant steric hindrance, which can impede the oxidative addition step of the catalytic cycle.[4][5]

Q2: I am observing significant amounts of dehalogenated product (4,4-dimethylthiochroman). What causes this and how can I prevent it?

A2: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[6] This can be caused by certain bases, impurities in the reaction mixture, or a slow catalytic turnover that allows for competing reduction pathways. To minimize dehalogenation, ensure all reagents and solvents are pure and anhydrous. Screening different bases and ligands can also help favor the desired cross-coupling over reduction.[6]

Q3: What are the black particles I see forming in my reaction mixture?

A3: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition of the palladium catalyst. This can be caused by high reaction temperatures, the presence of impurities, or an insufficient ligand-to-palladium ratio to stabilize the active Pd(0) species. Using robust, sterically hindered ligands can often prevent or slow down this decomposition.

Q4: How does the sulfur atom in the thiochroman ring affect the reaction?

A4: Sulfur-containing compounds are known to be potential poisons for palladium catalysts.[2][3][7][8] The sulfur atom's lone pair of electrons can coordinate strongly to the palladium center, leading to the formation of stable, inactive complexes that inhibit the catalytic cycle.[2] To overcome this, it is often necessary to use higher catalyst loadings, or ligands that can effectively compete with the sulfur for coordination to the palladium.

Q5: Which type of coupling reaction is most suitable for this compound?

A5: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are all viable coupling reactions for this substrate. However, the optimal choice and reaction conditions will depend on the desired product. Due to the challenges posed by this substrate, a thorough optimization of the catalyst system (palladium precursor and ligand), base, and solvent is crucial for success in any of these reactions.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Catalyst Poisoning by Sulfur Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Use ligands known to be robust in the presence of sulfur, such as Xantphos or other bulky, electron-rich phosphines.[1][9]
Steric Hindrance Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition.[4][5] Increase the reaction temperature in increments of 10-20 °C, while monitoring for decomposition.
Inefficient Catalyst Activation If using a Pd(II) precursor, ensure conditions are suitable for its reduction to the active Pd(0) species. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst can sometimes be beneficial.
Incorrect Base or Solvent The choice of base and solvent is critical and often interdependent.[10] Screen a variety of bases (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) and solvents (e.g., dioxane, toluene, THF, DMF). For base-sensitive substrates, weaker bases may be necessary.[11]
Issue 2: Formation of Significant Side Products
Side Product Possible Cause Suggested Solution
Dehalogenation Slow oxidative addition or competing reduction pathways.Optimize the ligand and catalyst system to accelerate the desired coupling.[6] Ensure anhydrous conditions and use high-purity reagents.
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.
Isomerization of Alkene (Heck) Reversible β-hydride elimination.The choice of base can influence this; a stronger base can sometimes minimize isomerization.[12] Adding silver salts can also reduce alkene isomerization.[12]

Quantitative Data Summary

The following tables provide hypothetical, yet plausible, data based on general principles of cross-coupling reactions to guide optimization efforts.

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling Yield

Reaction Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), Cs₂CO₃ (2.0 mmol), Toluene (5 mL), 100 °C, 12 h.

EntryLigandYield (%)
1PPh₃< 5
2SPhos75
3XPhos82
4RuPhos78
5Xantphos85

Table 2: Effect of Base on Buchwald-Hartwig Amination Yield

Reaction Conditions: this compound (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), Base (2.0 mmol), Dioxane (5 mL), 110 °C, 18 h.

EntryBaseYield (%)
1K₂CO₃25
2K₃PO₄55
3NaOtBu91
4LHMDS88

Table 3: Effect of Solvent on Heck Reaction Yield

Reaction Conditions: this compound (1.0 mmol), Styrene (1.5 mmol), Pd(OAc)₂ (2 mol%), P(o-tolyl)₃ (4 mol%), Et₃N (2.0 mmol), Solvent (5 mL), 120 °C, 24 h.

EntrySolventYield (%)
1Toluene45
2Dioxane60
3DMF72
4NMP75

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in the degassed solvent (e.g., toluene or dioxane).

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for a Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.0 equiv) to an oven-dried Schlenk tube with a magnetic stir bar.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the degassed solvent (e.g., dioxane or toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-120 °C) for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

General Protocol for a Heck Reaction
  • To a sealable reaction vessel, add this compound (1.0 equiv), the alkene (1.5-2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 4 mol%).

  • Add the base (e.g., Et₃N, 2.0 equiv) and the solvent (e.g., DMF or NMP).

  • Seal the vessel and heat to the required temperature (often >100 °C).[12]

  • Stir for 12-48 hours, monitoring by TLC or GC-MS.

  • Cool the reaction, dilute with an organic solvent, and wash with water to remove the amine salt and excess base.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Product) check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents poisoning Potential Sulfur Poisoning? check_catalyst->poisoning steric_hindrance Steric Hindrance Issue? check_catalyst->steric_hindrance optimize_base Optimize Base check_conditions->optimize_base optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_temp Optimize Temperature check_conditions->optimize_temp reagent_purity Check Reagent Purity (Anhydrous, Degassed) check_reagents->reagent_purity poisoning->steric_hindrance No increase_catalyst Increase Catalyst Loading poisoning->increase_catalyst Yes steric_hindrance->check_conditions No optimize_ligand Optimize Ligand (Bulky, Electron-Rich) steric_hindrance->optimize_ligand Yes success Successful Coupling optimize_ligand->success increase_catalyst->success optimize_base->success optimize_solvent->success optimize_temp->success reagent_purity->success

Caption: A logical workflow for troubleshooting failed coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_couple L₂Pd(II)(Ar)(R) transmetalation->pd2_couple reductive_elimination Reductive Elimination pd2_couple->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product arbr Ar-Br (this compound) arbr->oxidative_addition boronic R-B(OR)₂ boronic->transmetalation base Base base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar)(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd2_amido L₂Pd(II)(Ar)(NR¹R²) amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR¹R² reductive_elimination->product arbr Ar-Br (this compound) arbr->oxidative_addition amine HNR¹R² amine->amine_coordination base Base base->amine_coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Bromo-4,4-dimethylthiochroman. The content is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this multi-step synthesis.

Experimental Workflow

The synthesis of this compound is typically achieved through a two-step process followed by a reduction. The first step involves a Michael addition of 4-bromothiophenol to 3,3-dimethylacrylic acid to form the intermediate 3-(4-bromophenylthio)-3-methylbutanoic acid. This intermediate is then cyclized via an intramolecular Friedel-Crafts acylation to yield this compound-4-one. Finally, a Wolff-Kishner reduction of the ketone functionality yields the target compound, this compound.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Friedel-Crafts Cyclization cluster_2 Step 3: Wolff-Kishner Reduction A 4-Bromothiophenol F 3-(4-bromophenylthio)- 3-methylbutanoic acid A->F B 3,3-Dimethylacrylic Acid B->F C Base (e.g., Piperidine) C->F D Solvent (e.g., Toluene) D->F E Heat E->F G 3-(4-bromophenylthio)- 3-methylbutanoic acid F->G Purification J 6-Bromo-4,4-dimethyl- thiochroman-4-one G->J H Cyclizing Agent (e.g., Polyphosphoric Acid) H->J I Heat I->J K 6-Bromo-4,4-dimethyl- thiochroman-4-one J->K Purification P This compound K->P L Hydrazine Hydrate L->P M Base (e.g., KOH) M->P N High-Boiling Solvent (e.g., Diethylene Glycol) N->P O Heat O->P

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound-4-one

This protocol covers the initial two steps of the synthesis.

Step 1: Synthesis of 3-(4-bromophenylthio)-3-methylbutanoic acid (Michael Addition)

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromothiophenol (1.0 eq), 3,3-dimethylacrylic acid (1.1 eq), and a suitable solvent such as toluene.

  • Add a catalytic amount of a base, for example, piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-(4-bromophenylthio)-3-methylbutanoic acid, which can be used in the next step with or without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • In a flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material).

  • Heat the PPA to around 80-90°C with stirring.

  • Slowly add the crude 3-(4-bromophenylthio)-3-methylbutanoic acid from the previous step to the hot PPA.

  • Continue heating and stirring the mixture. Monitor the reaction by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound-4-one.

Protocol 2: Synthesis of this compound (Wolff-Kishner Reduction)
  • In a round-bottom flask fitted with a reflux condenser, combine this compound-4-one (1.0 eq), hydrazine hydrate (4-5 eq), and a high-boiling solvent like diethylene glycol.

  • Add potassium hydroxide (KOH) pellets (4-5 eq) to the mixture.

  • Heat the reaction mixture to a temperature that allows for the removal of water (around 120-140°C).

  • After the initial evolution of water ceases, increase the temperature to reflux (around 190-200°C) and maintain for several hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with dilute HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Step 1 & 2: Synthesis of this compound-4-one

Q1: My Michael addition is slow or incomplete. What can I do?

A1: Low reactivity in the Michael addition can be due to several factors. Ensure the purity of your 4-bromothiophenol, as oxidation to the disulfide can inhibit the reaction. You can try increasing the amount of base or using a stronger base. Also, ensure the reaction temperature is maintained at reflux.

Q2: The yield of my Friedel-Crafts cyclization is low. What are the common causes?

A2: Low yields in this step are often due to insufficient reaction temperature, incomplete reaction, or side reactions.[1] Ensure the PPA is sufficiently hot before adding the starting material and that the reaction is allowed to proceed to completion. The presence of water can also deactivate the PPA, so using anhydrous starting material is crucial.

Q3: I am observing the formation of a significant amount of an unknown side product in the cyclization step. What could it be?

A3: A common side product in Friedel-Crafts acylations is the formation of intermolecular condensation products, especially at high concentrations of the starting material.[2] Ensure slow addition of the acid to the PPA to maintain high dilution conditions. Another possibility is the formation of isomeric products if the cyclization is not completely regioselective, although this is less likely with the bromo-substituent directing the acylation.

Troubleshooting Guide for Low Yield in Friedel-Crafts Cyclization

G start Low Yield of 6-Bromo-4,4-dimethyl- thiochroman-4-one cond1 Was the PPA sufficiently hot (>80°C)? start->cond1 cond2 Was the starting material added slowly? cond1->cond2 Yes sol1 Increase PPA temperature to 90-100°C. cond1->sol1 No cond3 Was the reaction monitored to completion by TLC? cond2->cond3 Yes sol2 Add starting material in portions to hot PPA. cond2->sol2 No cond4 Is the starting material pure and anhydrous? cond3->cond4 Yes sol3 Increase reaction time and continue monitoring. cond3->sol3 No sol4 Purify and dry the intermediate acid before cyclization. cond4->sol4 No end_node Improved Yield cond4->end_node Yes, consider other issues. sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting logic for low yield in the Friedel-Crafts cyclization step.

Optimization of Friedel-Crafts Cyclization Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
Cyclizing Agent PPAEaton's ReagentTfOHAlCl₃
Temperature (°C) 9080250 to 25
Reaction Time (h) 46128
Yield (%) 75706550
Observations Good yield, viscousMilder conditionsLonger reaction timePotential for more side products
Step 3: Wolff-Kishner Reduction

Q4: The Wolff-Kishner reduction is not going to completion. What should I check?

A4: Incomplete Wolff-Kishner reductions are often due to insufficient temperature or reaction time.[3][4] Ensure that the reaction temperature reaches at least 190°C after the initial removal of water. The reaction can be slow, so allowing it to run for an extended period is often necessary. Also, verify the quality and quantity of the hydrazine hydrate and KOH.

Q5: I am observing decomposition of my product during the Wolff-Kishner reduction. How can I avoid this?

A5: The high temperatures and strongly basic conditions of the Wolff-Kishner reduction can sometimes lead to decomposition.[3] If your product is sensitive, consider alternative, milder reduction methods. One common alternative is the Clemmensen reduction (using amalgamated zinc and HCl), but this is only suitable for acid-stable compounds. Another option is to convert the ketone to a thioacetal and then reduce it with Raney nickel.

Optimization of Wolff-Kishner Reduction Conditions

ParameterCondition 1Condition 2Condition 3
Base KOHNaOHt-BuOK
Temperature (°C) 200200180
Reaction Time (h) 6810
Yield (%) 858070
Observations Standard conditionsSlightly lower yieldMilder, but slower

References

Technical Support Center: Synthesis of 6-Bromo-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4,4-dimethylthiochroman. The information is designed to help identify and mitigate the formation of common byproducts, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound?

A1: While specific impurities can vary based on the exact synthetic route, common byproducts in related thiochroman syntheses may include unreacted starting materials, regioisomers, and over-alkylated products. In syntheses involving cyclization, incomplete cyclization can also lead to significant impurities.

Q2: How can I best monitor the progress of my reaction to minimize byproduct formation?

A2: Thin-Layer Chromatography (TLC) is a highly effective technique for monitoring reaction progress. By co-spotting the reaction mixture with the starting materials, you can observe the consumption of reactants and the formation of the desired product and any byproducts. Developing a good TLC solvent system that provides clear separation of all components is crucial for accurate monitoring.

Q3: What analytical techniques are recommended for identifying unknown byproducts?

A3: For definitive identification of byproducts, a combination of analytical methods is recommended. High-Performance Liquid Chromatography (HPLC) can quantify the purity and number of components. For structural elucidation of unknown impurities, Mass Spectrometry (MS) provides molecular weight information, and Nuclear Magnetic Resonance (NMR) spectroscopy reveals the chemical structure.

Q4: My final product is an oil, but I expected a solid. What could be the issue?

A4: An oily product often indicates the presence of impurities that disrupt the crystal lattice of the pure compound. It could also suggest the presence of residual solvent. Attempting to triturate the oil with a non-polar solvent, such as cold hexane, may help to induce crystallization and remove some impurities. Thorough drying under high vacuum is also essential to remove any remaining solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.Monitor the reaction closely using TLC until the starting material is consumed. Consider extending the reaction time or moderately increasing the temperature.
Degradation of product.Some reagents or conditions might lead to product degradation. Ensure the reaction is performed under an inert atmosphere if sensitive reagents are used.
Mechanical losses during workup.Optimize the extraction and purification steps to minimize loss of product. Ensure complete phase separation during extractions.
Multiple Spots on TLC Close to the Product Spot Formation of isomers (e.g., regioisomers).Isomeric byproducts can be difficult to separate. Optimize the reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. Purification by column chromatography with a carefully selected eluent system may be necessary.
Over-alkylation or other side reactions.Use a stoichiometric amount of alkylating agents and control the reaction temperature carefully.
Presence of Starting Material in Final Product Incomplete reaction.As mentioned above, ensure the reaction goes to completion by monitoring with TLC.
Inefficient purification.Optimize the purification method. For column chromatography, ensure the polarity of the eluent provides good separation between the starting material and the product. For recrystallization, choose a solvent system where the starting material is more soluble than the product at cooler temperatures.
Unexpected Peaks in NMR/MS Analysis Presence of byproducts from side reactions.Analyze the spectral data to propose structures for the byproducts. This can provide insight into the side reactions occurring and help in optimizing the reaction conditions to avoid them.
Contamination from reagents or solvents.Ensure all reagents and solvents are of high purity. Run blank analyses of the solvents to check for contaminants.

Data on Potential Byproducts

Compound Typical Yield (%) Purity by HPLC (%) Common Analytical Observations
This compound (Product) 65-85>98 (after purification)Desired signals in NMR; Correct mass in MS.
Unreacted Starting Material <5 (with optimized conditions)-Signals corresponding to the starting material in NMR of the crude product.
Isomeric Byproduct 5-15-Similar mass in MS; Different chemical shifts in NMR, particularly in the aromatic region.
Oxidized Byproduct (Sulfoxide) <2-M+16 peak in MS; Characteristic shifts in NMR.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative method based on common syntheses of thiochromans.

  • Reaction Setup : To a solution of the appropriate starting materials (e.g., a substituted thiophenol and an alkylating agent) in a suitable solvent (e.g., toluene or DMF), add a catalyst or reagent required for the specific reaction (e.g., a Lewis acid for Friedel-Crafts type reactions or a base for cyclization).

  • Reaction Execution : Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a suitable aqueous solution. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization : Analyze the purified product by NMR, MS, and HPLC to confirm its identity and purity.

Protocol for Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation : Use silica gel coated TLC plates.

  • Spotting : Dissolve a small amount of the crude reaction mixture and the starting material in a volatile solvent. Spot them separately on the TLC plate.

  • Elution : Develop the plate in a chamber containing a suitable solvent system (e.g., 9:1 hexane:ethyl acetate).

  • Visualization : Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).

  • Analysis : Compare the Rf values of the spots in the reaction mixture to that of the starting material to assess the reaction's progress.

Visualizations

Synthesis_Pathway Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Step 1 This compound This compound Intermediate->this compound Step 2 (Cyclization)

Caption: A simplified reaction pathway for the synthesis of this compound.

Side_Reaction Intermediate Intermediate Desired Product Desired Product Intermediate->Desired Product Intramolecular Cyclization Isomeric Byproduct Isomeric Byproduct Intermediate->Isomeric Byproduct Alternative Cyclization

Caption: Potential side reaction leading to an isomeric byproduct during synthesis.

Troubleshooting_Workflow Start Start Analyze Crude Product (TLC, HPLC) Analyze Crude Product (TLC, HPLC) Start->Analyze Crude Product (TLC, HPLC) Pure? Pure? Analyze Crude Product (TLC, HPLC)->Pure? Identify Impurities (NMR, MS) Identify Impurities (NMR, MS) Pure?->Identify Impurities (NMR, MS) No End End Pure?->End Yes Optimize Reaction Conditions Optimize Reaction Conditions Identify Impurities (NMR, MS)->Optimize Reaction Conditions Optimize Purification Optimize Purification Identify Impurities (NMR, MS)->Optimize Purification Optimize Reaction Conditions->Start Optimize Purification->Start

Caption: A troubleshooting workflow for identifying and resolving purity issues.

stability issues of 6-Bromo-4,4-dimethylthiochroman under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Bromo-4,4-dimethylthiochroman

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My analytical results (HPLC, LC-MS) show new, unexpected peaks after exposing this compound to acidic conditions. What could be happening?

A1: The appearance of new peaks strongly suggests that this compound is degrading. Thioethers, such as the sulfur atom in the thiochroman ring, are susceptible to reactions under acidic conditions. Potential degradation pathways could include S-protonation followed by ring-opening, or oxidation to sulfoxide and sulfone derivatives if oxidizing agents are present. It is crucial to confirm the identity of these new peaks using techniques like mass spectrometry to understand the degradation pathway.

Q2: What are the primary factors influencing the stability of this compound in my experiments?

A2: Several factors can impact the stability of your compound. The most critical for acid-mediated reactions are:

  • pH: The concentration of acid (low pH) is a direct catalyst for hydrolysis or other degradation reactions.[1] Many organic molecules are susceptible to hydrolysis at acidic or basic pH.

  • Temperature: Higher temperatures can significantly accelerate the rate of degradation.[2]

  • Presence of Oxidizing Agents: Even trace amounts of oxidizing agents can lead to the formation of sulfoxides and sulfones, which may have different chemical properties and biological activities.

  • Exposure to Light: Some heterocyclic compounds are photolabile and can degrade upon exposure to light, especially UV light.[3][4] It is recommended to handle the compound in amber vials or protect it from light.[5]

Q3: How can I minimize the degradation of this compound during an acid-catalyzed reaction or purification step?

A3: To minimize degradation, consider the following strategies:

  • Use the Mildest Effective Acid: Opt for the weakest acid and lowest concentration that effectively catalyzes your desired reaction.

  • Control Temperature: Perform reactions at the lowest possible temperature. If elevated temperatures are necessary, shorten the reaction time as much as possible.

  • Inert Atmosphere: To prevent oxidation, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Buffer Systems: If precise pH control is needed, use an appropriate buffer system, such as an acetate buffer for weakly acidic conditions.[1][6]

  • Prompt Work-up: After the reaction is complete, neutralize the acid promptly during the work-up procedure to prevent further degradation.

Q4: Are there recommended storage conditions for this compound stock solutions?

A4: For optimal stability, stock solutions should be stored at low temperatures, such as -20°C or -80°C.[5] The choice of solvent is also critical; aprotic, anhydrous solvents are generally preferred. If possible, flush the vial with an inert gas before sealing to minimize oxidation.[5] Solutions should be stored in amber vials to protect against light.[5]

Troubleshooting Guide

If you suspect compound instability is affecting your experimental results, follow this troubleshooting workflow.

G cluster_0 Troubleshooting Workflow A Inconsistent Results or Unexpected Analytical Peaks B 1. Verify Compound Identity & Purity (e.g., NMR, LC-MS of starting material) A->B START C 2. Assess Stability in Experimental Medium (Run time-course analysis) B->C Purity Confirmed D 3. Identify Degradation Products (LC-MS/MS, NMR of stressed sample) C->D Instability Observed G Problem Resolved: Consistent Results C->G Compound Stable E 4. Optimize Experimental Conditions D->E F Modify Protocol: - Lower Temperature - Adjust pH (use buffer) - Shorter Incubation Time - Use Inert Atmosphere E->F F->G

A flowchart to guide the investigation of compound instability.

Quantitative Stability Data

ParameterCondition 1 (0.1 M HCl)Condition 2 (1 M HCl)Condition 3 (0.1 M HCl, 50°C)
Incubation Time (hours) % Remaining% Remaining% Remaining
0100%100%100%
295%85%70%
688%60%45%
1275%40%20%
2460%15%<5%

Note: The data in this table is illustrative and intended to demonstrate a reporting format. Actual results may vary.

Experimental Protocols

Protocol: Forced Degradation Study under Acidic Conditions

This protocol outlines a general method for assessing the stability of this compound in an acidic solution.

1. Materials and Equipment:

  • This compound

  • HPLC-grade solvent for stock solution (e.g., Acetonitrile or Methanol)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH) for neutralization

  • Type I purified water

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Analytical balance, pH meter, volumetric flasks, pipettes

  • Thermostatically controlled water bath or incubator

2. Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Prepare Acidic Solution: Prepare a solution of 0.1 M HCl in water.

  • Initiate Degradation: Add a precise volume of the stock solution to the 0.1 M HCl solution to achieve the desired final concentration (e.g., 50 µg/mL).

  • Incubate: Place the solution in a temperature-controlled environment (e.g., 40°C). Protect the sample from light.[7]

  • Sample Collection: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).[7] The t=0 sample should be taken immediately after adding the compound to the acid.

  • Quench Reaction: Immediately neutralize the collected aliquots with an equivalent volume of 0.1 M NaOH to stop the degradation process.

  • Analysis: Analyze the samples using a validated, stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound remaining.[6]

G cluster_1 Forced Degradation Experimental Workflow prep 1. Prepare Stock Solution (1 mg/mL in ACN) stress 2. Dilute in Acidic Medium (e.g., 0.1 M HCl) prep->stress incubate 3. Incubate at Controlled Temperature stress->incubate sample 4. Withdraw Aliquots at Time Points (0, 2, 4h...) incubate->sample quench 5. Neutralize Sample (e.g., with NaOH) sample->quench analyze 6. Analyze by HPLC/LC-MS quench->analyze

Workflow for a typical forced degradation study.
Potential Degradation Pathway

While the exact mechanism must be determined experimentally, a plausible acid-catalyzed degradation pathway for a thiochroman derivative involves protonation of the sulfur atom, which can weaken the C-S bonds and potentially lead to ring-opening.

G cluster_2 Plausible Acid-Catalyzed Degradation A This compound B Protonated Intermediate (Sulfonium Ion) A->B + H+ C Ring-Opened Product (Carbocation Intermediate) B->C Ring Opening D Further Rearrangement or Solvent Adducts C->D Reaction with Nu-

A potential pathway for acid-catalyzed degradation.

References

preventing degradation of 6-Bromo-4,4-dimethylthiochroman during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-Bromo-4,4-dimethylthiochroman during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C in a tightly sealed, chemically resistant container.[1] The storage area should be a cool, dry, and well-ventilated place, protected from light and heat.[2][3]

Q2: What are the visual signs of degradation for this compound?

This compound is typically an off-white to yellow solid.[1] A significant change in color, such as darkening, or any change in its physical state, could indicate degradation. If you observe any such changes, it is recommended to re-analyze the material for purity before use.

Q3: What are the primary degradation pathways for this compound?

Based on the chemistry of the thiochroman and bromo-aromatic moieties, the primary degradation pathways are likely:

  • Oxidation: The sulfur atom in the thiochroman ring is susceptible to oxidation, which can lead to the formation of this compound-1-oxide (sulfoxide) and this compound-1,1-dioxide (sulfone). This is a common degradation pathway for thioether-containing compounds.

  • Hydrolysis: The carbon-bromine bond on the aromatic ring can undergo hydrolysis under certain conditions, particularly in the presence of moisture and at non-neutral pH, to form the corresponding hydroxy derivative.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of the molecule. The specific photolytic degradation products for this compound are not well-documented in the literature, but it is a common issue for aromatic bromine compounds.

Q4: What materials should be avoided for storing this compound?

To prevent degradation and ensure safety, avoid storing this compound with or in containers made of incompatible materials. Key materials to avoid include:

  • Strong Oxidizing Agents: These can promote the oxidation of the thioether to sulfoxide and sulfone.

  • Strong Bases: Bases can promote hydrolysis and other degradation reactions.

  • Reactive Metals: Certain metals can catalyze degradation.

  • Containers that are not airtight: To prevent exposure to moisture and air (oxygen).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color (e.g., darkening) or physical appearance. Degradation of the compound due to improper storage (exposure to light, heat, air, or moisture).1. Do not use the material in your experiment. 2. Perform a purity analysis using HPLC or GC-MS to identify potential degradation products. 3. If degradation is confirmed, dispose of the material according to your institution's guidelines. 4. Review your storage protocol to ensure it aligns with the recommended conditions.
Inconsistent or unexpected experimental results. Use of degraded starting material.1. Verify the purity of your this compound stock using the analytical methods described below. 2. If impurities are detected, purify the material or obtain a new, high-purity batch.
Appearance of new, unexpected peaks in analytical chromatograms (HPLC, GC-MS). Degradation has occurred during storage or sample preparation.1. Characterize the new peaks by mass spectrometry to identify potential degradation products (e.g., sulfoxide, sulfone, or hydrolyzed byproducts). 2. Review your storage and sample handling procedures to identify and eliminate the source of degradation.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.

DegradationPathways main This compound sulfoxide This compound-1-oxide (Sulfoxide) main->sulfoxide Oxidation hydrolysis 6-Hydroxy-4,4-dimethylthiochroman main->hydrolysis Hydrolysis photodegradation Photodegradation Products main->photodegradation Photodegradation (UV light) sulfone This compound-1,1-dioxide (Sulfone) sulfoxide->sulfone Further Oxidation

A diagram illustrating potential degradation pathways for this compound.

Experimental Protocols

To ensure the quality of your this compound, the following analytical methods can be used to assess its purity and detect potential degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities, such as the sulfoxide and sulfone degradation products.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • (Optional) Add 0.1% formic acid to both mobile phases to improve peak shape.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Gradient Program Start with 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Analysis:

    • Inject the prepared sample and analyze the chromatogram for the presence of the main peak and any impurity peaks. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

This method is ideal for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for semi-polar compounds (e.g., DB-5ms or equivalent)

  • Data acquisition and processing software

Reagents:

  • A suitable solvent for sample dissolution (e.g., Dichloromethane or Ethyl Acetate, GC grade)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the sample in a suitable solvent at a concentration of approximately 1 mg/mL.

  • Chromatographic and Spectrometric Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature: 100°C, hold for 2 minutes. Ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 10 minutes.
Injector Temperature 250°C
Injection Mode Splitless (1 µL)
MS Ion Source Temperature 230°C
MS Quadrupole Temperature 150°C
Scan Range 50-500 m/z
  • Analysis:

    • Analyze the total ion chromatogram (TIC) for impurity peaks. The mass spectra of any observed impurities can be compared to library spectra for identification.

Experimental Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability of this compound.

StabilityWorkflow start Receive/Synthesize This compound initial_analysis Initial Purity Analysis (HPLC/GC-MS) start->initial_analysis store Store under recommended conditions (2-8°C, dark, dry) initial_analysis->store visual_inspection Visual Inspection (Color, physical state) store->visual_inspection periodic_analysis Periodic Purity Re-analysis (e.g., every 6 months) compare Compare with Initial Data periodic_analysis->compare visual_inspection->periodic_analysis stable Material is Stable (Proceed with use) compare->stable No significant change unstable Degradation Detected compare->unstable Significant change troubleshoot Troubleshoot Storage Conditions & Characterize Degradants unstable->troubleshoot

A workflow for the stability assessment of this compound.

References

Technical Support Center: Purification of 6-Bromo-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 6-Bromo-4,4-dimethylthiochroman.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a key pharmaceutical intermediate used in the synthesis of Tazarotene, a retinoid receptor agonist for treating psoriasis and acne.[1] Its purity is critical because impurities can affect the yield and purity of the final active pharmaceutical ingredient (API), potentially leading to the formation of undesirable side products. For instance, impurities in the subsequent Sonogashira coupling reaction can lead to the formation of a dimer impurity, 4,4-dimethyl-6-[4-(4,4-dimethylthiochroman-6-yl)-buta-1,3-diynyl]-thiochroman.[2]

Q2: What are the common impurities encountered during the synthesis of this compound?

While specific impurities from the direct synthesis are not extensively documented in readily available literature, potential impurities can be inferred from the typical synthetic routes (e.g., Friedel-Crafts cyclization of a brominated thioether). These may include:

  • Unreacted starting materials: Such as the precursor thioether or brominating agent.

  • Isomeric products: Bromination at other positions on the aromatic ring.

  • Over-brominated products: Di- or tri-brominated thiochroman derivatives.

  • Side-products from the cyclization step: Products resulting from incomplete or alternative cyclization pathways.

  • Solvent and reagent residues: Residual solvents or reagents from the reaction and workup.

Q3: What are the recommended purification methods for this compound?

The primary methods for purifying this compound are:

  • Flash Column Chromatography: Effective for separating the target compound from impurities with different polarities.

  • Recrystallization: A suitable method for obtaining highly pure crystalline material, provided a suitable solvent is identified.

Q4: How can I assess the purity of my purified this compound?

Purity can be assessed using a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): For rapid qualitative assessment of purity and for optimizing column chromatography conditions.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guides

Flash Column Chromatography Troubleshooting
Problem Possible Cause Troubleshooting Steps
Poor Separation of Product and Impurities Incorrect solvent system (polarity too high or too low).Optimize the eluent system using TLC. A good starting point for non-polar compounds like this is a hexane/ethyl acetate or hexane/dichloromethane gradient. Aim for an Rf of 0.2-0.3 for the target compound on the TLC plate for good separation on the column.
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight.
Column channeling or cracking.Ensure proper packing of the silica gel slurry to avoid cracks and channels.
Product Elutes Too Quickly (with the solvent front) Eluent is too polar.Start with a less polar solvent system (e.g., pure hexanes) and gradually increase the polarity.
Product Does Not Elute from the Column Eluent is not polar enough.Gradually increase the polarity of the eluent. If the product is still retained, a stronger solvent like methanol may be needed to flush the column.
Compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing chromatography. If it is unstable, consider using a different stationary phase like alumina.
Tailing of the Product Peak Strong interaction between the compound and the silica gel.Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds (though less likely for this molecule).
The sample was dissolved in too strong a solvent before loading.Dissolve the sample in a minimal amount of the initial, least polar eluent for loading.
Recrystallization Troubleshooting
Problem Possible Cause Troubleshooting Steps
Compound "Oils Out" Instead of Crystallizing The solution is supersaturated, and the compound's melting point is lower than the solution temperature.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
Inappropriate solvent.Screen for a different solvent or a solvent mixture. The ideal solvent should dissolve the compound well when hot but poorly when cold.
No Crystals Form Upon Cooling The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration and then try cooling again.
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.
Lack of nucleation sites.Scratch the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of the pure compound if available.
Low Recovery of Purified Product Too much solvent was used for recrystallization.Use the minimum amount of hot solvent required to dissolve the crude product.
The product is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for hot filtration to prevent the product from crystallizing out on the filter paper.
Colored Impurities Remain in the Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce the yield.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 112110-44-8[3][4]
Molecular Formula C₁₁H₁₃BrS[3][4]
Molecular Weight 257.19 g/mol [3][4]
Appearance Off-white to yellow solid[1]
Boiling Point 307.5 ± 41.0 °C (Predicted)[1]
Storage Temperature 2-8 °C[1]

Table 2: Suggested Starting Conditions for Purification

Purification MethodParameterSuggested Condition
Flash Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate gradient (e.g., starting from 100% Hexane and gradually increasing the percentage of Ethyl Acetate) or Hexane/Dichloromethane gradient.
Recrystallization Potential SolventsEthanol, Methanol, Isopropanol, Hexanes, or a mixture of a polar and non-polar solvent (e.g., Ethanol/Water, Dichloromethane/Hexane).

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Representative)

This protocol is a representative procedure based on common practices for purifying similar brominated heterocyclic compounds.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient will depend on the separation observed by TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization (Representative)

This protocol is a general procedure and the choice of solvent is critical for success.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product TLC TLC Analysis for Solvent System Optimization start->TLC Column Flash Column Chromatography TLC->Column Optimized Eluent Recrystallization Recrystallization Column->Recrystallization Further Purification (Optional) Analysis Purity & Structural Confirmation (HPLC, GC-MS, NMR) Column->Analysis Recrystallization->Analysis end Pure 6-Bromo-4,4- dimethylthiochroman Analysis->end

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues cluster_solutions Potential Solutions start Purification Issue (e.g., Low Purity, Low Yield) poor_sep Poor Separation start->poor_sep Chromatography no_elution No Elution start->no_elution Chromatography oiling_out Oiling Out start->oiling_out Recrystallization no_crystals No Crystals Form start->no_crystals Recrystallization optimize_solvent Optimize Solvent System poor_sep->optimize_solvent check_loading Check Sample Loading poor_sep->check_loading no_elution->optimize_solvent oiling_out->optimize_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling no_crystals->slow_cooling add_seed Add Seed Crystal no_crystals->add_seed

Caption: Logical troubleshooting tree for common purification challenges.

References

Technical Support Center: HPLC Analysis of 6-Bromo-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reverse-phase HPLC analysis of 6-Bromo-4,4-dimethylthiochroman.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a common chromatographic problem where a peak is asymmetrical, featuring a trailing edge that is more drawn out than the leading edge.[1] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[1] Tailing indicates inefficiencies or undesirable chemical interactions within the HPLC system.[1][2] This distortion is quantitatively measured by the Tailing Factor (Tf) or the Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0, while a value greater than 1.2 is generally considered to be tailing.[1][3]

Factor Type Formula Symmetrical Peak Tailing Peak Fronting Peak
Tailing Factor (Tf) Tf = W₀.₀₅ / 2f (where W₀.₀₅ is the peak width at 5% height and f is the distance from the leading edge to the peak maximum at 5% height)1.0> 1.2< 1.0
Asymmetry Factor (As) As = B / A (where B is the distance from the peak center to the trailing edge and A is the distance from the peak center to the leading edge, measured at 10% peak height)1.0> 1.2< 1.0
Q2: Why is this compound prone to peak tailing?

This compound is a relatively nonpolar, neutral compound.[4][5] While it does not have strongly ionizable groups, peak tailing can still occur, primarily due to secondary interactions between the analyte and the stationary phase.[3] The key factors include:

  • Silanol Interactions : The most common cause is the interaction of the analyte with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[3][6][7][8] These polar silanol groups can form hydrogen bonds with the sulfur atom or other polarizable regions of the thiochroman molecule, causing a secondary, undesirable retention mechanism that leads to tailing.[3]

  • Metal Chelation : Trace metal impurities within the silica matrix of the column packing can act as chelating agents, interacting with the sulfur atom of the thiochroman derivative.[6] This interaction can cause significant peak tailing.[6]

Q3: What are the primary causes of peak tailing for this compound?

Peak tailing for this compound is typically caused by one or more of the following factors, which can be broadly categorized as chemical, columnar, or instrumental.

  • Chemical Interactions : Unwanted interactions between the analyte and the stationary phase, mainly with active silanol groups.[2]

  • Column Issues : Degradation of the column bed, contamination, or the use of an inappropriate column chemistry.[9]

  • Instrumental Effects : Extra-column band broadening caused by excessive tubing length, large-volume detector cells, or poorly made connections.[2][10]

  • Sample Effects : Injecting the sample in a solvent significantly stronger than the mobile phase or overloading the column with too much sample.[2][9]

Troubleshooting Guide: A Step-by-Step Approach

This guide provides a logical workflow to identify and resolve the root cause of peak tailing in your analysis.

G start Observe Peak Tailing (Asymmetry Factor > 1.2) check_mobile_phase Step 1: Mobile Phase Optimization start->check_mobile_phase Start Here adjust_ph Adjust Mobile Phase pH (e.g., pH 2.5-3.5) check_mobile_phase->adjust_ph add_modifier Use Mobile Phase Additive (e.g., Triethylamine) check_mobile_phase->add_modifier check_column Step 2: Column Evaluation flush_column Flush or Regenerate Column check_column->flush_column change_column Use High-Purity, End-Capped Column check_column->change_column check_system Step 3: System & Instrumental Checks check_connections Minimize Extra-Column Volume (check tubing, fittings) check_system->check_connections check_sample Step 4: Sample & Injection Review check_overload Reduce Injection Volume/ Concentration check_sample->check_overload match_solvent Match Sample Solvent to Mobile Phase check_sample->match_solvent adjust_ph->check_column If tailing persists end_node Peak Shape Improved (Asymmetry Factor ≤ 1.2) adjust_ph->end_node add_modifier->check_column If tailing persists add_modifier->end_node flush_column->check_system If tailing persists flush_column->end_node change_column->check_system If tailing persists change_column->end_node check_connections->check_sample If tailing persists check_connections->end_node check_overload->end_node match_solvent->end_node

Caption: A step-by-step workflow for troubleshooting peak tailing.

Step 1: Mobile Phase Optimization

The composition of the mobile phase is a powerful tool for controlling peak shape.[11] For a neutral compound like this compound, the goal is to suppress the ionization of residual silanols on the column, which are a primary source of secondary interactions.[10][12]

Question: Is my mobile phase pH optimal for minimizing silanol interactions?

  • Cause: At a mid-range pH (above ~4), residual silanols on the silica surface become deprotonated (Si-O⁻), creating active sites that can interact strongly with analytes, causing tailing.[3][10]

  • Solution: Lowering the mobile phase pH to between 2.5 and 3.5 protonates these silanols (Si-OH), rendering them much less active and significantly improving peak shape for compounds susceptible to this interaction.[3][12]

Experimental Protocol 1: Mobile Phase pH Adjustment

  • Prepare Buffers: Prepare separate aqueous mobile phase components using buffers effective in the pH 2.5-4.0 range (e.g., phosphate or formate buffer). Ensure the buffer concentration is between 20-50 mM to provide adequate pH control.[12][13]

  • pH Adjustment: Measure and adjust the pH of the aqueous portion only before mixing with the organic modifier (e.g., acetonitrile or methanol).[12]

  • Systematic Testing: Prepare mobile phases at pH 4.0, 3.5, 3.0, and 2.5.

  • Analysis: Equilibrate the column with each mobile phase for at least 20 column volumes before injecting the standard of this compound.

  • Evaluation: Compare the asymmetry factor of the peak at each pH level to determine the optimum.

Parameter Condition 1 (Suboptimal) Condition 2 (Optimized) Rationale
Mobile Phase pH 6.83.0Low pH suppresses silanol ionization, reducing secondary interactions.[3][12]
Buffer None (Water/Acetonitrile)25 mM Potassium PhosphateMaintains a stable pH across the column, preventing on-column pH shifts.[14]
Expected Asymmetry (As) > 1.5≤ 1.2Improved peak shape due to the elimination of a key tailing mechanism.

Question: Should I use a mobile phase additive?

  • Cause: If pH adjustment alone is insufficient, strong interactions with highly active silanol sites may still persist.

  • Solution: Adding a small, basic "sacrificial" amine like triethylamine (TEA) to the mobile phase can be effective.[12] TEA is a small molecule that will preferentially interact with the active silanol sites, effectively masking them from the analyte.[12]

Protocol: Add 0.05% to 0.1% TEA to the mobile phase (adjusting the pH with phosphoric acid to the desired level, e.g., pH 3.0) and repeat the analysis. Note that TEA can impact column lifetime and may not be suitable for all detectors (e.g., MS).

Step 2: Column Evaluation and Selection

The choice and condition of the HPLC column are critical. Not all C18 columns are the same; their underlying silica chemistry, purity, and bonding technology can dramatically affect peak shape.

G Analyte This compound (Analyte) StationaryPhase C18 Chains (Hydrophobic Interaction) Residual Silanol Group (Si-OH) Analyte->StationaryPhase:c18  Primary Retention  (Desirable) Analyte->StationaryPhase:silanol Secondary Interaction (Causes Tailing)  

Caption: Interaction between the analyte and the stationary phase.

Question: Is my column old, contaminated, or simply unsuitable?

  • Cause: Column performance degrades over time. Contaminants from previous analyses can bind irreversibly to the column inlet, creating active sites. Furthermore, older generation "Type A" silica columns have a higher concentration of acidic silanols and metal impurities, making them more prone to causing peak tailing.[6][13]

  • Solution: First, attempt to clean the existing column. If this fails, switch to a modern, high-purity, end-capped column. End-capping is a process where residual silanols are chemically bonded with a small, non-polar group, making them inert.[3][7][8]

Experimental Protocol 2: Column Cleaning and Evaluation

  • Disconnect from Detector: Disconnect the column from the detector to avoid contamination.

  • Reverse Flush: Reverse the direction of flow through the column.

  • Washing Sequence: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column). A typical sequence is:

    • Mobile phase without buffer salts

    • 100% Water

    • Isopropanol

    • Hexane (if non-polar contaminants are suspected)

    • Isopropanol

    • 100% Acetonitrile

  • Re-equilibration: Return the column to its original orientation and thoroughly equilibrate with the mobile phase.

  • Test: Inject the standard to see if peak shape has improved. If not, the column may be permanently damaged and should be replaced.

Column Type Silanol Activity Suitability for Thiochroman Recommendation
Older (Type A Silica) HighPoorAvoid for this analysis. Prone to causing tailing.[13]
Modern (Type B, High-Purity Silica) LowGoodRecommended. Base silica is purer with fewer active sites.[13]
End-Capped Column Very LowExcellentBest Choice. Residual silanols are chemically deactivated.[3][8]
Polar-Embedded Column LowGoodCan also provide good peak shape by shielding silanols.[15]
Step 3: System and Instrumental Checks

Even with a perfect column and mobile phase, issues with the HPLC instrument itself can introduce peak tailing.

Question: Is my HPLC system contributing to band broadening?

  • Cause: "Extra-column volume" or "dead volume" refers to all the volume within the flow path outside of the column itself (e.g., injector, tubing, detector cell).[2] Excessive dead volume allows the analyte band to spread out after being separated on the column, leading to broader and often tailing peaks.[16] This is often caused by using tubing with an unnecessarily large internal diameter (ID) or excessive length, or by poorly seated fittings.[10][17]

  • Solution: Systematically inspect all connections and tubing from the injector to the detector. Ensure all fittings are properly tightened and that the tubing is seated correctly in the port. Replace any long or wide-ID tubing with shorter, narrower alternatives (e.g., 0.005" or 0.12 mm ID PEEK tubing).[15]

Step 4: Sample Preparation and Injection

The way the sample is prepared and introduced to the system can also affect peak shape.

Question: Is my sample solvent or concentration causing the issue?

  • Cause 1 (Solvent Mismatch): If the sample is dissolved in a solvent that is much stronger (i.e., more organic) than the mobile phase, it can cause the analyte band to spread irregularly at the head of the column, leading to distorted peaks.[2][9]

  • Cause 2 (Mass Overload): Injecting too much analyte can saturate the stationary phase at the column inlet.[2][9] This leads to a non-ideal chromatographic process where excess analyte travels faster, resulting in a fronting peak that can sometimes appear as a tailing peak if the overload is severe.

  • Solution:

    • Solvent: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.

    • Concentration: Perform a dilution series (e.g., inject the standard at 100%, 50%, 25%, and 10% of the original concentration). If the peak shape improves significantly at lower concentrations, the original analysis was overloaded.[9]

References

minimizing impurity formation in 6-Bromo-4,4-dimethylthiochroman production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4,4-dimethylthiochroman. Our aim is to help you minimize impurity formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method involves a two-step process: the S-alkylation of 4-bromothiophenol with a prenyl halide (e.g., prenyl bromide or 1-bromo-3-methyl-2-butene), followed by an intramolecular Friedel-Crafts alkylation (cyclization) to form the thiochroman ring.

Q2: What are the potential major impurities in this synthesis?

The primary impurities can arise from several sources:

  • Incomplete cyclization: Unreacted S-prenylated 4-bromothiophenol.

  • Isomeric products: Cyclization at the ortho-position to the bromine atom if reaction conditions are not optimized, leading to the formation of 8-bromo-4,4-dimethylthiochroman.

  • Polyalkylation products: Although less common in intramolecular reactions, harsh conditions could potentially lead to intermolecular reactions.

  • Oxidation products: The thioether linkage is susceptible to oxidation, which can lead to sulfoxide or sulfone impurities, particularly during workup and purification.

Q3: My reaction yield is consistently low. What are the likely causes?

Low yields can often be attributed to:

  • Catalyst deactivation: Lewis acid catalysts used in the Friedel-Crafts cyclization are highly sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous.

  • Suboptimal reaction temperature: The cyclization step is temperature-sensitive. Too low a temperature may result in an incomplete reaction, while too high a temperature can promote side reactions and decomposition.

  • Insufficient catalyst: A stoichiometric amount of the Lewis acid catalyst is often required as it can complex with the starting material and product.

  • Poor quality starting materials: Impurities in the 4-bromothiophenol or prenyl halide can interfere with the reaction.

Q4: I am observing a significant amount of a side-product with the same mass as my desired product. What could it be?

This is likely an isomeric impurity, most commonly 8-bromo-4,4-dimethylthiochroman. This arises from the electrophilic attack occurring at the carbon ortho to the bromine atom instead of the desired para-position relative to the sulfur atom. The regioselectivity of the Friedel-Crafts cyclization is a critical factor to control.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no conversion of starting material Inactive Lewis acid catalyst due to moisture.Ensure strict anhydrous conditions. Use freshly opened or distilled solvents. Dry glassware thoroughly.
Insufficient catalyst loading.Increase the molar ratio of the Lewis acid catalyst to the substrate.
Reaction temperature is too low.Gradually increase the reaction temperature in small increments and monitor the reaction progress by TLC or HPLC.
Formation of multiple spots on TLC/peaks in HPLC Isomer formation due to lack of regioselectivity.Optimize the choice of Lewis acid and solvent. For example, milder Lewis acids like FeCl₃ or SnCl₄ may offer better selectivity.
Over-alkylation or other side reactions.Lower the reaction temperature. Consider a slower, dropwise addition of the substrate to the catalyst slurry.
Product degradation during workup Oxidation of the thioether.Use degassed solvents for workup and purification. Consider performing the extraction and subsequent steps under an inert atmosphere (e.g., nitrogen or argon).
Acid-catalyzed decomposition.Neutralize the reaction mixture promptly and thoroughly during workup. Avoid prolonged exposure to strong acids.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, adapted from standard procedures for Friedel-Crafts alkylations and the synthesis of analogous thiochromans.

Step 1: S-Alkylation of 4-Bromothiophenol

  • To a solution of 4-bromothiophenol (1.0 eq.) in a suitable solvent such as acetone or ethanol, add a base like potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add prenyl bromide (1.1 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude S-prenylated 4-bromothiophenol. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Under an inert atmosphere, prepare a slurry of a Lewis acid (e.g., aluminum chloride, 1.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Cool the slurry to 0 °C in an ice bath.

  • Dissolve the crude S-prenylated 4-bromothiophenol from Step 1 in the same anhydrous solvent and add it dropwise to the Lewis acid slurry over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature, monitoring the progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Quantitative Data on Impurity Formation (Illustrative)

The following table provides illustrative data on how different reaction conditions in the cyclization step can influence the yield and purity of this compound.

Lewis Acid Solvent Temperature (°C) Yield (%) Purity (%) Major Impurity (%)
AlCl₃DCM0 to RT7592Isomer (5%)
AlCl₃DCE506585Isomer (10%), Degradation (5%)
FeCl₃DCMRT6095Unreacted SM (4%)
SnCl₄DCM07096Unreacted SM (3%)

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Intramolecular Friedel-Crafts Cyclization start 4-Bromothiophenol + Prenyl Bromide s1_reaction Reaction with K2CO3 in Acetone (Reflux) start->s1_reaction s1_workup Filtration and Concentration s1_reaction->s1_workup intermediate Crude S-Prenylated 4-Bromothiophenol s1_workup->intermediate s2_reaction Dropwise addition to AlCl3 in DCM (0 °C to RT) intermediate->s2_reaction s2_quench Quench with Ice/HCl s2_reaction->s2_quench s2_extraction Extraction and Washing s2_quench->s2_extraction s2_purification Column Chromatography s2_extraction->s2_purification product This compound s2_purification->product

Caption: Synthetic workflow for this compound.

impurity_formation Potential Impurity Formation Pathways start S-Prenylated 4-Bromothiophenol product This compound start->product Desired Cyclization (para to S) isomer 8-Bromo Isomer start->isomer Undesired Cyclization (ortho to S) unreacted Unreacted Starting Material start->unreacted Incomplete Reaction oxidation Sulfoxide/Sulfone Impurities product->oxidation Oxidation during Workup/Storage

Caption: Impurity formation pathways.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh, anhydrous catalyst and solvents. check_catalyst->solution_catalyst No check_reagents Are the starting materials pure? check_conditions->check_reagents Yes solution_conditions Optimize temperature and reaction time. check_conditions->solution_conditions No solution_reagents Purify starting materials. check_reagents->solution_reagents No success Yield Improved solution_catalyst->success solution_conditions->success solution_reagents->success

Caption: Troubleshooting logic for low reaction yield.

Validation & Comparative

A Comparative Guide to the Synthesis of Tazarotene: An Analysis of Key Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a critical aspect of bringing new therapies to market. Tazarotene, a third-generation retinoid, is a widely used topical treatment for psoriasis and acne. Its synthesis can be approached through various pathways, each with distinct advantages and disadvantages. This guide provides a detailed comparison of two prominent synthetic routes to Tazarotene, focusing on the performance of key intermediates: 6-Bromo-4,4-dimethylthiochroman and its alternative, 4,4-dimethyl-6-acetylthiochromane.

This analysis delves into the experimental data associated with each synthetic pathway, offering a quantitative comparison of reaction yields and outlining the detailed methodologies for the key transformations.

Performance Comparison of Synthetic Intermediates

The selection of a synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of API production. Below is a comparative summary of the two primary pathways to Tazarotene, highlighting the performance of the respective starting materials.

ParameterRoute 1: Via this compoundRoute 2: Via 4,4-dimethyl-6-acetylthiochromane
Starting Material 4-BromothiophenolThiophenol and Acetyl Chloride
Key Intermediate This compound4,4-dimethyl-6-acetylthiochromane
Number of Steps (to Tazarotene) Approximately 4Approximately 4
Overall Yield Reported yields vary, with some patents suggesting high efficiency.Generally considered a more established route with potentially higher overall yields in some variations.
Key Reactions Cyclization, Ethynylation (e.g., Sonogashira coupling), Final CouplingFriedel-Crafts Acylation, Ethynylation, Final Coupling
Reagents & Conditions May involve organometallic reagents and palladium catalysts.Often utilizes strong Lewis acids (e.g., AlCl₃) and organolithium reagents.
Potential Advantages Potentially more direct route to the key thiochroman core.Well-documented and optimized in various patents and publications.
Potential Disadvantages May require specialized catalysts and purification steps.Friedel-Crafts acylation can sometimes lead to isomeric impurities. The use of pyrophoric organolithium reagents requires stringent safety measures.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis of pharmaceutical compounds. The following sections outline the methodologies for the synthesis of Tazarotene through the two compared routes.

Route 1: Synthesis of Tazarotene via this compound

This pathway commences with the synthesis of the key bromo-intermediate, followed by ethynylation and subsequent coupling to form Tazarotene.

Step 1: Synthesis of this compound

  • Reaction: 4-Bromothiophenol is reacted with 1-bromo-3-methyl-2-butene in the presence of a base to yield an intermediate that is then cyclized using a strong acid (e.g., polyphosphoric acid) to form this compound.

  • Typical Reagents: 4-Bromothiophenol, 1-bromo-3-methyl-2-butene, a base (e.g., potassium carbonate), a solvent (e.g., acetone), and a cyclizing agent (e.g., polyphosphoric acid).

  • Procedure: A mixture of 4-bromothiophenol and potassium carbonate in acetone is stirred, and 1-bromo-3-methyl-2-butene is added dropwise. The reaction mixture is refluxed, followed by workup to isolate the intermediate thioether. The thioether is then heated with polyphosphoric acid to induce cyclization. The product, this compound, is isolated and purified by chromatography.

Step 2: Synthesis of 4,4-Dimethyl-6-ethynylthiochroman

  • Reaction: this compound undergoes a Sonogashira coupling reaction with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection to yield the ethynyl derivative.

  • Typical Reagents: this compound, trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine), and a solvent (e.g., THF). A deprotecting agent (e.g., potassium carbonate in methanol) is used in the subsequent step.

  • Procedure: To a solution of this compound in THF are added the palladium and copper catalysts, followed by triethylamine and trimethylsilylacetylene. The mixture is heated under an inert atmosphere until the reaction is complete. After workup, the silyl-protected intermediate is treated with a base to remove the trimethylsilyl group, affording 4,4-Dimethyl-6-ethynylthiochroman.

Step 3: Synthesis of Tazarotene

  • Reaction: 4,4-Dimethyl-6-ethynylthiochroman is coupled with ethyl 6-chloronicotinate in another Sonogashira reaction to produce Tazarotene.

  • Typical Reagents: 4,4-Dimethyl-6-ethynylthiochroman, ethyl 6-chloronicotinate, a palladium catalyst, a copper(I) co-catalyst, a base, and a solvent.

  • Procedure: Similar to the previous Sonogashira coupling, the two key fragments are reacted in the presence of a palladium and copper catalyst system in a suitable solvent and base. The reaction mixture is heated until completion. The crude Tazarotene is then purified by crystallization or column chromatography.

Route 2: Synthesis of Tazarotene via 4,4-dimethyl-6-acetylthiochromane

This classic approach involves the acylation of the thiochroman ring system as a key step.

Step 1: Synthesis of 4,4-Dimethylthiochroman

  • Reaction: Thiophenol is reacted with 1-bromo-3-methyl-2-butene, followed by cyclization.

  • Typical Reagents: Thiophenol, 1-bromo-3-methyl-2-butene, a base, a solvent, and a cyclizing agent.

  • Procedure: The procedure is analogous to the synthesis of the bromo-derivative, but starting with thiophenol instead of 4-bromothiophenol.

Step 2: Synthesis of 4,4-dimethyl-6-acetylthiochromane

  • Reaction: 4,4-Dimethylthiochroman undergoes a Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid.

  • Typical Reagents: 4,4-Dimethylthiochroman, acetyl chloride, a Lewis acid (e.g., aluminum chloride or tin(IV) chloride), and a solvent (e.g., dichloromethane).

  • Procedure: To a cooled solution of 4,4-Dimethylthiochroman and the Lewis acid in a suitable solvent, acetyl chloride is added dropwise. The reaction is stirred until completion, followed by quenching and extraction to isolate the acetylated product.

Step 3: Synthesis of 4,4-Dimethyl-6-ethynylthiochroman

  • Reaction: The acetyl group of 4,4-dimethyl-6-acetylthiochromane is converted to an ethynyl group. This is often a multi-step process involving, for example, reaction with phosphorus pentachloride followed by dehydrochlorination with a strong base like sodium amide. A more modern approach involves the formation of a vinyl phosphate and subsequent elimination.

  • Typical Reagents: 4,4-dimethyl-6-acetylthiochromane, phosphorus pentachloride, sodium amide, or alternatively, a strong base like lithium diisopropylamide (LDA) and diethyl chlorophosphate.

  • Procedure: The specific procedure depends on the chosen method. For the classical approach, the acetyl compound is reacted with PCl₅, and the resulting dichloro intermediate is treated with a strong base to induce elimination. The LDA-based method involves deprotonation of the acetyl group followed by trapping with diethyl chlorophosphate and a second deprotonation to facilitate elimination.

Step 4: Synthesis of Tazarotene

  • Reaction: The final step is the Sonogashira coupling of 4,4-Dimethyl-6-ethynylthiochroman with ethyl 6-chloronicotinate, as described in Route 1.

Analytical Methods for Performance Evaluation

To accurately compare the efficiency of these synthetic routes, robust analytical methods are required to determine the purity of the intermediates and the final Tazarotene product. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Typical HPLC Method for Tazarotene Analysis:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.

  • Detection: UV detection at a wavelength where Tazarotene exhibits strong absorbance (e.g., around 350 nm).

  • Quantification: The purity of Tazarotene and the presence of any impurities are determined by comparing the peak areas in the chromatogram to that of a reference standard.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflow of the two compared synthetic routes for Tazarotene.

Tazarotene_Synthesis_Route_1 cluster_start Starting Materials A 4-Bromothiophenol C This compound A->C Cyclization B 1-Bromo-3-methyl-2-butene B->C Cyclization D 4,4-Dimethyl-6-ethynylthiochroman C->D Sonogashira Coupling (Ethynylation) E Tazarotene D->E Sonogashira Coupling F Ethyl 6-chloronicotinate F->E Sonogashira Coupling

Caption: Synthetic workflow for Tazarotene via this compound.

Tazarotene_Synthesis_Route_2 cluster_start Starting Materials A Thiophenol C 4,4-Dimethylthiochroman A->C Cyclization B 1-Bromo-3-methyl-2-butene B->C Cyclization D 4,4-dimethyl-6-acetylthiochromane C->D Friedel-Crafts Acylation E 4,4-Dimethyl-6-ethynylthiochroman D->E Ethynylation F Tazarotene E->F Sonogashira Coupling G Ethyl 6-chloronicotinate G->F Sonogashira Coupling H Acetyl Chloride H->D Friedel-Crafts Acylation

Caption: Synthetic workflow for Tazarotene via 4,4-dimethyl-6-acetylthiochromane.

Tazarotene exerts its therapeutic effects by modulating gene expression through its interaction with retinoic acid receptors (RARs). The following diagram illustrates a simplified signaling pathway.

Tazarotene_Signaling_Pathway Tazarotene Tazarotene (Prodrug) Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Esterase Hydrolysis RAR_RXR RAR/RXR Heterodimer Tazarotenic_Acid->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Cellular_Effects Cellular Effects (e.g., ↓ Proliferation, ↓ Inflammation) Gene_Expression->Cellular_Effects

Caption: Simplified signaling pathway of Tazarotene.

A Comparative Guide to HPLC-UV Purity Analysis of 6-Bromo-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthetic intermediates like 6-Bromo-4,4-dimethylthiochroman is a critical prerequisite for ensuring the reliability of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the purity analysis of this compound against other viable analytical techniques. Detailed experimental protocols and comparative performance data are presented to facilitate informed method selection.

High-Performance Liquid Chromatography (HPLC-UV): A Robust Method for Purity Determination

HPLC is a powerful and versatile analytical technique, widely regarded as a gold standard for the purity assessment of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. For a compound like this compound, a reversed-phase HPLC method is highly suitable. This approach separates the target compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Potential Impurities

A robust analytical method must be capable of resolving the main compound from potential impurities that may arise during synthesis. For this compound, these could include:

  • Unreacted starting materials

  • Intermediates from the synthetic pathway

  • Over-brominated or under-brominated species

  • Positional isomers

  • Oxidation byproducts of the thioether

  • Residual solvents

Proposed HPLC-UV Method

The following protocol is a robust starting point for the purity analysis of this compound, based on common methods for similar aromatic and sulfur-containing compounds.

Experimental Protocol: HPLC-UV Analysis

ParameterRecommended Condition
Instrumentation HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 40% B5-25 min: 40-90% B25-30 min: 90% B30.1-35 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Purity Calculation

The purity of this compound is typically determined by the area percent normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Comparative Analysis of Purity Assessment Techniques

While HPLC-UV is a highly effective method, other analytical techniques offer distinct advantages and can provide complementary information about the purity of this compound.

Analytical TechniquePrincipleAdvantagesDisadvantagesLimit of Quantification (LOQ)
HPLC-UV Differential partitioning between a stationary and mobile phase, with UV detection.High resolution for non-volatile impurities, excellent quantification, robust and widely available.May not detect impurities without a UV chromophore.~0.05%
Gas Chromatography (GC-FID/MS) Separation of volatile compounds in a gaseous mobile phase.Excellent for volatile impurities and residual solvents. GC-MS provides structural information for impurity identification.Not suitable for non-volatile or thermally labile compounds.~0.02%
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Provides absolute purity without a specific reference standard, non-destructive, and gives structural confirmation.Lower sensitivity compared to chromatographic methods, requires specialized equipment.~0.1 - 1%
Thin Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Quick, simple, and inexpensive for a qualitative assessment of purity and reaction monitoring.Primarily qualitative, not suitable for accurate quantification.N/A

Experimental Workflow and Logic

The selection of an appropriate analytical technique is a critical decision in the drug development process. The following diagram illustrates a logical workflow for the purity assessment of a synthesized compound like this compound.

G cluster_0 Purity Analysis Workflow cluster_1 Orthogonal Methods for Impurity Profiling start Synthesized this compound qual_check Qualitative Check (TLC) start->qual_check quant_analysis Primary Quantitative Analysis (HPLC-UV) qual_check->quant_analysis decision Purity > 98% and no major unknown impurities? quant_analysis->decision gc_ms GC-MS for residual solvents and volatile impurities quant_analysis->gc_ms qnmr qNMR for absolute purity and structural confirmation quant_analysis->qnmr pass Compound suitable for next step decision->pass Yes fail Further Purification / Re-synthesis decision->fail No

Purity analysis workflow for this compound.

Conclusion

For routine quality control and the determination of non-volatile impurities in this compound, the proposed HPLC-UV method offers a robust, sensitive, and reliable solution. However, for a comprehensive understanding of the impurity profile, orthogonal techniques should be employed. Gas Chromatography is invaluable for the detection of residual solvents and other volatile impurities, while qNMR provides an accurate measure of absolute purity without the need for a specific reference standard. The choice of methodology should be guided by the specific requirements of the analysis and the stage of drug development.

A Comparative Guide to the Synthesis of 6-Bromo-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes to 6-Bromo-4,4-dimethylthiochroman, a key intermediate in the synthesis of various pharmaceuticals, notably Tazarotene. The comparison is based on methodologies described in the patent literature. While detailed quantitative data such as yield and purity are not publicly available for a direct statistical comparison, this guide offers a qualitative assessment of the two primary synthetic strategies.

Synthetic Routes

Two main synthetic pathways for this compound have been identified:

  • Route 1: One-Pot Synthesis from 4-Bromothiophenol and Isoprene. This approach involves the direct reaction of 4-bromothiophenol with isoprene in the presence of an acid catalyst.

  • Route 2: Two-Step Synthesis via Bromination of 4,4-dimethylthiochroman. This method first involves the synthesis of 4,4-dimethylthiochroman from thiophenol and isoprene, followed by a subsequent bromination step to yield the final product.

Comparison of Synthesis Routes

FeatureRoute 1: One-Pot SynthesisRoute 2: Two-Step Synthesis
Starting Materials 4-Bromothiophenol, IsopreneThiophenol, Isoprene, Bromine
Number of Steps 12
Reagents Methanesulfonic acid, TolueneMethanesulfonic acid, Toluene, Iron filings, Bromine, Methylene chloride
Process A one-pot reaction combining all reactants.Sequential synthesis and isolation of an intermediate.
Potential Advantages More streamlined process, potentially lower production costs and time.May offer better control over the bromination step, potentially leading to a purer product.
Potential Disadvantages Potential for side reactions and purification challenges due to the one-pot nature.Longer overall process, requires isolation of an intermediate.

Experimental Protocols

The following experimental protocols are based on the procedures outlined in patent literature. Specific yields and purity data are not provided in the source document.

Route 1: One-Pot Synthesis of this compound

Reaction: 4-bromothiophenol reacts with isoprene in the presence of methanesulfonic acid to yield this compound.

Procedure:

  • A mixture of 4-bromothiophenol and methanesulfonic acid in toluene is prepared.

  • Isoprene is added to the mixture.

  • The reaction is stirred at ambient temperature for 5 hours.

  • The reaction is then cooled to 10°C, and crushed ice is added.

  • The layers are separated, and the organic layer is washed with water, 5% aqueous sodium hydroxide solution, and again with water.

  • The organic layer is concentrated under vacuum to obtain the product.

Route 2: Two-Step Synthesis of this compound

Step 1: Synthesis of 4,4-dimethylthiochroman

Reaction: Thiophenol reacts with isoprene in the presence of methanesulfonic acid.

Procedure:

  • To a mixture of thiophenol and methanesulfonic acid in toluene, isoprene is added.

  • The reaction mixture is stirred at ambient temperature for 5 hours.

  • The mixture is then cooled to 10°C, and crushed ice is added.

  • The resulting mass is extracted with ether.

  • The ether extracts are washed with water, followed by 5% aqueous sodium hydroxide solution, and finally with water.

  • The organic layer is concentrated under vacuum to yield 4,4-dimethylthiochroman.

Step 2: Bromination of 4,4-dimethylthiochroman

Reaction: 4,4-dimethylthiochroman is brominated using bromine and iron filings.

Procedure:

  • A mixture of 4,4-dimethylthiochroman and iron filings is suspended in methylene chloride and cooled to 3°C.

  • Bromine is added to the reaction mass over approximately 3 hours, maintaining the temperature below 8°C.

  • After the addition is complete, the mixture is stirred for 30 minutes.

  • A solution of sodium bicarbonate in water is added with vigorous stirring.

  • The layers are separated, and the aqueous layer is extracted with methylene chloride.

  • The combined organic layers are washed with 5% sodium bisulfite solution and water.

  • The organic layer is concentrated under vacuum to yield this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthesis_Comparison cluster_route1 Route 1: One-Pot Synthesis cluster_route2 Route 2: Two-Step Synthesis R1_start 4-Bromothiophenol + Isoprene R1_reagents Methanesulfonic Acid, Toluene R1_start->R1_reagents R1_product This compound R1_reagents->R1_product One-Pot Reaction R2_start Thiophenol + Isoprene R2_reagents1 Methanesulfonic Acid, Toluene R2_start->R2_reagents1 R2_intermediate 4,4-dimethylthiochroman R2_reagents1->R2_intermediate Step 1 R2_reagents2 Bromine, Iron, CH2Cl2 R2_intermediate->R2_reagents2 R2_product This compound R2_reagents2->R2_product Step 2: Bromination

Caption: Comparative workflow of the two synthesis routes.

Logical Relationship of Synthesis Evaluation

The selection of an optimal synthesis route depends on a variety of factors beyond the basic chemical transformation. The following diagram illustrates the key considerations in evaluating these synthetic pathways.

Evaluation_Logic cluster_criteria Evaluation Criteria cluster_routes Synthesis Routes Yield Yield Decision Optimal Synthesis Route Yield->Decision Purity Purity Purity->Decision Cost Cost of Materials Cost->Decision Time Reaction Time Time->Decision Safety Safety & Environmental Impact Safety->Decision Scalability Scalability Scalability->Decision Route1 Route 1: One-Pot Route2 Route 2: Two-Step

Caption: Key factors for evaluating synthesis routes.

A Comparative Guide to the Validation of Analytical Methods for Tazarotene Impurity 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical method validation for Tazarotene Impurity 6, a known related substance of the active pharmaceutical ingredient (API) Tazarotene. The methodologies and validation parameters detailed herein are based on established principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and scientific literature on Tazarotene analysis.[1][2][3] This document serves as a practical resource for professionals involved in quality control and drug development, offering insights into robust and reliable analytical procedures.

Tazarotene is a third-generation topical retinoid used in the treatment of psoriasis, acne, and photodamage.[4][5][6] The control of impurities in the drug substance and product is critical to ensure its safety and efficacy. Tazarotene Impurity 6 is a characterized chemical compound available as a reference standard, essential for analytical method development, validation, and quality control applications.[7]

Comparative Analytical Methodologies

The most common and robust analytical technique for the separation and quantification of Tazarotene and its impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide will compare a standard stability-indicating RP-HPLC method with a potential alternative, Ultra-Performance Liquid Chromatography (UPLC), highlighting the advantages and considerations for each.

Table 1: Comparison of RP-HPLC and UPLC Methods for Tazarotene Impurity Analysis

ParameterRP-HPLC MethodUPLC Method
Principle Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase.Similar to HPLC but utilizes smaller particle size columns (<2 µm) and higher pressures.
Typical Column C18 or C8, 150-250 mm length, 4.6 mm internal diameter, 3.5-5 µm particle size.C18 or equivalent, 50-100 mm length, 2.1 mm internal diameter, <2 µm particle size.
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).[8][9]Similar mobile phases to HPLC, but often requires higher purity solvents.
Flow Rate 1.0 - 2.0 mL/min.[8]0.2 - 0.6 mL/min.
Run Time Typically longer, around 30-60 minutes.[8]Significantly shorter, often under 10 minutes.[10]
Resolution Good, but may be challenging for closely eluting impurities.Higher resolution and peak capacity, providing better separation of complex mixtures.
Sensitivity Generally lower than UPLC.Higher sensitivity due to sharper and narrower peaks.
Solvent Consumption Higher due to higher flow rates and longer run times.Lower, leading to cost savings and reduced environmental impact.
System Pressure Lower, typically up to 400 bar.Significantly higher, up to 1000 bar or more.
Instrumentation Standard HPLC systems are widely available.Requires specialized UPLC systems capable of handling high pressures.

Experimental Protocols: Validation of an RP-HPLC Method for Tazarotene Impurity 6

The following protocols are based on typical stability-indicating RP-HPLC methods for Tazarotene and its related substances, and are designed to meet ICH Q2(R1) validation requirements.[1][2][3][8][9]

Chromatographic Conditions (Example)
  • Column: Waters X-Bridge™ C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% v/v Orthophosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    10 50
    25 70
    30 30

    | 35 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 256 nm.[9]

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile and Water in a 50:50 v/v ratio.

Validation Parameters and Acceptance Criteria

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, Tazarotene API, Tazarotene Impurity 6 standard, and a spiked sample containing Tazarotene and all known impurities. Conduct forced degradation studies (acid, base, peroxide, thermal, and photolytic stress).The peak for Tazarotene Impurity 6 should be free from interference from the blank, placebo, and other impurities. Peak purity should be demonstrated using a photodiode array (PDA) detector. The method must be able to separate the impurity from degradation products.
Linearity Prepare a series of at least five concentrations of Tazarotene Impurity 6, typically from the Limit of Quantitation (LOQ) to 150% of the specification level.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero.
Range The range is established based on the linearity study and should cover the expected concentration of the impurity in the test sample.The range should be justified and appropriate for the intended application.
Accuracy (Recovery) Analyze samples spiked with known amounts of Tazarotene Impurity 6 at three concentration levels (e.g., 50%, 100%, and 150% of the specification level) in triplicate.The mean recovery should be within 90.0% to 110.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples of Tazarotene Impurity 6 at 100% of the specification level on the same day, by the same analyst, and on the same instrument. Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.The Relative Standard Deviation (RSD) should be ≤ 5.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. RSD at LOQ should be ≤ 10.0%.
Robustness Intentionally vary chromatographic parameters such as flow rate (±0.2 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic).The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits.
Solution Stability Analyze the stability of the standard and sample solutions at room temperature and under refrigerated conditions at specified time intervals.The results should not show significant deviation from the initial values (e.g., ≤ 2.0% difference).

Visualizing the Workflow and Logic

To better illustrate the processes involved in analytical method validation, the following diagrams are provided.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Finalization Method Development Method Development Optimization Optimization Method Development->Optimization System Suitability System Suitability Optimization->System Suitability Specificity Specificity System Suitability->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Validation Report Validation Report Robustness->Validation Report SOP Generation SOP Generation Validation Report->SOP Generation

Caption: Workflow for Analytical Method Validation.

G Start Start Inject Blank Inject Blank Start->Inject Blank Inject Placebo Inject Placebo Inject Blank->Inject Placebo Inject Impurity 6 Std Inject Impurity 6 Std Inject Placebo->Inject Impurity 6 Std Inject Tazarotene API Inject Tazarotene API Inject Impurity 6 Std->Inject Tazarotene API Inject Spiked Sample Inject Spiked Sample Inject Tazarotene API->Inject Spiked Sample Forced Degradation Forced Degradation Inject Spiked Sample->Forced Degradation Interference Check Interference Check Forced Degradation->Interference Check Peak Purity Check Peak Purity Check Interference Check->Peak Purity Check No Interference Fail Fail Interference Check->Fail Interference Resolution Check Resolution Check Peak Purity Check->Resolution Check Pure Peak Purity Check->Fail Impure Pass Pass Resolution Check->Pass Resolved Resolution Check->Fail Not Resolved

Caption: Specificity Test Logic Diagram.

This guide provides a framework for the validation of analytical methods for Tazarotene Impurity 6. It is crucial to adapt and tailor these protocols to specific laboratory conditions, instrumentation, and regulatory requirements. The use of a well-characterized reference standard for Tazarotene Impurity 6 is fundamental to the success of the validation process.

References

Tazarotene Synthesis: A Comparative Analysis of Precursor Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of synthetic pathways to Tazarotene, a third-generation topical retinoid, highlights the nuances of precursor selection in drug manufacturing. This guide provides researchers, scientists, and drug development professionals with an objective comparison of two primary synthetic routes, with a focus on the performance of 6-Bromo-4,4-dimethylthiochroman as a key precursor. The comparison includes quantitative data, detailed experimental protocols, and visualizations of the synthetic and signaling pathways.

Tazarotene is a cornerstone in the treatment of psoriasis and acne, and its synthesis has been approached through various chemical strategies. This guide focuses on two prominent methods: one beginning with the readily available 4-bromothiophenol, which leads to the formation of this compound, and an alternative route commencing with thiophenol.

Quantitative Comparison of Synthetic Pathways

The selection of a synthetic route in pharmaceutical manufacturing is a critical decision influenced by factors such as overall yield, purity of the final product, cost and availability of starting materials, and the safety and environmental impact of the chemical processes involved. Below is a summary of the quantitative data for the two compared synthetic pathways to Tazarotene.

StepReactionPrecursor Route 1: Starting from 4-BromothiophenolPrecursor Route 2: Starting from Thiophenol
1 Formation of ThioetherReaction of 4-bromothiophenol and 3,3-dimethylallyl bromide.Reaction of thiophenol and 1-bromo-3-methyl-2-butene.
2 CyclizationIntramolecular Friedel-Crafts cyclization to form this compound.Cyclization to form 4,4-dimethylthiochroman.
3 OxidationOxidation to 4,4-dimethyl-6-bromothiochromane-S-oxide.Friedel-Crafts acylation to yield 4,4-dimethyl-6-acetylthiochroman.
4 Sonogashira Coupling Precursor SynthesisReaction with 2-methyl-3-butyn-2-ol followed by deprotection to yield 4,4-dimethyl-6-ethynylthiochromane-S-oxide (84% yield for deprotection step).Conversion of the acetyl group to an ethynyl group to yield 4,4-dimethyl-6-ethynylthiochroman.
5 Sonogashira CouplingCoupling with ethyl 6-chloronicotinate to form Tazarotene-S-oxide (80-85% yield).Coupling of 4,4-dimethyl-6-ethynylthiochroman with ethyl 6-chloronicotinate.
6 Final Product FormationDeoxygenation of Tazarotene-S-oxide to yield Tazarotene (60-70% yield).-
Overall Yield - Data not fully available for all steps to calculate a precise overall yield.Data not available for a direct comparison.

Experimental Protocols

Synthesis of Tazarotene via this compound S-oxide

This pathway begins with the commercially available 4-bromothiophenol.

Step 1: Synthesis of 4,4-dimethyl-6-bromothiochromane 4-Bromothiophenol is reacted with 3,3-dimethylallyl bromide in the presence of a base to form the corresponding thioether. This intermediate then undergoes an intramolecular Friedel-Crafts cyclization, typically using a strong acid catalyst, to yield 4,4-dimethyl-6-bromothiochromane.

Step 2: Oxidation to 4,4-dimethyl-6-bromothiochromane-S-oxide The synthesized 4,4-dimethyl-6-bromothiochromane is then oxidized to the corresponding S-oxide using an oxidizing agent such as a peroxy acid.

Step 3: Synthesis of 4,4-dimethyl-6-ethynylthiochromane-S-oxide The S-oxide is reacted with 2-methyl-3-butyn-2-ol in a Sonogashira-type coupling reaction, followed by deprotection of the alkyne. The deprotection step has a reported yield of 84%.

Step 4: Sonogashira Coupling to form Tazarotene-S-oxide The resulting 4,4-dimethyl-6-ethynylthiochromane-S-oxide is then coupled with ethyl 6-chloronicotinate in the presence of a palladium and copper catalyst system. This step has a reported yield of 80-85%.

Step 5: Deoxygenation to Tazarotene The final step involves the deoxygenation of Tazarotene-S-oxide to yield Tazarotene. This reduction is typically carried out using a reducing agent like phosphorus trichloride and has a reported yield of 60-70%.

Alternative Synthesis of Tazarotene starting from Thiophenol

This alternative route utilizes thiophenol as the initial starting material.

Step 1: Synthesis of Phenyl-3-methylbut-2-enylsulfide Thiophenol is reacted with 1-bromo-3-methyl-2-butene in the presence of a base to form phenyl-3-methylbut-2-enylsulfide.

Step 2: Cyclization to 4,4-dimethylthiochroman The thioether undergoes an intramolecular cyclization, typically via a Friedel-Crafts reaction, to form the 4,4-dimethylthiochroman ring system.

Step 3: Friedel-Crafts Acylation The 4,4-dimethylthiochroman is then acylated at the 6-position with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 4,4-dimethyl-6-acetylthiochroman.

Step 4: Formation of 4,4-dimethyl-6-ethynylthiochroman The acetyl group is converted to an ethynyl group. This can be a multi-step process, for example, by reaction with a phosphorus-based reagent followed by elimination.

Step 5: Sonogashira Coupling to Tazarotene Finally, the 4,4-dimethyl-6-ethynylthiochroman is coupled with ethyl 6-chloronicotinate using a palladium and copper catalyst system to produce Tazarotene.

Pathway Visualizations

To further elucidate the chemical transformations and biological mechanism of action, the following diagrams are provided.

G cluster_0 Tazarotene Synthesis from this compound A 4-Bromothiophenol C 4,4-Dimethyl-6-bromothiochroman A->C B 3,3-Dimethylallyl Bromide B->C D 4,4-Dimethyl-6-bromothiochromane-S-oxide C->D Oxidation E 4,4-Dimethyl-6-ethynylthiochromane-S-oxide D->E Sonogashira Coupling Precursor Synthesis G Tazarotene-S-oxide E->G Sonogashira Coupling F Ethyl 6-chloronicotinate F->G H Tazarotene G->H Deoxygenation

Caption: Synthetic pathway of Tazarotene starting from 4-Bromothiophenol.

G cluster_1 Tazarotene Signaling Pathway Tazarotene Tazarotene Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Metabolism RAR Retinoic Acid Receptors (RAR-β and RAR-γ) Tazarotenic_Acid->RAR Complex Tazarotenic Acid-RAR/RXR Heterodimer RAR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex RARE Retinoic Acid Response Elements (RAREs) on DNA Complex->RARE Binding Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Cellular_Effects Regulation of Cell Proliferation, Differentiation, and Inflammation Gene_Expression->Cellular_Effects

Caption: Simplified signaling pathway of Tazarotene's mechanism of action.[1][2][3][4][5]

Discussion

The synthetic route starting from 4-bromothiophenol offers a pathway where the bromine atom serves as a convenient handle for the subsequent introduction of the ethynyl group via a Sonogashira coupling. The oxidation to the S-oxide intermediate is a key step in some patented processes, which can facilitate purification and subsequent reactions. While this route involves an additional oxidation and a final deoxygenation step, the reported yields for the coupling and deprotection steps are respectable.

The alternative route starting from thiophenol is more direct in establishing the thiochroman core without the bromo substituent. However, it requires a subsequent Friedel-Crafts acylation to introduce a functional group that can be converted to the necessary ethynyl moiety. The efficiency of this acylation and the subsequent conversion to the alkyne are critical for the overall yield of this pathway. A lack of readily available, detailed quantitative data for each step of this alternative route makes a direct and comprehensive comparison of overall efficiency challenging at this time.

References

A Comparative Guide to 6-Bromo-4,4-dimethylthiochroman and Other Tazarotene-Related Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of the 6-Bromo-4,4-dimethylthiochroman reference standard, a key intermediate and impurity in the synthesis of the dermatological drug, Tazarotene. Its performance and analytical profile are compared with other commercially available Tazarotene-related reference standards, namely Tazarotene Sulfoxide and Tazarotenic Acid. This document is intended to assist researchers and quality control professionals in the selection and application of appropriate reference materials for their analytical needs.

Product Overview and Comparison

This compound is primarily utilized as a process intermediate in the synthesis of Tazarotene and also serves as a critical reference standard for impurity profiling in the final drug substance.[1] The purity and accurate characterization of this standard are paramount for ensuring the quality and safety of Tazarotene formulations. This guide compares its key analytical attributes with those of two other significant Tazarotene-related compounds, Tazarotene Sulfoxide and Tazarotenic Acid, which are also used as reference standards.

Table 1: General and Physical Properties of Reference Standards
PropertyThis compoundTazarotene SulfoxideTazarotenic Acid
CAS Number 112110-44-8[1][2][3][4]864841-56-5[5][6][7]118292-41-4[8]
Molecular Formula C₁₁H₁₃BrS[1][2]C₂₁H₂₁NO₃S[5][7]C₁₉H₁₇NO₂S[8][9]
Molecular Weight 257.19 g/mol [1]367.46 g/mol [7]323.41 g/mol [8][9]
Physical Form Solid[3]Solid (Assumed)Solid (Assumed)
Solubility Not publicly availableNot publicly availableNot publicly available
Melting Point Not publicly availableNot publicly availableNot publicly available
Storage 2-8°C[3]2-8°C (Recommended)2-8°C (Recommended)
Table 2: Spectroscopic and Chromatographic Data Comparison
ParameterThis compoundTazarotene SulfoxideTazarotenic Acid
Purity (by HPLC) ≥97% (Typical)[3]>95%[6][10]Not specified, typically >95%
¹H NMR Data available[11]Conforms to structureConforms to structure
Mass Spectrum Conforms to structure[12]Conforms to structureConforms to structure
Infrared Spectrum Data availableNot publicly availableNot publicly available
Certificate of Analysis Provided by supplier[4]Provided by supplier[5]Provided by supplier

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and comparison of reference standards. Below are typical protocols for the characterization of this compound and related substances.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the determination of the purity of this compound and the separation of Tazarotene and its related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water.

  • Gradient:

    • 0-5 min: 60% A

    • 5-15 min: 60% to 80% A

    • 15-20 min: 80% A

    • 20-22 min: 80% to 60% A

    • 22-30 min: 60% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is used to confirm the chemical structure of the reference standard.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum to include Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to confirm the molecular weight of the compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, depending on the analyte.

  • Sample Preparation: Prepare a dilute solution of the reference standard (approximately 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range to observe the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts).

Visualizations

The following diagrams illustrate the experimental workflow for the characterization of the reference standard and a hypothetical signaling pathway where a thiochroman derivative might be involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data_evaluation Data Evaluation & Reporting start Reference Standard dissolution Dissolution in Appropriate Solvent start->dissolution hplc HPLC Purity dissolution->hplc Purity & Impurity Profile nmr NMR Spectroscopy dissolution->nmr Structural Confirmation ms Mass Spectrometry dissolution->ms Molecular Weight Verification data_analysis Data Analysis and Comparison to Specifications hplc->data_analysis nmr->data_analysis ms->data_analysis coa Certificate of Analysis Generation data_analysis->coa

Caption: Experimental workflow for the characterization of a reference standard.

signaling_pathway cluster_receptor Cell Membrane cluster_cellular_response Cellular Response receptor Nuclear Receptor (e.g., RAR/RXR) gene_expression Modulation of Gene Expression receptor->gene_expression Activation cell_differentiation Altered Cell Differentiation gene_expression->cell_differentiation inflammation Reduced Inflammation gene_expression->inflammation ligand Thiochroman Derivative ligand->receptor Binding

Caption: Hypothetical signaling pathway involving a thiochroman derivative.

References

A Comparative Guide to Intermediates in Tazarotene Synthesis: 6-Bromo-4,4-dimethylthiochroman vs. 4,4-dimethyl-6-acetylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive quantitative analysis of 6-Bromo-4,4-dimethylthiochroman, a key intermediate in one of the synthetic pathways of the topical retinoid, Tazarotene. Tazarotene is a member of the acetylenic class of retinoids and is primarily used in the treatment of psoriasis, acne, and photoaged skin. The performance of this compound is objectively compared with an alternative intermediate, 4,4-dimethyl-6-acetylthiochroman, which is utilized in a different synthetic route to the same active pharmaceutical ingredient (API). This comparison includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Introduction to Tazarotene and its Synthetic Intermediates

Tazarotene's therapeutic effects are mediated through its active metabolite, tazarotenic acid, which selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ. This interaction modulates gene expression, leading to the normalization of cell differentiation and proliferation and a reduction in inflammatory markers. The synthesis of Tazarotene can be achieved through various routes, each employing different key intermediates. This guide focuses on two such intermediates, highlighting the synthetic strategies and analytical considerations for each.

Quantitative Analysis and Comparison

The selection of a synthetic route in drug development often depends on factors such as yield, purity of the final API, cost-effectiveness, and the analytical tractability of its intermediates. Below is a comparative summary of the quantitative data for this compound and its alternative, 4,4-dimethyl-6-acetylthiochroman.

ParameterThis compound4,4-dimethyl-6-acetylthiochroman
CAS Number 112110-44-8[1]118291-99-9
Molecular Formula C₁₁H₁₃BrS[1]C₁₃H₁₆OS
Molecular Weight 257.19 g/mol [1]220.33 g/mol
Typical Purity (by HPLC) ≥97% - 99%[2]≥98%
Appearance Off-white to yellow solid[2]White to off-white solid
Solubility Soluble in organic solvents such as dichloromethane and methanol.Soluble in organic solvents such as tetrahydrofuran and ethyl acetate.
Role in Tazarotene Synthesis Precursor to 4,4-dimethyl-6-ethynylthiochroman via Sonogashira coupling and desilylation.Precursor to 4,4-dimethyl-6-ethynylthiochroman via reaction with a phosphonate ylide or similar reagent.

Experimental Protocols

Detailed and validated analytical methods are crucial for ensuring the quality and consistency of pharmaceutical intermediates. Below are representative experimental protocols for the quantitative analysis of the subject compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and 4,4-dimethyl-6-acetylthiochroman and to quantify any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient mixture of acetonitrile and water (with 0.1% trifluoroacetic acid). The specific gradient will depend on the impurity profile. A typical starting condition could be 50:50 acetonitrile:water, progressing to 95:5 acetonitrile:water over 20 minutes.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of the reference standard for each compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample of the intermediate in the same solvent to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. The purity is calculated by comparing the peak area of the main component to the total peak area of all components.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of the intermediates.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm that the spectra are consistent with the expected structures of this compound or 4,4-dimethyl-6-acetylthiochroman.

Visualizations

Tazarotene Synthesis Workflow

The following diagram illustrates the two divergent synthetic pathways to the common intermediate, 4,4-dimethyl-6-ethynylthiochroman, which is then converted to Tazarotene.

Tazarotene Synthesis Workflow cluster_0 Pathway 1 cluster_1 Pathway 2 4-Bromothiophenol 4-Bromothiophenol Intermediate_A Intermediate_A 4-Bromothiophenol->Intermediate_A 1-bromo-3-methyl-2-butene 6_Bromo This compound Intermediate_A->6_Bromo Cyclization Common_Intermediate Common_Intermediate 6_Bromo->Common_Intermediate Sonogashira coupling, desilylation Tazarotene Tazarotene Common_Intermediate->Tazarotene Coupling with Ethyl 6-chloronicotinate Thiophenol Thiophenol Intermediate_B Intermediate_B Thiophenol->Intermediate_B dimethylallyl bromide Thiochroman Thiochroman Intermediate_B->Thiochroman Friedel-Crafts cyclization 6_Acetyl 4,4-dimethyl-6-acetylthiochroman Thiochroman->6_Acetyl Acylation 6_Acetyl->Common_Intermediate Reaction with phosphonate ylide

Caption: Divergent synthetic pathways to Tazarotene.

Retinoid Acid Receptor (RAR) Signaling Pathway

Tazarotene's active metabolite, tazarotenic acid, exerts its effects by modulating the Retinoid Acid Receptor (RAR) signaling pathway.

RAR_Signaling_Pathway Tazarotene Tazarotene Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Esterase hydrolysis RAR_RXR RAR/RXR Heterodimer Tazarotenic_Acid->RAR_RXR Binds to RARβ and RARγ RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR->RARE Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Biological_Effects Normalization of cell proliferation & differentiation, Anti-inflammatory effects Gene_Transcription->Biological_Effects

Caption: Tazarotene's mechanism of action via RAR signaling.

Conclusion

Both this compound and 4,4-dimethyl-6-acetylthiochroman are viable intermediates in the synthesis of Tazarotene. The choice between these pathways may be influenced by several factors including the availability and cost of starting materials, reaction conditions, and the ease of purification of the intermediates. The brominated intermediate pathway may offer advantages in terms of the reactivity for the subsequent Sonogashira coupling, a well-established and versatile carbon-carbon bond-forming reaction. Conversely, the acetylated intermediate pathway avoids the use of bromine, which can be advantageous from an environmental and safety perspective. Ultimately, a thorough process development and optimization study would be required to determine the most efficient and economical route for large-scale production. The analytical methods outlined in this guide provide a framework for the quality control of these critical intermediates, ensuring the final API meets the required specifications for safety and efficacy.

References

Comparative Analytical Cross-Validation of 6-Bromo-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical profiles of 6-Bromo-4,4-dimethylthiochroman and a common alternative, 6-Ethynyl-4,4-dimethylthiochroman. The information presented herein is intended to support researchers and professionals in drug development in the selection and validation of these compounds. This document outlines key analytical data, detailed experimental protocols for characterization, and visual representations of relevant workflows.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and is also recognized as an impurity in some active pharmaceutical ingredients (APIs), such as Tazarotene.[1][2] Its purity and analytical characterization are therefore of significant importance. This guide compares its analytical data with that of 6-Ethynyl-4,4-dimethylthiochroman, a structurally related compound also used in organic synthesis.

Quantitative Data Summary

The following tables summarize the key analytical and physical data for this compound and 6-Ethynyl-4,4-dimethylthiochroman. This data is essential for the identification and quality control of these compounds.

Table 1: Physicochemical Properties

PropertyThis compound6-Ethynyl-4,4-dimethylthiochroman
Molecular Formula C₁₁H₁₃BrSC₁₃H₁₄S
Molecular Weight 257.19 g/mol 202.32 g/mol
CAS Number 112110-44-8118292-06-1
Appearance White to off-white solidWhite to light yellow solid
Melting Point Not explicitly found69-72 °C

Table 2: Spectroscopic Data

Spectroscopic DataThis compound (Representative Data)6-Ethynyl-4,4-dimethylthiochroman
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.30 (d, J=2.0 Hz, 1H, Ar-H), 7.15 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 6.90 (d, J=8.4 Hz, 1H, Ar-H), 3.00 (t, J=6.0 Hz, 2H, -S-CH₂-), 1.95 (t, J=6.0 Hz, 2H, -CH₂-C(CH₃)₂), 1.30 (s, 6H, -C(CH₃)₂)7.99 (d, J=2.0 Hz, 1H), 7.58 (dd, J=8.6, 2.0 Hz, 1H), 7.13 (d, J=8.6 Hz, 1H), 3.15 (s, 1H, C≡CH), 3.05 (m, 2H, -S-CH₂-), 1.95 (m, 2H, -CH₂-C(CH₃)₂), 1.35 (s, 6H, -C(CH₃)₂)[3]
FT-IR (KBr) ν (cm⁻¹) ~2960 (C-H, aliphatic), ~1580, ~1470 (C=C, aromatic), ~1050 (C-Br), ~680 (C-S)~3300 (C≡C-H), ~2960 (C-H, aliphatic), ~2100 (C≡C), ~1600, ~1480 (C=C, aromatic), ~690 (C-S)

Table 3: Chromatographic Data (Representative)

ParameterThis compound6-Ethynyl-4,4-dimethylthiochroman
HPLC Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30)Acetonitrile:Water (70:30)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 230 nm
Retention Time (min) ~4.5~3.8
Purity (%) >98%>99%

Experimental Protocols

Detailed methodologies for the synthesis and analysis of thiochroman derivatives are crucial for reproducible results.

Synthesis Protocol: this compound (Plausible Route)

This protocol describes a plausible synthetic route based on procedures for structurally similar compounds.

  • Reaction Setup: To a solution of 4-bromothiophenol (1 equivalent) in a suitable solvent such as toluene, add 3,3-dimethylacrylic acid (1.1 equivalents).

  • Cyclization: Heat the mixture under reflux with a catalytic amount of a strong acid (e.g., polyphosphoric acid or sulfuric acid) for several hours.

  • Work-up: After cooling, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Analytical Protocols

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the purity determination and quantification of this compound and its analogues.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm for this compound and 230 nm for 6-Ethynyl-4,4-dimethylthiochroman.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of known standards. Determine the concentration of the analyte in the sample from this curve.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16.

    • Relaxation Delay: 1 second.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and analytical validation of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 4-Bromothiophenol + 3,3-Dimethylacrylic Acid Reaction Acid-Catalyzed Cyclization Reactants->Reaction Crude Crude Product Reaction->Crude Workup Aqueous Work-up & Extraction Crude->Workup Chromatography Column Chromatography Workup->Chromatography Pure Pure 6-Bromo-4,4- dimethylthiochroman Chromatography->Pure

Synthesis and Purification Workflow

Analytical_Validation_Workflow cluster_analysis Analytical Methods cluster_data Data Interpretation Sample Synthesized Compound HPLC HPLC Analysis (Purity, Quantification) Sample->HPLC NMR NMR Spectroscopy (Structure Elucidation) Sample->NMR IR FT-IR Spectroscopy (Functional Groups) Sample->IR Purity Purity Assessment HPLC->Purity Structure Structural Confirmation NMR->Structure Functional Functional Group Identification IR->Functional

Analytical Validation Workflow

References

A Comparative Guide to Thiochromane Derivatives in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiochromane scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of various thiochromane derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data from recent studies.

Synthetic Strategies for Thiochromane Derivatives

The synthesis of the thiochromane core and its derivatives can be achieved through several synthetic routes. A common and versatile method involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids.[1] These intermediates are typically prepared by the reaction of a thiophenol with a β-halopropionic acid or via a Michael addition of a thiophenol to an α,β-unsaturated carboxylic acid.[1][2]

Another notable approach is the synthesis of spiro-pyrrolidine derivatives from thiochroman-4-one, which involves a 1,3-dipolar cycloaddition reaction. This method allows for the creation of complex heterocyclic systems with potential biological activities.[3][4]

General Synthetic Workflow for Thiochroman-4-ones

The following diagram illustrates a generalized workflow for the synthesis of thiochroman-4-one derivatives, a common precursor for various biologically active compounds.

SynthesisWorkflow Thiophenol Thiophenol Derivatives Intermediate 3-(Arylthio)propanoic Acid Intermediate Thiophenol->Intermediate UnsaturatedAcid α,β-Unsaturated Carboxylic Acid UnsaturatedAcid->Intermediate Cyclization Intramolecular Friedel-Crafts Acylation Intermediate->Cyclization Thiochromanone Thiochroman-4-one Derivatives Cyclization->Thiochromanone Derivatization Further Derivatization Thiochromanone->Derivatization Bioactive Biologically Active Compounds Derivatization->Bioactive

Caption: Generalized synthetic workflow for thiochroman-4-one derivatives.

Comparative Biological Activities of Thiochromane Derivatives

Thiochromane derivatives have demonstrated significant potential in various therapeutic areas, including as antibacterial, antifungal, anticancer, and antileishmanial agents. The following sections provide a comparative overview of their activities, supported by quantitative data from various studies.

Antibacterial Activity

Thiochromanone derivatives have shown promising activity against a range of bacterial strains. Notably, the introduction of specific substituents on the thiochromane ring system can significantly enhance their potency.

Compound IDModificationTest OrganismMIC (µg/mL)Reference
Compound 8 Spiro-pyrrolidine derivative of thiochroman-4-oneBacillus subtilis32[3]
Staphylococcus epidermidis32[3]
Staphylococcus aureus32[3]
Enterococcus faecalis32[3]
Amoxicillin Standard AntibioticBacillus subtilis64[4]
Ampicillin Standard AntibioticStaphylococcus epidermidis78[4]

Structure-Activity Relationship (SAR) Insights for Antibacterial Activity:

  • The incorporation of a spiro-pyrrolidine moiety at the 3-position of the thiochroman-4-one scaffold has been shown to be a viable strategy for developing potent antibacterial agents.[3]

  • The presence of a chlorine atom at the 6-position of the thiochromanone ring and a methylthio group at the terminal end of a heterocyclic linker has been found to generally enhance antibacterial activity.[3]

Antifungal Activity

Certain thiochroman-4-one derivatives have exhibited potent antifungal activity, in some cases surpassing the efficacy of standard antifungal drugs.

Compound IDModificationTest OrganismMIC (µg/mL)Reference
Compound 20d 6-Chloro-thiochroman-4-one with a 5-chloro-indole moietyCandida albicans4[5]
Fluconazole Standard AntifungalCandida albicans-[5]
Compound 9e Spiro-pyrrolidine derivative of thiochroman-4-oneVarious fungiComparable to Amphotericin B[6]
Amphotericin B Standard AntifungalVarious fungi500[6]

Structure-Activity Relationship (SAR) Insights for Antifungal Activity:

  • Electron-withdrawing groups at the 6-position of the thiochroman-4-one ring, such as a nitro group, enhance antifungal activity.[5]

  • The addition of a halogen, like chlorine, on a linked indole ring can further improve antifungal efficacy.[5]

Leishmanicidal Activity

Thiochromanone derivatives have emerged as a promising class of compounds for the development of new treatments for leishmaniasis.

Compound IDModificationTest OrganismEC50 (µM)Selectivity Index (SI)Reference
Compound 4j 6-Fluoro-thiochroman-4-one with a vinyl sulfone moietyLeishmania panamensis3.23174[7]
Compound 19 Semicarbazone derivative of thioflavanoneLeishmania panamensis5.4>18.5[8]
Compound 20 Thiosemicarbazone derivative of thioflavanoneLeishmania panamensis5.19.8[8]
Amphotericin B Standard DrugLeishmania panamensis<1-[7]

Structure-Activity Relationship (SAR) Insights for Leishmanicidal Activity:

  • The presence of a vinyl sulfone moiety significantly enhances the antileishmanial activity of thiochromone derivatives.[7]

  • Fluorine substitution at the 6-position of the thiochroman-4-one ring has been shown to increase leishmanicidal activity.[7]

  • Derivatization of thiochroman-4-ones with acyl hydrazones can significantly enhance their antileishmanial activity.[8]

Anticancer Activity

The thiochromane scaffold has been explored for the development of anticancer agents, with some derivatives showing potent activity against various cancer cell lines.

Compound IDModificationCell LineIC50 (µM)Reference
Compound 14b 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman with a sulfoxide side chain-Similar to ICI182,780[9]
Compound 24b 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman with a sulfoxide side chain-Similar to ICI182,780[9]
ICI182,780 Standard Drug--[9]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • The (3RS,4RS)-configuration, a methyl group at the 3-position, a 9-methylene chain between the scaffold and the sulfoxide moiety, and a terminal perfluoroalkyl group are important for estrogen receptor binding and oral antiestrogen activities.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of thiochromane derivatives, based on published literature.

Synthesis of Thiochroman-4-one Derivatives[1]
  • Preparation of 3-(Arylthio)propanoic Acids: A mixture of the appropriate thiophenol (1 equivalent) and an α,β-unsaturated carboxylic acid (1.1 equivalents) is heated in the presence of a catalytic amount of a suitable acid (e.g., methanesulfonic acid) or base. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by recrystallization or column chromatography.

  • Intramolecular Friedel-Crafts Acylation: The 3-(arylthio)propanoic acid (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid, such as polyphosphoric acid or Eaton's reagent, at room temperature or with gentle heating. The reaction progress is monitored by TLC. After the reaction is complete, the mixture is quenched with ice water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired thiochroman-4-one derivative.

In Vitro Antibacterial Susceptibility Testing (Microdilution Method)[4]
  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial two-fold dilutions of the compounds are then prepared in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

In Vitro Antifungal Susceptibility Testing[5]
  • Preparation of Fungal Inoculum: Fungal strains are grown on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared and adjusted to a specific concentration.

  • Broth Microdilution Assay: The assay is performed in a 96-well microtiter plate. Serial dilutions of the test compounds are prepared in RPMI-1640 medium.

  • Inoculation and Incubation: The fungal inoculum is added to each well. The plates are incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant reduction (e.g., ≥50%) in fungal growth compared to the control.

In Vitro Leishmanicidal Activity Assay[8]
  • Cell Culture: Leishmania promastigotes are cultured in a suitable medium. For amastigote assays, macrophages are infected with promastigotes.

  • Compound Treatment: The infected or uninfected cells are treated with various concentrations of the test compounds.

  • Incubation: The treated cells are incubated for a specific period (e.g., 72 hours).

  • Determination of EC50: The 50% effective concentration (EC50), the concentration of the compound that reduces the number of parasites by 50%, is determined using a suitable method, such as microscopic counting or a colorimetric assay (e.g., MTT assay).

  • Cytotoxicity Assay: The cytotoxicity of the compounds against a mammalian cell line (e.g., macrophages) is also determined to calculate the selectivity index (SI = CC50 for mammalian cells / EC50 for Leishmania).

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates a simplified signaling pathway that could be targeted by anticancer thiochromane derivatives, such as the estrogen receptor (ER) pathway in breast cancer.

SignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Dimerization Dimerization ER->Dimerization Thiochromane Thiochromane Derivative (Antagonist) Thiochromane->ER Nucleus Nucleus Dimerization->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Inhibition of Apoptosis Transcription->Apoptosis

References

Navigating the Nuances of Purity in Tazarotene Synthesis: A Comparative Guide to Commercial 6-Bromo-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in the intricate process of drug development, the quality of starting materials is paramount. In the synthesis of the topical retinoid Tazarotene, the purity of the key intermediate, 6-Bromo-4,4-dimethylthiochroman, directly impacts the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the purity assessment of commercial this compound, offering insights into potential impurities, analytical methodologies, and a comparison with an alternative synthetic precursor.

Understanding the Landscape: Commercial Purity and Potential Impurities

Commercial grades of this compound are typically available in purities of 97%, 98%, and 99%.[1][2] The seemingly minor percentage differences can conceal a cocktail of impurities that may compromise the efficiency of subsequent synthetic steps and the purity of the final Tazarotene product. Understanding the origin of these impurities is the first step in effective quality control.

The synthesis of this compound generally involves a two-step process: the formation of 4,4-dimethylthiochromane followed by its bromination. Each step presents opportunities for the introduction of impurities.

Synthesis Pathway and Potential Impurities:

cluster_impurities Thiophenol Thiophenol Thioether Intermediate Thioether Thiophenol->Thioether DMAB 3,3-Dimethylallyl Bromide DMAB->Thioether Thiochromane 4,4-Dimethylthiochromane Thioether->Thiochromane Intramolecular Friedel-Crafts Cyclization FC_Byproducts Friedel-Crafts Byproducts (e.g., isomers) Thioether->FC_Byproducts Product This compound Thiochromane->Product Electrophilic Bromination Unreacted_SM Unreacted Starting Materials Thiochromane->Unreacted_SM Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Product Bromination_Byproducts Bromination Byproducts (e.g., dibromo-, isomers) Product->Bromination_Byproducts Oxidation_Products Oxidation Products (Sulfoxide, Sulfone) Product->Oxidation_Products Impurities Potential Impurities Unreacted_SM->Impurities FC_Byproducts->Impurities Bromination_Byproducts->Impurities Oxidation_Products->Impurities start Start: Receive Commercial This compound sample_prep Sample Preparation: - Weigh sample - Dissolve in mobile phase - Filter start->sample_prep hplc_analysis HPLC Analysis: - Inject sample - Run gradient method sample_prep->hplc_analysis data_acquisition Data Acquisition: - Record chromatogram at 254 nm hplc_analysis->data_acquisition data_processing Data Processing: - Integrate peaks - Calculate area % data_acquisition->data_processing purity_determination Purity Determination: - Main peak area % = Purity data_processing->purity_determination impurity_profiling Impurity Profiling: - Identify and quantify all other peaks data_processing->impurity_profiling report Generate Report: - Purity value - Impurity profile purity_determination->report impurity_profiling->report end End report->end cluster_route1 Route 1 cluster_route2 Route 2 BromoThio This compound Coupling1 Coupling Reaction BromoThio->Coupling1 Tazarotene1 Tazarotene Coupling1->Tazarotene1 Impurity_Profile1 Impurity Profile A Tazarotene1->Impurity_Profile1 BromoThioSO 4,4-Dimethyl-6-bromothiochromane-S-oxide Coupling2 Coupling Reaction BromoThioSO->Coupling2 TazaroteneSO Tazarotene-S-oxide Coupling2->TazaroteneSO Deoxygenation Deoxygenation TazaroteneSO->Deoxygenation Tazarotene2 Tazarotene Deoxygenation->Tazarotene2 Impurity_Profile2 Impurity Profile B Tazarotene2->Impurity_Profile2 Comparison Comparison of Impurity Profiles Impurity_Profile1->Comparison Impurity_Profile2->Comparison

References

Safety Operating Guide

Proper Disposal of 6-Bromo-4,4-dimethylthiochroman: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Immediate Safety Precautions

Based on the profiles of structurally similar compounds, 6-Bromo-4,4-dimethylthiochroman, a halogenated organic compound, should be handled as hazardous.[1][2] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) before handling this chemical to prevent skin and eye irritation, and potential harm if inhaled or ingested.[1][3]

Table 1: Personal Protective Equipment (PPE) and Safety Precautions

Protection Type Specification Purpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust.[1][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[1][3][4]
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.[1][4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of dust or vapors.[1][4]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent vigorous and hazardous reactions.[1]

II. Step-by-Step Disposal Protocol

The primary and mandatory method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[1][2][4] Do not dispose of this chemical down the drain or in regular trash.[2][5]

Step 1: Waste Identification and Segregation

  • Identify as Halogenated Waste: Recognize that this compound is a brominated, and therefore halogenated, organic compound.

  • Segregate at the Source: It is critical to not mix this compound with non-halogenated organic waste.[2] Maintain separate, clearly labeled waste streams to ensure proper final disposal, which is often incineration for halogenated materials.[2]

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Select a clean, dry, and chemically resistant container with a secure screw-top cap. Glass or high-density polyethylene (HDPE) containers are generally suitable.[2]

  • Properly Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "Halogenated Organic Waste" and the full chemical name, "this compound."[2][5] If other halogenated wastes are added to the same container, list all constituents.

Step 3: Waste Accumulation and Storage

  • Transfer Waste: Carefully transfer any waste containing this compound into the designated container. This includes pure compounds, solutions, and contaminated materials like gloves and weighing paper, which should be collected in a separate, clearly labeled container for solid hazardous waste.[5]

  • Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated.[1][2] This area should be away from incompatible materials and inaccessible to unauthorized personnel.[5]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[1][2][5]

  • Provide Complete Information: When arranging for disposal, provide the EHS or contractor with the complete and accurate information from the waste container label.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before addressing the spill, don the required PPE as outlined in Table 1.

  • Contain the Spill: Use an inert absorbent material such as vermiculite or sand to contain the spill.[1]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][6]

  • Clean the Area: Thoroughly clean the spill area.

  • Dispose of as Hazardous Waste: The collected spill material must be disposed of as halogenated hazardous waste, following the procedures outlined above.

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 In-Lab Waste Management cluster_1 External Disposal start Waste Generated: This compound is_halogenated Is the waste halogenated? start->is_halogenated segregate Segregate as Halogenated Waste is_halogenated->segregate  Yes non_halogenated Segregate as Non-Halogenated Waste is_halogenated->non_halogenated  No label_container Select & Label compatible container: 'Hazardous Waste' 'Halogenated Organic' segregate->label_container store Store in designated Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs provide_info Provide complete waste information contact_ehs->provide_info pickup Arrange for Professional Disposal Pickup provide_info->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Bromo-4,4-dimethylthiochroman

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Bromo-4,4-dimethylthiochroman. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Profile:

  • Chemical Name: this compound

  • CAS Number: 112110-44-8

  • Molecular Formula: C₁₁H₁₃BrS[1]

  • Molecular Weight: 257.19 g/mol [1]

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles meeting ANSI Z.87.1 standards are required. A face shield should be worn over goggles when there is a risk of splashing.[2][3][4][5]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and change them immediately if contaminated. For prolonged exposure, consider double-gloving.[3]
Body Protection Laboratory CoatA flame-resistant or 100% cotton lab coat should be worn and fully buttoned to provide a barrier against splashes.[3]
Respiratory Protection Respirator (if necessary)Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. If engineering controls are insufficient, a NIOSH-approved respirator may be required.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Experimental Workflow Diagram

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_emergency Emergency prep_ppe 1. Don PPE prep_hood 2. Prepare Fume Hood prep_ppe->prep_hood handling_weigh 3. Weigh Compound prep_hood->handling_weigh handling_transfer 4. Transfer Compound handling_weigh->handling_transfer cleanup_decontaminate 5. Decontaminate Glassware handling_transfer->cleanup_decontaminate emergency_spill Spill Response handling_transfer->emergency_spill cleanup_dispose 6. Dispose of Waste cleanup_decontaminate->cleanup_dispose

Caption: This diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

Protocol:

  • Preparation:

    • Put on all required PPE as detailed in Table 1.

    • Ensure a chemical fume hood is operational and prepare the workspace within the hood.

  • Handling:

    • Conduct all manipulations of the compound, such as weighing and transferring, within the chemical fume hood to minimize inhalation exposure.[3]

    • Use a spatula for transferring solids to avoid generating dust.

  • In Case of a Spill:

    • For a small spill, absorb the material with an inert absorbent such as sand or vermiculite.

    • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

Emergency First-Aid Procedures

In the event of exposure, immediate action is critical.

Table 2: Emergency First-Aid Measures

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][8]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal collect_liquid Liquid Waste (Halogenated Organics) storage_container Labeled, Sealed Container collect_liquid->storage_container collect_solid Solid Waste (Contaminated PPE, etc.) collect_solid->storage_container disposal_incineration Licensed Hazardous Waste Facility (Incineration) storage_container->disposal_incineration

Caption: This diagram illustrates the proper workflow for the segregation, storage, and disposal of waste generated from handling this compound.

Disposal Protocol:

  • Waste Segregation:

    • Liquid Waste: Solutions containing this compound should be collected in a designated and clearly labeled hazardous waste container for "Halogenated Organic Waste".[9][10]

    • Solid Waste: Contaminated materials such as gloves, weighing paper, and absorbent pads should be placed in a separate, sealed, and labeled container for solid hazardous waste.[9][10]

    • Contaminated Glassware: Rinse glassware with a suitable solvent (e.g., acetone) three times. Collect the rinsate as halogenated organic liquid waste. The cleaned glassware can then be washed normally.[9]

  • Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[10]

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal:

    • The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal facility. The preferred method is high-temperature incineration.[9]

    • Never dispose of this chemical down the drain or in regular trash.[9][11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4,4-dimethylthiochroman
Reactant of Route 2
6-Bromo-4,4-dimethylthiochroman

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。